molecular formula C11H18N5O13P3 B15540736 6-Me-ATP

6-Me-ATP

Cat. No.: B15540736
M. Wt: 521.21 g/mol
InChI Key: LCQWKKZWHQFOAH-DWVWSIQXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Me-ATP is a useful research compound. Its molecular formula is C11H18N5O13P3 and its molecular weight is 521.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18N5O13P3

Molecular Weight

521.21 g/mol

IUPAC Name

[[(2R,4S,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H18N5O13P3/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-5,7-8,11,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H,12,13,14)(H2,19,20,21)/t5-,7?,8+,11-/m1/s1

InChI Key

LCQWKKZWHQFOAH-DWVWSIQXSA-N

Origin of Product

United States

Foundational & Exploratory

The Emergence of a Novel Player in Cellular Energetics and Epitranscriptomics: A Technical Guide to N6-methyladenosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The landscape of cellular signaling and gene regulation is continually expanding, with recent discoveries underscoring the importance of modified nucleotides beyond their canonical roles. N6-methyladenosine (m6A), the most abundant internal modification of mRNA, has been a focal point of epitranscriptomics for decades. However, the recent identification of its triphosphate precursor, N6-methyladenosine triphosphate (m6A-TP), as an endogenous molecule within human cells heralds a new chapter in our understanding of cellular metabolism and information flow. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with m6A-TP. We present quantitative data on its enzymatic utilization, detailed protocols for its synthesis and detection, and conceptual frameworks for the signaling pathways in which it participates. This document is intended to serve as a comprehensive resource for researchers investigating the multifaceted roles of this emerging biomolecule.

Discovery and History: From an RNA Mark to a Cellular Metabolite

The journey to understanding N6-methyladenosine triphosphate is rooted in the broader history of RNA modifications. The discovery of N6-methyladenosine (m6A) within mRNA transcripts in the 1970s marked the dawn of the field of epitranscriptomics.[1][2] For decades, m6A was studied primarily as a post-transcriptional modification installed by "writer" enzymes (like METTL3/14), removed by "erasers" (FTO, ALKBH5), and interpreted by "reader" proteins (YTH-domain family proteins), which collectively regulate mRNA splicing, stability, and translation.[1][3]

The synthesis of m6A-TP was initially a tool for biochemists, enabling the in vitro transcription of m6A-modified RNA for functional studies.[4] It was widely assumed that m6A was exclusively incorporated into RNA post-transcriptionally and that m6A-TP was not a naturally occurring cellular metabolite.

A paradigm shift occurred with a landmark study in 2025, which provided the first evidence of endogenous m6A-TP in human cells. This study revealed a significant intracellular pool of m6A-TP and demonstrated its efficient incorporation into RNA by DNA polymerases, particularly under conditions of oxidative stress. This discovery transformed m6A-TP from a laboratory reagent into a molecule of significant biological interest, suggesting novel pathways for RNA modification and cellular signaling.

Discovery_Timeline cluster_1970s 1970s: Discovery of m6A in RNA cluster_1990s_2010s 1990s-2010s: Mechanistic Insights into m6A in RNA cluster_2020s 2020s: Emergence of m6A-TP node_1974 m6A identified as an abundant internal modification in eukaryotic mRNA node_writers Discovery of m6A 'Writer' enzymes (e.g., METTL3/14) node_1974->node_writers Understanding the Machinery node_erasers Discovery of m6A 'Eraser' enzymes (FTO, ALKBH5) node_readers Discovery of m6A 'Reader' proteins (YTH family) node_function Elucidation of m6A's role in RNA splicing, stability, and translation node_m6atp_synth Chemical synthesis of m6A-TP for in vitro transcription experiments node_function->node_m6atp_synth Developing Tools node_endo_m6atp Discovery of endogenous m6A-TP in human cells node_m6atp_synth->node_endo_m6atp Paradigm Shift node_pol_incorp Finding that DNA polymerases (pol β, pol η) can incorporate m6A-TP into RNA node_endo_m6atp->node_pol_incorp Functional Implication node_ox_stress Link between cellular m6A-TP levels and oxidative stress

Quantitative Data

The quantification of m6A-TP and its incorporation into nucleic acids is crucial for understanding its physiological relevance. While direct measurement of absolute cellular concentrations of m6A-TP is an emerging area of research, kinetic data for its utilization by enzymes provide valuable insights.

Steady-State Kinetics of m6A-TP Incorporation by DNA Polymerases

Recent studies have shown that DNA polymerases, particularly those involved in DNA repair, can efficiently incorporate m6A-TP into RNA strands opposite a DNA template. The kinetic parameters for this incorporation highlight that m6A-TP can be a substrate comparable to canonical ATP, especially under certain conditions.

EnzymeMetal CofactorSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (µM⁻¹s⁻¹)
DNA Polymerase η Mg²⁺ATP10.5 ± 1.50.25 ± 0.020.024
m6A-TP 12.1 ± 2.1 0.18 ± 0.01 0.015
Mn²⁺ATP0.8 ± 0.12.5 ± 0.13.1
m6A-TP 1.1 ± 0.2 2.1 ± 0.1 1.9
DNA Polymerase β Mn²⁺ATP5.5 ± 0.80.08 ± 0.0050.015
m6A-TP 7.2 ± 1.1 0.04 ± 0.003 0.006
Table 1: Steady-state kinetic parameters for single-nucleotide incorporation of ATP and m6A-TP by human DNA polymerases. Data are representative of values found in recent literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis, detection, and functional analysis of m6A-TP.

Chemical Synthesis of N6-methyladenosine-5'-triphosphate (m6A-TP)

This protocol is adapted from established methods for nucleoside triphosphate synthesis, such as the Yoshikawa procedure.

Materials:

  • N6-methyladenosine (m6A)

  • Trimethyl phosphate (B84403) (dried over molecular sieves)

  • Phosphoryl chloride (POCl₃)

  • Tributylammonium (B8510715) pyrophosphate in anhydrous DMF

  • Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)

  • Anhydrous solvents (DMF)

  • HPLC purification system with an anion-exchange column

Procedure:

  • Phosphorylation: a. Under a nitrogen atmosphere, dissolve N6-methyladenosine (1 mmol) in anhydrous trimethyl phosphate (5 mL) in a flame-dried flask. b. Cool the mixture to 0°C in an ice bath. c. Add phosphoryl chloride (1.2 mmol) dropwise while stirring. d. Continue stirring at 0°C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Pyrophosphate Addition: a. In a separate flask, prepare a solution of tributylammonium pyrophosphate (5 mmol) in anhydrous DMF (10 mL). b. Add the pyrophosphate solution to the reaction mixture from step 1d. c. Stir the reaction for 20-30 minutes at 0°C.

  • Quenching and Purification: a. Quench the reaction by adding 1 M TEAB buffer (20 mL). b. Stir for 1 hour at room temperature to hydrolyze any side products. c. Concentrate the mixture in vacuo. d. Purify the crude product by HPLC on an anion-exchange column using a linear gradient of TEAB buffer (e.g., 0.05 M to 1 M).

  • Verification: a. Collect fractions and monitor by UV absorbance at 265 nm. b. Pool the fractions containing the triphosphate product. c. Confirm the identity and purity of m6A-TP using LC-MS/MS and ¹H/³¹P NMR. d. Lyophilize the final product to obtain it as a stable TEAB salt.

Quantification of Cellular m6A-TP by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of m6A-TP from cellular extracts, adapted from protocols for nucleoside analysis.

Materials:

  • Cell culture of interest

  • Methanol/Acetonitrile/Water (40:40:20, v/v/v) extraction buffer, chilled to -20°C

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • m6A-TP and ATP analytical standards

Procedure:

  • Metabolite Extraction: a. Culture cells to the desired confluency (~5-10 million cells). b. Aspirate media and quickly wash cells with ice-cold PBS. c. Immediately add 1 mL of chilled extraction buffer to the plate. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. f. Centrifuge at 16,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant (containing polar metabolites) to a new tube and dry using a vacuum concentrator.

  • LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of LC-MS grade water. b. Prepare a standard curve using analytical standards of ATP and m6A-TP. c. Inject the sample onto the LC-MS/MS system. d. Perform chromatographic separation using a C18 column with a gradient of mobile phases (e.g., Mobile Phase A: aqueous ammonium (B1175870) acetate; Mobile Phase B: acetonitrile). e. Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) in positive ion mode. Define the specific precursor-to-product ion transitions for ATP and m6A-TP (e.g., for m6A-TP: m/z 522 → 150).

  • Data Analysis: a. Integrate the peak areas for the specific MRM transitions of ATP and m6A-TP. b. Quantify the amount of m6A-TP in the sample by comparing its peak area to the standard curve. c. Normalize the m6A-TP amount to the total protein content or cell number from a parallel sample.

In Vitro Transcription of m6A-Modified RNA

This protocol describes the synthesis of RNA containing m6A residues using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • HighYield T7 RNA Polymerase Mix

  • 10x Reaction Buffer (HEPES-based)

  • ATP, CTP, GTP, UTP solutions (100 mM)

  • N6-methyladenosine triphosphate (m6A-TP) solution (100 mM)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Reaction Assembly: a. Thaw all components on ice. b. In a nuclease-free tube, assemble the reaction at room temperature in the following order:

ComponentVolume (20 µL reaction)Final Concentration
Nuclease-free waterUp to 20 µL-
10x Reaction Buffer2 µL1x
CTP (100 mM)1.5 µL7.5 mM
GTP (100 mM)1.5 µL7.5 mM
UTP (100 mM)1.5 µL7.5 mM
m6A-TP (100 mM) 1.5 µL 7.5 mM
DNA Template (0.5-1 µg)X µL25-50 ng/µL
T7 RNA Polymerase Mix2 µL-
  • Incubation: a. Mix gently by pipetting and spin down briefly. b. Incubate at 37°C for 2-4 hours.

  • Template Removal and Purification: a. Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes. b. Purify the synthesized RNA using a column-based RNA cleanup kit or lithium chloride precipitation. c. Elute in nuclease-free water.

  • Quantification and Quality Control: a. Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop). Note that m6A-modified RNA may require quantification by a fluorescence-based method (e.g., Qubit) for accuracy. b. Assess the integrity of the RNA transcript by gel electrophoresis.

Signaling Pathways and Logical Frameworks

The discovery of endogenous m6A-TP opens up new possibilities for its role in cellular signaling, distinct from the established functions of m6A in RNA.

Proposed Pathway: Oxidative Stress and Unscheduled RNA Modification

A key finding is the correlation between m6A-TP levels and oxidative stress. This suggests a pathway where cellular stress leads to the accumulation of m6A-TP, which is then utilized by DNA repair polymerases to introduce m6A into RNA, potentially as part of a stress response mechanism.

Signaling_Pathway stress Cellular Oxidative Stress (e.g., from ROS) pool Increased Cellular Pool of m6A-TP stress->pool Mechanism TBD rna_damage RNA Damage (e.g., gaps in RNA:DNA hybrids) stress->rna_damage pol Recruitment of DNA Repair Polymerases (pol β, pol η) pool->pol Provides Substrate rna_damage->pol incorp Unscheduled Incorporation of m6A into RNA pol->incorp Catalyzes response Altered RNA Fate (Stability, Translation) Cellular Stress Response incorp->response

Experimental Workflow for m6A-TP Characterization

The following workflow illustrates the logical sequence of experiments to identify, quantify, and characterize the function of endogenous m6A-TP.

Experimental_Workflow

Conclusion and Future Directions

The discovery of endogenous N6-methyladenosine triphosphate fundamentally expands the scope of the epitranscriptome and nucleotide metabolism. It challenges the long-held view that m6A in RNA is solely a post-transcriptional modification and introduces m6A-TP as a potential signaling molecule and a direct precursor for RNA modification under specific cellular conditions like oxidative stress. The data and protocols presented in this guide offer a foundational resource for researchers poised to explore this exciting new area.

Future research will undoubtedly focus on several key questions: What are the enzymatic pathways responsible for the synthesis of m6A-TP in the cell? How are cellular m6A-TP pools regulated in response to different stimuli? What is the full range of enzymes that can utilize m6A-TP as a substrate? Answering these questions will be critical to fully understanding the role of m6A-TP in health and disease and may unveil novel targets for therapeutic intervention in cancer, neurodegenerative disorders, and other conditions linked to aberrant RNA modification and cellular stress.

References

6-Me-ATP as a Precursor for N6-methyladenosine (m6A) RNA Modification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2][3][4] This dynamic and reversible modification is installed by a "writer" complex, primarily composed of the methyltransferase-like 3 and 14 (METTL3/METTL14) heterodimer, and removed by "eraser" enzymes such as FTO and ALKBH5.[1] The biological significance of m6A is underscored by its involvement in a wide array of cellular processes and its association with numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, tools and methods to study and manipulate m6A are of paramount importance for both basic research and therapeutic development.

This technical guide provides a comprehensive overview of the role of N6-methyladenosine triphosphate (6-Me-ATP) as a precursor for introducing m6A modifications into RNA. While the canonical pathway for m6A deposition is a post-transcriptional process utilizing S-adenosylmethionine (SAM) as the methyl donor, this guide explores alternative and experimental approaches that leverage this compound. We will delve into three distinct contexts:

  • In Vitro Synthesis of m6A-Modified RNA: The use of this compound in in vitro transcription systems with phage RNA polymerases to generate RNA molecules with site-specific or global m6A modifications.

  • Unscheduled m6A Deposition in Cellular Contexts: A non-canonical, METTL3/14-independent pathway involving the incorporation of this compound by DNA polymerases under conditions of cellular stress.

  • Metabolic Labeling Strategies for m6A Mapping: An overview of the m6A-label-seq technique, which, while not directly using this compound, employs a related strategy of metabolic labeling with a methionine analog to map m6A sites at single-nucleotide resolution.

This guide will provide detailed experimental protocols, quantitative data, and visual workflows to enable researchers to effectively utilize these this compound-related methodologies in their studies of m6A RNA modification.

In Vitro Synthesis of m6A-Modified RNA using this compound

The direct synthesis of RNA molecules containing m6A is a powerful tool for studying the functional consequences of this modification in a controlled environment. In vitro transcription (IVT) using phage RNA polymerases, such as T7, T3, and SP6, offers a straightforward method to produce m6A-modified RNA by substituting ATP with this compound in the reaction mixture.

Principle

The principle behind this method is the ability of certain RNA polymerases to recognize and incorporate this compound as a substrate during the elongation of the RNA transcript. By providing this compound in the nucleotide mix, it can be incorporated at adenosine (B11128) positions, resulting in an RNA molecule with N6-methyladenosine residues. The ratio of this compound to ATP can be adjusted to control the stoichiometry of the modification.

Experimental Protocol: In Vitro Transcription with T7 RNA Polymerase

This protocol is adapted from commercially available kits and general IVT procedures for modified nucleotides.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)

  • ATP, CTP, GTP, UTP solutions (100 mM)

  • This compound solution (100 mM)

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • RNA purification kit or phenol:chloroform extraction reagents

Procedure:

  • Reaction Setup: Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • Desired amounts of ATP, CTP, GTP, UTP, and this compound. For complete substitution, omit ATP and use 1.5 µL of 100 mM this compound (final concentration 7.5 mM). For partial incorporation, adjust the ratio of ATP to this compound accordingly.

    • 1 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours. Longer incubation times (up to 4 hours) may increase yield.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions or by performing a phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer (e.g., NanoDrop). The quality and size of the transcript can be assessed by denaturing agarose (B213101) gel electrophoresis.

Quantitative Data: Incorporation Efficiency

The incorporation efficiency of this compound by T7 RNA polymerase can be influenced by several factors, including the concentration of the modified nucleotide, the ratio of this compound to ATP, and the sequence context of the template. While comprehensive quantitative data is still emerging, commercially available kits report significant yields of m6A-modified RNA.

ParameterValueReference
Reported Yield 80-100 µg of RNA from a 20 µL reaction with a 1.4 kb template
Incubation Time for High Yield 30 minutes to 2 hours
Optimal this compound Concentration Can be optimized, typically used at 7.5 mM for full substitution

Note: The efficiency of incorporation can be quantitatively assessed using methods like liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of m6A to unmodified adenosine in the final RNA product.

Workflow for In Vitro Synthesis of m6A-Modified RNA

In_Vitro_Transcription_Workflow cluster_0 Reaction Assembly cluster_1 Transcription cluster_2 Purification cluster_3 Analysis Template Linearized DNA Template (with T7 Promoter) Incubation Incubate at 37°C (2 hours) Template->Incubation NTPs NTPs (CTP, GTP, UTP) NTPs->Incubation Me_ATP This compound (and optional ATP) Me_ATP->Incubation Enzyme T7 RNA Polymerase + Buffer + RNase Inhibitor Enzyme->Incubation DNase DNase I Treatment Incubation->DNase Purify RNA Purification DNase->Purify QC Quantification & Quality Control (Spectrophotometry, Gel Electrophoresis) Purify->QC Product m6A-Modified RNA QC->Product

In Vitro Transcription Workflow

Unscheduled m6A Deposition via this compound Incorporation by DNA Polymerases

Recent studies have unveiled a novel, non-canonical pathway for m6A deposition in RNA that is independent of the canonical METTL3/METTL14 writer complex. This "unscheduled" pathway involves the direct incorporation of this compound into RNA by DNA repair polymerases, particularly DNA polymerase β (pol β) and DNA polymerase η (pol η), under conditions of cellular oxidative stress.

Mechanism

Cellular oxidative stress can lead to the production of this compound in the nucleotide pool and induce damage to RNA, creating gaps in RNA-DNA hybrids during transcription. DNA repair polymerases, such as pol β and pol η, can then utilize these RNA gaps as templates and incorporate this compound from the ribonucleotide pool to fill the gaps. This results in the deposition of m6A into the RNA strand as a consequence of maintaining RNA integrity.

Unscheduled_m6A_Deposition Oxidative_Stress Cellular Oxidative Stress m6ATP_Pool Increased Cellular this compound Pool Oxidative_Stress->m6ATP_Pool RNA_Damage RNA Damage (Gaps in RNA-DNA Hybrids) Oxidative_Stress->RNA_Damage DNA_Pol DNA Polymerase β / η m6ATP_Pool->DNA_Pol RNA_Damage->DNA_Pol m6A_RNA m6A-Modified RNA DNA_Pol->m6A_RNA Incorporation of this compound

Unscheduled m6A Deposition Pathway
Experimental Protocol: In Vitro m6ATP Incorporation Assay

This protocol is based on the methods described for studying the kinetics of this compound incorporation by DNA polymerases.

Materials:

  • Purified DNA polymerase β or η

  • RNA-DNA hybrid substrate with a single-nucleotide gap

  • Reaction buffer (specific for the polymerase)

  • This compound and ATP

  • Divalent cations (Mg²⁺ or Mn²⁺)

  • Radiolabeled primer or nucleotide for detection (e.g., [γ-³²P]ATP)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) setup

  • Phosphorimager

Procedure:

  • Substrate Preparation: Anneal a radiolabeled primer to a DNA template containing a gap opposite the desired incorporation site.

  • Reaction Setup: Prepare the reaction mixture containing the polymerase, RNA-DNA substrate, reaction buffer, and divalent cations.

  • Initiation: Initiate the reaction by adding varying concentrations of this compound or ATP.

  • Time Course: Aliquots are taken at different time points and quenched to stop the reaction.

  • Analysis: The reaction products are resolved by denaturing PAGE, and the amount of incorporated nucleotide is quantified using a phosphorimager.

  • Kinetic Parameter Calculation: The data is fitted to the Michaelis-Menten equation to determine the kinetic parameters (k_cat and K_m).

Quantitative Data: Kinetics of this compound Incorporation

Steady-state kinetics have shown that DNA polymerases β and η can incorporate this compound with efficiencies comparable to that of ATP, particularly in the presence of Mn²⁺.

EnzymeDivalent CationSubstratek_cat (s⁻¹)K_m (µM)k_cat/K_m (µM⁻¹s⁻¹)Reference
Pol β 1 mM Mn²⁺ATP0.00340.430.0079
This compound0.00211.10.0019
Pol η 5 mM Mg²⁺ATP0.0161.90.0084
This compound0.00412.10.0020
Pol η 1 mM Mn²⁺ATP0.280.730.38
This compound0.170.450.38

These data indicate that under certain cellular conditions, particularly with altered divalent cation concentrations that can occur during stress, DNA repair polymerases can efficiently incorporate this compound into RNA.

Metabolic Labeling for m6A Mapping: m6A-label-seq

While not a direct use of this compound as a precursor, the m6A-label-seq technique is a powerful related method that employs a metabolic labeling strategy to identify m6A sites at single-base resolution. This method relies on feeding cells a methionine analog, which leads to the incorporation of a chemically tractable adenosine analog in place of m6A.

Principle

Cells are cultured in the presence of Se-allyl-L-selenohomocysteine, a methionine analog. This leads to the cellular synthesis of an allyl-substituted S-adenosylmethionine (SAM) analog. The m6A writer complex then utilizes this analog to transfer an allyl group instead of a methyl group to adenosine residues in RNA, resulting in the formation of N6-allyladenosine (a6A). The a6A-containing RNA is then subjected to a mild chemical iodination, which induces a base misincorporation during reverse transcription. These mutations are then identified by high-throughput sequencing, allowing for the precise mapping of the original m6A sites.

Experimental Protocol: m6A-label-seq

This protocol is a summary of the detailed methodology described in the literature.

1. Metabolic Labeling:

  • Culture cells in the presence of Se-allyl-L-selenohomocysteine for a defined period to allow for the incorporation of a6A into newly synthesized RNA.

2. RNA Extraction and Fragmentation:

  • Isolate total RNA from the labeled cells.
  • Fragment the RNA to a suitable size for sequencing (e.g., ~100 nucleotides).

3. Immunoprecipitation (Optional but recommended):

  • Enrich for a6A-containing RNA fragments using an antibody that recognizes a6A.

4. Iodination:

  • Treat the a6A-containing RNA with iodine to induce a chemical modification on the allyl group.

5. Reverse Transcription:

  • Perform reverse transcription on the iodinated RNA. The modification at the a6A site will cause the reverse transcriptase to misincorporate a nucleotide, creating a signature mutation in the cDNA.

6. Library Preparation and Sequencing:

  • Prepare a sequencing library from the cDNA and perform high-throughput sequencing.

7. Data Analysis:

  • Align the sequencing reads to a reference transcriptome.
  • Identify sites with a high frequency of specific mutations (e.g., A-to-C or A-to-G transversions) in the experimental sample compared to a control sample (without metabolic labeling). These sites correspond to the original m6A locations.

Workflow for m6A-label-seq

m6A_label_seq_Workflow cluster_0 Cellular Labeling cluster_1 Sample Preparation cluster_2 Chemical Modification & RT cluster_3 Sequencing & Analysis Metabolic_Labeling Incubate cells with Se-allyl-L-selenohomocysteine a6A_Incorporation Incorporation of N6-allyladenosine (a6A) into RNA Metabolic_Labeling->a6A_Incorporation RNA_Extraction RNA Extraction & Fragmentation a6A_Incorporation->RNA_Extraction IP Immunoprecipitation (Optional) RNA_Extraction->IP Iodination Iodination of a6A IP->Iodination RT Reverse Transcription with Induced Misincorporation Iodination->RT Sequencing High-Throughput Sequencing RT->Sequencing Data_Analysis Data Analysis: Mutation Calling Sequencing->Data_Analysis m6A_Map Single-Nucleotide m6A Map Data_Analysis->m6A_Map

m6A-label-seq Workflow

Synthesis of this compound and its Analogs

The availability of high-purity this compound and its analogs is crucial for the successful implementation of the described experimental approaches. While this compound is commercially available from several suppliers, in-house synthesis can also be performed.

Enzymatic Synthesis

A common method for the synthesis of ATP analogs is a chemo-enzymatic approach. This typically involves the chemical synthesis of the corresponding nucleoside monophosphate (N6-methyladenosine monophosphate, 6-Me-AMP), followed by enzymatic phosphorylation to the triphosphate form using a promiscuous polyphosphate kinase.

Chemical Synthesis

Organic synthesis routes are also available for the direct chemical synthesis of this compound from N6-methyladenosine. These methods often involve multiple protection and deprotection steps and can be more labor-intensive than the enzymatic approach.

Conclusion

This compound serves as a versatile tool for the study of m6A RNA modification, extending beyond its role as a simple analog of ATP. As a direct precursor in in vitro transcription, it enables the synthesis of m6A-containing RNA for functional studies. The discovery of its incorporation by DNA polymerases in a non-canonical pathway opens new avenues for investigating the interplay between oxidative stress and RNA modification. Furthermore, the principles underlying the use of modified nucleotides are central to powerful techniques like m6A-label-seq for high-resolution mapping of m6A sites. This technical guide provides researchers with the foundational knowledge and practical protocols to leverage this compound and related methodologies to advance our understanding of the epitranscriptome. As research in this field continues to evolve, the development of new tools and the refinement of existing techniques will undoubtedly shed further light on the complex roles of m6A in health and disease.

References

In Vitro Enzymatic Synthesis of 6-Methyladenosine Triphosphate (6-Me-ATP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA, playing a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation.[1] The study of this "epitranscriptomic" mark and its impact on cellular processes has created a significant demand for m6A-modified RNA and its precursor, 6-methyladenosine triphosphate (6-Me-ATP). The in vitro synthesis of this compound and its subsequent use in biochemical assays are crucial for researchers in molecular biology, drug development, and RNA therapeutics. This technical guide provides an in-depth overview of the core enzymatic methods for synthesizing this compound and m6A-modified RNA in vitro, complete with detailed protocols, quantitative data, and process visualizations.

Core Synthesis Strategies for this compound and m6A-RNA

There are two primary enzymatic strategies for obtaining m6A-modified RNA in vitro. The first is a direct chemo-enzymatic synthesis of the this compound nucleotide itself, which can then be used for various applications. The second involves the direct incorporation of commercially available this compound into an RNA transcript during in vitro transcription (IVT). A related, but distinct, biological process is the post-transcriptional methylation of adenosine (B11128) residues within an RNA molecule, which is also discussed.

Strategy 1: Chemo-Enzymatic Synthesis of this compound from N6-Methyladenosine

This approach is a highly efficient method for producing base-modified ATP analogues. It begins with the chemical synthesis of the monophosphate version (N6-methyladenosine-5'-monophosphate, or 6-Me-AMP), followed by a robust enzymatic phosphorylation to yield the triphosphate form.[2]

Workflow for Chemo-Enzymatic Synthesis of this compound

cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Phosphorylation N6_Me_A N6-Methyladenosine N6_Me_AMP N6-Methyladenosine-5'-Monophosphate (6-Me-AMP) N6_Me_A->N6_Me_AMP Phosphorylation POCl3 POCl3 (Phosphorylating Agent) POCl3->N6_Me_AMP N6_Me_ADP 6-Me-ADP N6_Me_AMP->N6_Me_ADP 1st Phosphorylation EbPPK2 EbPPK2 Enzyme (Polyphosphate Kinase 2) EbPPK2->N6_Me_ADP N6_Me_ATP This compound (Final Product) EbPPK2->N6_Me_ATP PolyP Polyphosphate (Phosphate Donor) PolyP->N6_Me_ADP PolyP->N6_Me_ATP N6_Me_ADP->N6_Me_ATP 2nd Phosphorylation

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Phosphorylation of 6-Me-AMP

This protocol is adapted from a method for synthesizing various base-modified ATP analogues using the polyphosphate kinase 2 from Erysipelotrichaceae bacterium (EbPPK2).[2][3]

1. Materials:

  • N6-methyladenosine-5′-monophosphate (6-Me-AMP)
  • Purified EbPPK2 enzyme (4 µM stock)
  • Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 20 mM MgCl2
  • Polyphosphate (6.1 g/L stock)
  • Nuclease-free water
  • Heating block or thermocycler
  • Centrifuge

2. Procedure:

  • Prepare the reaction mixture in a 2 mL tube by combining the components in the following order:
  • Reaction Buffer
  • Polyphosphate solution
  • Nuclease-free water
  • Pre-incubate the mixture at 30°C for 5 minutes to bring it to the reaction temperature.
  • Initiate the reaction by adding 6-Me-AMP to a final concentration of 5 mM.
  • Add the EbPPK2 enzyme to a final concentration of 4 µM.
  • Incubate the reaction at 30°C. Aliquots can be taken at various time points (e.g., 2 minutes and 60 minutes) to analyze conversion efficiency.
  • To stop the reaction, denature the enzyme by heating the mixture at 85°C for 2 minutes.
  • Centrifuge the reaction tube at 21,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
  • Carefully collect the supernatant containing the synthesized this compound.
  • Analyze the products using LC-MS or RP-HPLC to determine the conversion yield.

Quantitative Data

The efficiency of enzymatic phosphorylation of various N6-modified AMP analogues provides insight into the performance of EbPPK2.

Substrate (AMP Analogue)Conversion to Triphosphate (2 min)Conversion to Triphosphate (60 min)Reference
N6-methyl-AMP70%Not reported, likely >70%[2]
Etheno-AMP38%72%
N6-benzyl-AMP28%73%
N6-aminohexyl-AMP0%6%
Strategy 2: In Vitro Transcription (IVT) with this compound

This method is the standard approach for producing RNA molecules that are internally modified with N6-methyladenosine. It involves using a commercially available this compound solution as a complete or partial substitute for standard ATP in an in vitro transcription reaction catalyzed by a bacteriophage RNA polymerase, such as T7.

Workflow for In Vitro Transcription with this compound

cluster_ntps Nucleotide Triphosphates (NTPs) Template DNA Template (with T7 Promoter) IVT_Reaction In Vitro Transcription (37°C) Template->IVT_Reaction T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_Reaction Catalyzes N6_Me_ATP This compound N6_Me_ATP->IVT_Reaction GTP GTP GTP->IVT_Reaction CTP CTP CTP->IVT_Reaction UTP UTP UTP->IVT_Reaction m6A_RNA m6A-modified RNA IVT_Reaction->m6A_RNA Yields DNase_Treatment DNase I Treatment m6A_RNA->DNase_Treatment Removes Template Purification RNA Purification DNase_Treatment->Purification Final_Product Purified m6A-RNA Purification->Final_Product

Caption: Workflow for generating m6A-modified RNA via IVT.

Experimental Protocol: T7 In Vitro Transcription

This protocol is a general guideline based on commercially available kits designed to produce RNA with 100% substitution of ATP with this compound.

1. Materials:

  • Linearized plasmid DNA or PCR product template (0.5 - 1.0 µg) containing a T7 promoter
  • Nuclease-free water
  • HighYield T7 RNA Polymerase Mix
  • Reaction Buffer (10x)
  • NTP solution mix (or individual NTPs): this compound, CTP, GTP, UTP (final concentration of each to be 7.5 mM)
  • RNase inhibitor
  • RQ1 RNase-Free DNase

2. Procedure:

  • Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice. Mix each component by vortexing and spin down briefly.
  • Assemble the 20 µL reaction at room temperature in the following order:
  • Nuclease-free water (to final volume of 20 µL)
  • Reaction Buffer (10x) - 2 µL
  • DNA Template - X µL (0.5 - 1.0 µg)
  • NTP mix (with this compound) - to a final concentration of 7.5 mM each
  • HighYield T7 RNA Polymerase Mix - 2 µL
  • Mix gently by pipetting, spin down briefly, and incubate at 37°C for 30 minutes to 2 hours. Incubation time may be optimized for transcript length and yield.
  • To remove the DNA template, add 1 µL of RQ1 RNase-free DNase to the reaction and incubate for an additional 15-30 minutes at 37°C.
  • Purify the synthesized RNA using a standard method such as lithium chloride precipitation, spin column purification, or denaturing polyacrylamide gel electrophoresis (PAGE).

Quantitative Data

Yields are dependent on the template sequence, length, and promoter design.

ParameterValueReference
Reaction Volume20 µL
Template Amount1 µg (1.4 kb control template)
Incubation Time30 minutes
ATP Substitution100% with this compound
Typical RNA Yield 80 - 100 µg

Related Biological Process: Post-Transcriptional Methylation by METTL3/14

While this process does not produce free this compound, it is the primary biological mechanism for m6A modification in vivo and can be reconstituted in vitro. The METTL3-METTL14 methyltransferase complex transfers a methyl group from S-adenosylmethionine (SAM) to a specific adenosine residue within an RNA molecule.

Catalytic Pathway for Post-Transcriptional m6A Modification

cluster_reaction Methyltransferase Reaction RNA RNA Substrate (containing 'DRACH' motif) METTL3 METTL3 (Catalytic Subunit) RNA->METTL3 Binds to Complex SAM S-Adenosylmethionine (SAM) (Methyl Donor) SAM->METTL3 Binds to Active Site METTL14 METTL14 (Structural/RNA-binding Subunit) METTL3->METTL14 Forms Complex m6A_RNA m6A-modified RNA METTL3->m6A_RNA Catalyzes Methyl Transfer SAH S-Adenosylhomocysteine (SAH) METTL3->SAH

Caption: Catalytic action of the METTL3-METTL14 complex.

Analytical Methods for Detection and Quantification

Accurate quantification of this compound and related metabolites is essential for validating synthesis protocols and for downstream applications.

Protocol: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust method for separating and quantifying ATP, ADP, and AMP from cellular extracts and in vitro reactions. This protocol can be adapted for their N6-methylated counterparts.

1. Instrumentation and Reagents:

  • HPLC system with a C18 column and UV detector set to 260 nm.
  • Mobile Phase A: Buffer (e.g., 50 mM monopotassium phosphate).
  • Mobile Phase B: Acetonitrile or Methanol.
  • Standards: Purified this compound, 6-Me-ADP, and 6-Me-AMP of known concentrations.
  • Sample from the in vitro synthesis reaction.

2. Procedure:

  • Prepare a standard curve by injecting known concentrations of the this compound, 6-Me-ADP, and 6-Me-AMP standards.
  • Filter the sample from the synthesis reaction through a 0.22 µm filter to remove particulates.
  • Inject the filtered sample into the HPLC system.
  • Run a gradient elution program, starting with a high concentration of aqueous Mobile Phase A and gradually increasing the concentration of organic Mobile Phase B, to separate the nucleotides.
  • Identify the peaks corresponding to 6-Me-AMP, 6-Me-ADP, and this compound based on the retention times of the standards.
  • Quantify the amount of each nucleotide by integrating the area under the corresponding peak and comparing it to the standard curve.

Other Analytical Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity, confirming the mass of the synthesized products.

  • Bioluminescent Assays: Commercial kits using firefly luciferase are widely used to measure ATP. While these assays are highly sensitive, their efficiency and linearity with this compound as a substrate must be empirically validated, as the enzyme's specificity may be altered by the N6-methyl group.

References

6-Methyladenosine 5'-Triphosphate (6-Me-ATP): A Comprehensive Technical Guide on its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyladenosine 5'-triphosphate (6-Me-ATP) is a modified purine (B94841) nucleotide that has garnered significant interest in the scientific community for its role as a selective agonist at certain purinergic receptors and its interaction with key cellular kinases. As a structural analog of adenosine (B11128) 5'-triphosphate (ATP), the primary energy currency of the cell, this compound provides a valuable tool for dissecting specific signaling pathways and exploring potential therapeutic interventions. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, supported by experimental protocols and pathway visualizations to aid researchers in their investigations.

Chemical Properties of this compound

The fundamental chemical characteristics of this compound are crucial for its application in experimental settings. A summary of these properties is presented below.

PropertyValueReference
Molecular Formula C₁₁H₁₈N₅O₁₃P₃[1][]
Molecular Weight 521.21 g/mol (free acid)[1][]
CAS Number 3130-39-0 (free acid)[3]
Appearance Available as a clear, colorless to yellow liquid (sodium salt solution)[]
Solubility Soluble in water.[4]
pKa (calculated for N6-methyladenosine) N1: 3.6, N6: 18.3, N7: 2.0[5]
Spectroscopic Properties (λmax) 265 nm
Extinction Coefficient (ε) 18.5 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5)

Note on pKa: The provided pKa values are theoretically calculated for the N6-methyladenosine nucleoside[5]. While these values offer a strong indication of the ionization behavior of the adenine (B156593) ring, the pKa values of the triphosphate chain are expected to be similar to those of ATP.

Stability of this compound

The stability of this compound is a critical factor for its storage, handling, and use in experimental assays. Its stability is influenced by factors such as pH, temperature, and the presence of enzymes.

pH and Temperature Stability

Like ATP, this compound is most stable in aqueous solutions at a slightly alkaline pH, typically around 7.5. At more extreme acidic or basic pH values, the phosphoanhydride bonds are susceptible to hydrolysis, leading to the formation of 6-Methyladenosine 5'-diphosphate (6-Me-ADP) and inorganic phosphate (B84403).

Enzymatic Degradation

Extracellular ATP is metabolized by a family of enzymes known as ectonucleotidases, which play a crucial role in regulating purinergic signaling. These enzymes, such as CD39 (ectonucleoside triphosphate diphosphohydrolase-1), hydrolyze ATP to ADP and subsequently to AMP[7]. It is highly probable that this compound is also a substrate for these enzymes, although the rate of degradation may differ from that of ATP. This enzymatic breakdown is a key consideration in cellular and in vivo experiments, as it will determine the local concentration and duration of action of this compound.

Key Experimental Protocols

Chemo-enzymatic Synthesis of this compound

A robust method for the synthesis of N6-modified ATP analogs, including this compound, involves a chemo-enzymatic approach. This method combines organic synthesis of the modified nucleoside monophosphate with enzymatic phosphorylation.

Protocol Outline:

  • Synthesis of N6-methyl-AMP (5a): The synthesis of the monophosphate precursor can be achieved using established organic chemistry methods[8].

  • Enzymatic Phosphorylation: A promiscuous polyphosphate kinase 2 (PPK2) from an Erysipelotrichaceae bacterium is used to catalyze the phosphorylation of N6-methyl-AMP to this compound[8][9].

    • Reaction Conditions: The reaction is typically carried out at 30°C in a buffer at pH 8 (e.g., 20 mM Tris-HCl) containing the N6-methyl-AMP substrate, sodium polyphosphate as the phosphate donor, and MgCl₂ as a cofactor[8].

    • Enzyme Concentration: A low micromolar concentration of the purified EbPPK2 enzyme is used[8].

    • Monitoring the Reaction: The conversion of N6-methyl-AMP to 6-Me-ADP and subsequently to this compound can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[8].

  • Purification: The final product, this compound, can be purified from the reaction mixture using anion-exchange chromatography[8].

Analysis of this compound Interaction with P2X3 Receptors

The activity of this compound as a P2X3 receptor agonist can be assessed using electrophysiological techniques.

Protocol Outline:

  • Cell Expression System: Human embryonic kidney (HEK293) cells or Xenopus laevis oocytes are commonly used to heterologously express the P2X3 receptor subunits[10].

  • Electrophysiological Recording: Whole-cell patch-clamp or two-electrode voltage-clamp techniques are employed to measure the ion currents elicited by the application of this compound[10].

  • Agonist Application: A solution of this compound at a known concentration is applied to the cells expressing the P2X3 receptors.

  • Data Acquisition and Analysis: The resulting inward currents are recorded and analyzed to determine the potency (EC₅₀) and efficacy of this compound in activating the P2X3 receptor channels. The data can be used to generate dose-response curves[11].

Signaling Pathways Involving this compound

This compound is a known agonist for P2X3 and P2Y purinergic receptors and exhibits a high binding affinity for Glycogen Synthase Kinase 3 (GSK3)[3].

P2X3 Receptor Signaling Pathway

P2X3 receptors are ligand-gated ion channels predominantly expressed on sensory neurons, where they play a crucial role in nociception (pain signaling)[12]. Activation of P2X3 receptors by an agonist like this compound leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ ions. This influx causes depolarization of the neuronal membrane, leading to the generation of action potentials and the transmission of pain signals.

P2X3_Signaling This compound This compound P2X3R P2X3 Receptor This compound->P2X3R binds Channel_Opening Channel Opening P2X3R->Channel_Opening activates Ion_Influx Na+ / Ca2+ Influx Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

P2X3 Receptor Activation by this compound
GSK3 Signaling Pathway

Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that is constitutively active in resting cells and plays a key role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. This compound has been shown to have a high binding affinity for GSK3 and can serve as a phosphate group donor for GSK3β-catalyzed phosphorylation of its substrates[3]. The activity of GSK3 is primarily regulated by inhibitory phosphorylation, for instance by Akt (Protein Kinase B). When active, GSK3 can phosphorylate a wide range of substrates, often leading to their inhibition or degradation.

GSK3_Signaling cluster_akt Upstream Regulation Akt Akt (PKB) GSK3 GSK3 Akt->GSK3 phosphorylates (inhibits) Substrate Substrate (e.g., Glycogen Synthase, β-catenin) GSK3->Substrate phosphorylates P_Substrate Phosphorylated Substrate GSK3->P_Substrate This compound This compound This compound->GSK3 donates phosphate Response Cellular Response (e.g., Inhibition of Glycogen Synthesis, β-catenin Degradation) P_Substrate->Response

Role of this compound in GSK3-mediated Phosphorylation

Conclusion

6-Methyladenosine 5'-triphosphate is a valuable molecular tool for researchers in various fields, from neurobiology to drug discovery. Its distinct chemical properties and relative stability, when handled correctly, allow for its use in a range of experimental settings. A thorough understanding of its interaction with key proteins like P2X3 receptors and GSK3, facilitated by the experimental approaches and pathway diagrams presented in this guide, will empower scientists to further elucidate complex biological processes and explore novel therapeutic strategies.

References

An In-depth Technical Guide to the Mechanism of Action of 6-Me-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine-5'-triphosphate (6-Me-ATP) is an N6-modified ATP derivative that has garnered interest in the scientific community for its distinct biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its molecular targets, signaling pathways, and the experimental methodologies used to elucidate these functions. This document is intended to serve as a valuable resource for researchers and professionals involved in kinase research and drug development.

Core Mechanism of Action: Interaction with Glycogen Synthase Kinase 3 (GSK3)

The most well-documented mechanism of action for this compound is its interaction with Glycogen Synthase Kinase 3 (GSK3), a ubiquitously expressed serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and neuronal development.

Molecular Interaction and Function

This compound exhibits a high binding affinity for GSK3, particularly the GSK3β isoform.[1] It functions as a phosphate (B84403) group donor, enabling the GSK3β-catalyzed phosphorylation of its downstream substrates.[1] This capability is comparable to that of the natural substrate, ATP, highlighting the efficiency of this compound in the kinase reaction. Molecular modeling and in vitro kinase assays have confirmed that this compound can effectively occupy the ATP-binding pocket of GSK3β and support its enzymatic activity.

Signaling Pathway

The interaction of this compound with GSK3β places it at a central node in numerous signaling pathways. GSK3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, active GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By acting as a phosphate donor for GSK3β, this compound facilitates this process.

GSK3_signaling cluster_0 Phosphorylation Complex ATP ATP / this compound GSK3b GSK3β (Active) ATP->GSK3b Phosphate Donor BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates PhosphoBetaCatenin p-β-catenin Proteasome Proteasome PhosphoBetaCatenin->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Wnt Wnt Signal Wnt->Inhibition

Diagram 1: Role of this compound in GSK3β-mediated β-catenin phosphorylation.
Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with GSK3β.

CompoundTargetAssay TypeParameterValueReference
This compoundGSK3βIn vitro kinase assaySubstrate Phosphorylation67.8% of substrate peptide phosphorylated

Potential Interaction with Purinergic Receptors

There are some indications in the literature that N6-methylated adenosine (B11128) compounds may interact with purinergic receptors, specifically P2Y receptors. However, direct and robust evidence for this compound as a potent and selective agonist or antagonist for specific P2Y subtypes is limited and often conflated with structurally similar molecules.

P2Y Receptor Modulation: An Area for Further Investigation

While some earlier reviews suggest that N6-methylated ATP derivatives can act as modulators of P2Y receptors, specific quantitative data such as EC50 or IC50 values for this compound at various P2Y subtypes are not well-documented in recent literature. It is crucial to distinguish this compound from other N6-methylated adenosine derivatives, such as N6-methyl 2'-deoxyadenosine (B1664071) 3',5'-bisphosphate, which has been identified as a selective antagonist of the P2Y1 receptor.[1][2]

The general signaling pathway for Gq-coupled P2Y receptors, such as P2Y1, involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

P2Y_signaling Ligand P2Y Agonist (e.g., ATP) P2Y_Receptor P2Y Receptor (Gq-coupled) Ligand->P2Y_Receptor Binds G_Protein Gq Protein P2Y_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Diagram 2: General signaling pathway for Gq-coupled P2Y receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the mechanism of action of this compound. Below are representative protocols for key experiments.

GSK3β Kinase Activity Assay

This assay measures the ability of this compound to act as a phosphate donor for GSK3β-mediated phosphorylation of a substrate peptide.

Principle: The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, and the amount of ATP is measured using a luciferase/luciferin reaction, generating a luminescent signal.

Materials:

  • Recombinant human GSK3β enzyme

  • GSK3 substrate peptide

  • This compound and ATP (as a control)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound and ATP.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of kinase assay buffer.

    • Add 2.5 µL of a solution containing the GSK3β enzyme and the substrate peptide.

    • To initiate the reaction, add 2.5 µL of the this compound or ATP solution. The final ATP/6-Me-ATP concentration should be close to the Km value for GSK3β.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Briefly, add ADP-Glo™ Reagent to deplete unused ATP.

    • Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Compare the activity with this compound to that with ATP.

GSK3_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, this compound) Start->Prepare_Reagents Setup_Reaction Set up Kinase Reaction in 96-well plate Prepare_Reagents->Setup_Reaction Incubate Incubate at RT (60 min) Setup_Reaction->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Deplete unused ATP/6-Me-ATP) Incubate->Add_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Add_ADP_Glo->Add_Kinase_Detection Measure_Luminescence Measure Luminescence Add_Kinase_Detection->Measure_Luminescence Analyze_Data Analyze Data (Compare this compound vs. ATP activity) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Diagram 3: Experimental workflow for the GSK3β kinase activity assay.
Functional Assay for P2Y Receptor Activation: Calcium Imaging

This protocol describes a general method to assess the agonist or antagonist activity of a compound at Gq-coupled P2Y receptors by measuring changes in intracellular calcium concentration.

Principle: Activation of Gq-coupled P2Y receptors leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This change can be monitored using a fluorescent calcium indicator.

Materials:

  • Cells expressing the P2Y receptor of interest (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound and a known P2Y receptor agonist (e.g., ATP, UTP, or 2-MeSADP, depending on the receptor subtype)

  • A known P2Y receptor antagonist (for validation)

  • Balanced salt solution (BSS)

  • Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

  • Cell Preparation:

    • Culture cells expressing the target P2Y receptor on glass coverslips or in 96-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Calcium Measurement:

    • Wash the cells with BSS to remove excess dye.

    • Place the cells on the fluorescence imaging setup and establish a baseline fluorescence reading.

  • Compound Application:

    • Agonist testing: Add varying concentrations of this compound to the cells and record the change in fluorescence over time.

    • Antagonist testing: Pre-incubate the cells with this compound for a defined period, then stimulate with a known P2Y receptor agonist and record the fluorescence response.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • For agonist activity, plot the dose-response curve to determine the EC50 value.

    • For antagonist activity, assess the inhibition of the agonist-induced response and calculate the IC50 value.

Calcium_Imaging_Workflow Start Start Culture_Cells Culture Cells Expressing P2Y Receptor Start->Culture_Cells Load_Dye Load Cells with Calcium-sensitive Dye Culture_Cells->Load_Dye Wash_Cells Wash Cells to Remove Excess Dye Load_Dye->Wash_Cells Establish_Baseline Establish Baseline Fluorescence Wash_Cells->Establish_Baseline Apply_Compound Apply this compound (Agonist or Antagonist Test) Establish_Baseline->Apply_Compound Record_Fluorescence Record Fluorescence Change Apply_Compound->Record_Fluorescence Analyze_Data Analyze Data (Dose-Response, EC50/IC50) Record_Fluorescence->Analyze_Data End End Analyze_Data->End

Diagram 4: Experimental workflow for a calcium imaging-based P2Y receptor functional assay.

Conclusion

The primary and well-supported mechanism of action of this compound involves its function as a phosphate donor for GSK3β, positioning it as a valuable tool for studying GSK3-mediated signaling pathways. Its potential role as a direct modulator of P2Y receptors is less clear and warrants further investigation to delineate its specific effects and distinguish them from other N6-methylated adenosine derivatives. The experimental protocols provided in this guide offer a framework for researchers to further explore and characterize the biological activities of this compound. A thorough understanding of its molecular interactions is essential for its application in basic research and for the potential development of novel therapeutic strategies targeting the pathways it modulates.

References

The Role of N6-methyladenosine Triphosphate (6-Me-ATP) in Gene Expression Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: N6-methyladenosine triphosphate (6-Me-ATP) is an emerging molecule of interest in the complex landscape of gene expression regulation. Distinct from the well-studied post-transcriptional N6-methyladenosine (m6A) modification in RNA, this compound functions as a free nucleotide. Its regulatory roles are primarily understood through two main mechanisms: as an extracellular signaling molecule that modulates purinergic pathways, and as a potential substrate for polymerases, which could lead to unscheduled m6A deposition in nucleic acids. This guide provides an in-depth overview of the current understanding of this compound, focusing on its signaling pathways, impact on gene expression, and the experimental methodologies used to study its function.

Introduction: Distinguishing this compound from m6A

It is critical to differentiate between two related but functionally distinct molecules:

  • N6-methyladenosine (m6A): This is the most prevalent internal modification of mRNA in eukaryotes.[1][2] It is installed post-transcriptionally by "writer" enzymes (like METTL3/14), removed by "erasers" (like FTO and ALKBH5), and recognized by "reader" proteins (like the YTH domain family), which in turn regulate mRNA splicing, export, stability, and translation.[1][3][4]

  • N6-methyladenosine triphosphate (this compound): This is a free nucleoside triphosphate, analogous to ATP. Its roles in gene regulation are not mediated by the writer/eraser/reader machinery of m6A. Instead, it acts as a signaling molecule or a substrate for enzymatic reactions.

This document will focus exclusively on the roles of free this compound.

Extracellular this compound as a Signaling Molecule

Extracellular nucleotides, such as ATP, are potent signaling molecules that regulate a vast array of physiological processes by activating purinergic receptors. This compound can also act as a ligand for these receptors, thereby influencing intracellular signaling cascades that culminate in changes to gene expression.

Purinergic Receptor Activation

The primary targets of extracellular this compound are the P2 family of purinergic receptors, which are broadly classified into P2X (ionotropic) and P2Y (metabotropic, G-protein coupled) receptors. Activation of these receptors by agonists like ATP or this compound initiates downstream signaling. For example, binding to certain P2Y receptors can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, a key second messenger that can activate various transcription factors, such as NF-κB and CREB, leading to altered gene expression.

PurinergicSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane 6MeATP This compound P2Y_Receptor P2Y Receptor 6MeATP->P2Y_Receptor Binds G_Protein G_Protein P2Y_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER ER IP3->ER Binds PKC PKC DAG->PKC Activates PIP2 PIP2 PIP2->PLC Ca2 Ca2 ER->Ca2 Releases Ca2->PKC Activates TranscriptionFactors TranscriptionFactors Ca2->TranscriptionFactors Activates PKC->TranscriptionFactors Phosphorylates GeneExpression GeneExpression TranscriptionFactors->GeneExpression Regulates

Caption: Extracellular this compound Signaling Pathway.

Intracellular this compound and Nucleic Acid Synthesis

A second potential mechanism for this compound in regulating gene expression is its incorporation into nascent RNA or DNA strands, leading to "unscheduled" m6A deposition.

Incorporation by Polymerases

While most m6A modifications are added post-transcriptionally, recent evidence suggests that certain DNA polymerases, particularly those involved in DNA repair like pol β and pol η, can incorporate this compound (m6ATP) into RNA gaps on RNA-DNA hybrids. Kinetic studies have shown that these polymerases can incorporate m6ATP with an efficiency comparable to that of canonical ATP. The presence of m6ATP has been detected in human cells, and its levels appear to be associated with oxidative stress, suggesting a link between cellular stress and this non-canonical m6A deposition.

The direct incorporation of this compound by RNA polymerases during transcription is less clear, with most N6-methylation on RNA occurring post-transcriptionally. However, the possibility of low-level incorporation cannot be entirely ruled out and remains an area for further investigation.

Consequences of Incorporation

The unscheduled incorporation of m6A into RNA could bypass the canonical m6A writer complexes and alter the epitranscriptomic landscape. Such modifications could:

  • Alter RNA Structure: The methyl group could change the local RNA structure, affecting protein binding.

  • Be Recognized by Readers: These m6A marks could potentially be recognized by YTHDF or YTHDC reader proteins, leading to changes in RNA stability, translation, or splicing.

  • Disrupt RNA-Protein Interactions: The presence of a methyl group could sterically hinder the binding of other RNA-binding proteins that do not specifically recognize m6A.

Quantitative Data Summary

The study of this compound is an emerging field, and quantitative data is limited. The tables below summarize available data types relevant to its function.

Table 1: Polymerase Incorporation Kinetics

Polymerase Substrate Efficiency (vs. ATP) Conditions Reference
DNA Polymerase β m6ATP Comparable In vitro, RNA-DNA hybrid
DNA Polymerase η m6ATP Comparable In vitro, RNA-DNA hybrid

Note: Specific kinetic constants (k_cat, K_m) are highly dependent on experimental setup and are detailed in the source literature.

Table 2: Purinergic Receptor Binding (Illustrative)

Receptor Subtype Ligand Affinity (Kd) / Potency (EC50) Assay Type Reference
P2X Receptors TNP-ATP* Variable (Subtype dependent) X-ray Crystallography
P2Y Receptors ATP μM range Calcium Imaging

TNP-ATP is a commonly used, high-affinity ATP analog. Data for this compound is sparse, but its structural similarity to ATP suggests it would interact with these receptors. Quantitative binding assays are needed.

Key Experimental Protocols

Protocol: In Vitro Transcription with Modified Nucleotides

This protocol is adapted for testing the incorporation of this compound by RNA polymerase.

Objective: To determine if T7 RNA Polymerase can incorporate this compound into a nascent RNA transcript.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Transcription Buffer (10x)

  • ATP, CTP, GTP, UTP solutions (100 mM)

  • This compound solution (100 mM)

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

  • α-³²P-labeled UTP (for radiolabeling)

Procedure:

  • Reaction Setup: Assemble the transcription reaction at room temperature. For a standard 20 µL reaction, combine reagents in the following order:

    • Nuclease-free water (to 20 µL)

    • 10x Transcription Buffer (2 µL)

    • ATP, CTP, GTP (2 µL each of a 10mM working stock)

    • UTP (including α-³²P-UTP for detection)

    • Test Reaction: Replace ATP with an equimolar concentration of this compound.

    • Control Reaction: Use unmodified ATP.

    • Linearized DNA Template (~1 µg)

    • T7 RNA Polymerase Mix (2 µL)

  • Incubation: Mix gently and incubate at 37°C for 2 hours.

  • DNase Treatment: Add 2 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the RNA transcript using a suitable column-based kit or phenol-chloroform extraction.

  • Analysis: Analyze the transcripts via denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography. Compare the band intensity and size of the transcripts from the test and control reactions to assess incorporation efficiency.

InVitroTranscription cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_analysis 3. Analysis Mix Combine: - T7 Polymerase - DNA Template - Buffer - NTPs (Control: ATP) - NTPs (Test: this compound) Incubate Incubate at 37°C (2 hours) Mix->Incubate DNase Add DNase I (15 min) Incubate->DNase Purify Purify RNA DNase->Purify Analyze Denaturing PAGE & Autoradiography Purify->Analyze Result Compare Bands: Assess Incorporation Analyze->Result

Caption: Workflow for In Vitro Transcription Assay.

Protocol: Calcium Imaging for P2Y Receptor Activation

Objective: To measure intracellular calcium mobilization in response to this compound, indicating P2Y receptor activation.

Materials:

  • Cultured cells (e.g., astrocytes, HEK293) expressing P2Y receptors

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound solution

  • ATP solution (positive control)

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes and grow to desired confluency.

  • Dye Loading: Incubate cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash cells twice with HBSS to remove excess dye.

  • Imaging: Mount the dish on the microscope stage. Acquire baseline fluorescence images (e.g., at 340 nm and 380 nm excitation for Fura-2).

  • Stimulation: Add this compound to the dish to achieve the final desired concentration while continuously recording fluorescence images.

  • Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380) over time. An increase in this ratio indicates a rise in intracellular Ca2+ concentration. Compare the response to that elicited by the positive control (ATP).

Implications for Drug Development

The dual role of this compound presents unique opportunities for therapeutic intervention.

  • Targeting Purinergic Receptors: Developing selective agonists or antagonists for P2 receptors that are modulated by this compound could be a strategy for diseases involving neuroinflammation, pain, and immune responses where purinergic signaling is dysregulated.

  • Modulating Polymerase Activity: If the incorporation of this compound by repair polymerases is linked to disease states (e.g., through oxidative stress), targeting these enzymes or the metabolic pathways that produce this compound could be a novel therapeutic avenue.

Conclusion and Future Directions

N6-methyladenosine triphosphate is a multifaceted molecule with emerging roles in gene expression regulation that are distinct from the canonical m6A RNA modification pathway. Its function as an extracellular signaling molecule and as a potential substrate for non-canonical m6A deposition highlights new layers of regulatory control. Future research should focus on elucidating the specific P2 receptor subtypes that recognize this compound with high affinity, quantifying the extent of polymerase-mediated m6ATP incorporation in vivo, and understanding the downstream functional consequences of these events. A deeper understanding of these pathways will be crucial for researchers and drug developers aiming to harness the therapeutic potential of targeting this compound signaling and metabolism.

References

Methodological & Application

Application Notes and Protocols for the Use of 6-Me-ATP in In Vitro Transcription Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in the regulation of gene expression. This modification influences mRNA stability, splicing, translation, and immunogenicity. In vitro transcription (IVT) serves as a powerful tool to generate RNA transcripts with controlled modifications, enabling detailed studies of their structure and function. By substituting adenosine (B11128) triphosphate (ATP) with N6-methyladenosine triphosphate (6-Me-ATP or m6ATP), researchers can synthesize RNA molecules containing m6A.

These application notes provide a comprehensive guide for utilizing this compound in in vitro transcription assays. The protocols outlined below are designed to be adaptable for various research applications, from basic science to the development of RNA-based therapeutics.

Applications of this compound in In Vitro Transcription

The synthesis of m6A-modified RNA through in vitro transcription has a wide range of applications in molecular biology and drug development:

  • Functional Studies of m6A: Generating m6A-containing transcripts allows for the investigation of how this modification affects RNA metabolism, including its impact on RNA stability, translation efficiency, and interaction with m6A-binding proteins ("readers").

  • Therapeutic RNA Development: The incorporation of modified nucleotides like m6A can enhance the stability and reduce the immunogenicity of synthetic mRNA, which is crucial for the development of mRNA-based vaccines and therapeutics.[1]

  • Structural Biology: Producing homogenous populations of m6A-modified RNA is essential for structural studies, such as X-ray crystallography and NMR, to understand how m6A influences RNA structure.

  • Probing Enzyme Activity: m6A-modified RNA substrates are used to study the activity of "writer" enzymes (methyltransferases like METTL3/14) and "eraser" enzymes (demethylases like FTO and ALKBH5).

Experimental Protocols

This section provides a detailed protocol for the in vitro transcription of RNA containing N6-methyladenosine. The protocol is based on the use of a commercially available T7 RNA polymerase-based transcription kit, which can be adapted for other phage polymerase systems (e.g., SP6 or T3).

Materials and Reagents
  • Linearized DNA template with a T7 promoter

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 100 mM MgCl2, 20 mM Spermidine)

  • Ribonucleotide solution mix (ATP, CTP, GTP, UTP; 100 mM each)

  • This compound solution (100 mM)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • RNA purification kit or reagents (e.g., spin columns, magnetic beads, or phenol-chloroform extraction)

General Protocol for In Vitro Transcription with this compound

This protocol is designed for a standard 20 µL reaction. Reactions can be scaled up as needed.

  • Template Preparation:

    • The DNA template should be a linearized plasmid or a PCR product containing a T7 promoter upstream of the sequence to be transcribed.

    • Ensure the template is of high purity, free from contaminants like RNases, salts, and ethanol (B145695).[2]

    • The concentration of the DNA template should be accurately determined.

  • Reaction Setup:

    • Thaw all reagents at room temperature, except for the T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.

    • Gently vortex and centrifuge all components before use.

    • Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine (B129725) in the buffer:

ComponentVolume (µL) for 100% this compound SubstitutionFinal Concentration
Nuclease-free WaterUp to 20 µL-
10x Transcription Buffer2.01x
CTP (100 mM)1.57.5 mM
GTP (100 mM)1.57.5 mM
UTP (100 mM)1.57.5 mM
This compound (100 mM)1.57.5 mM
Linear DNA Template (1 µg)X50 ng/µL
RNase Inhibitor1.02 U/µL
T7 RNA Polymerase2.0-
Total Volume 20.0
  • Note on this compound Concentration: The ratio of this compound to ATP can be varied to achieve different levels of m6A incorporation. For partial substitution, a mixture of ATP and this compound solutions can be used. The total final concentration of adenosine triphosphates (ATP + this compound) should be maintained.

  • Incubation:

    • Mix the components thoroughly by gentle pipetting.

    • Centrifuge the tube briefly to collect the reaction mixture at the bottom.

    • Incubate the reaction at 37°C for 2 hours. For shorter transcripts, the incubation time can be extended up to 16 hours.[3][4]

  • DNase Treatment:

    • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15 minutes.

  • RNA Purification:

    • Purify the synthesized RNA using a method of your choice, such as a spin column-based RNA cleanup kit, magnetic beads, or phenol-chloroform extraction followed by ethanol precipitation.

    • Elute the purified RNA in nuclease-free water or a suitable storage buffer.

  • Quantification and Quality Control:

    • Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

    • Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel. A sharp band corresponding to the expected size of the transcript should be observed.

Data Presentation

The yield of in vitro transcribed RNA can be influenced by several factors, including the DNA template quality, the sequence of the transcript, and the concentration of nucleotides. The following table provides expected RNA yields from a standard 20 µL reaction using a 1.4 kb control template, as described by a commercial kit supplier.[1]

Incubation TimeExpected RNA Yield (µg)
30 minutes80 - 100
2 hours> 120

Optimization of this compound Incorporation:

The ratio of this compound to ATP in the reaction mixture can be adjusted to control the level of m6A modification in the final RNA product. The following table illustrates how to prepare reaction mixes for different desired levels of m6A incorporation, keeping the total adenosine triphosphate concentration constant.

Desired m6A IncorporationVolume of 100 mM ATP (µL)Volume of 100 mM this compound (µL)Final Concentration (ATP + this compound)
0%1.507.5 mM
25%1.1250.3757.5 mM
50%0.750.757.5 mM
75%0.3751.1257.5 mM
100%01.57.5 mM

Troubleshooting

Common issues encountered during in vitro transcription with this compound and their potential solutions are summarized below.

ProblemPossible CauseSuggested Solution
Low or no RNA yield Poor quality DNA templatePurify the DNA template to remove contaminants such as salts and ethanol.
RNase contaminationUse RNase-free reagents and consumables. Add RNase inhibitor to the reaction.
Inactive RNA polymeraseUse a fresh aliquot of enzyme and always keep it on ice.
Incomplete or truncated transcripts Low nucleotide concentrationEnsure the final concentration of each NTP is adequate (e.g., at least 12 µM).
GC-rich templateLower the incubation temperature to 30°C to reduce premature termination.
Secondary structure in the RNA transcriptLowering the reaction temperature may help the polymerase read through difficult regions.
Transcripts are longer than expected The plasmid template was not fully linearizedVerify complete linearization of the plasmid by agarose gel electrophoresis.
Template has 3' overhangsUse a restriction enzyme that generates blunt or 5' overhangs.

Visualizations

Experimental Workflow for In Vitro Transcription with this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC cluster_downstream Downstream Applications template Linearized DNA Template setup Reaction Setup template->setup reagents IVT Reagents (Buffer, NTPs, this compound) reagents->setup incubation Incubation (37°C) setup->incubation dnase DNase Treatment incubation->dnase purify RNA Purification dnase->purify qc Quantification & Quality Control purify->qc functional_studies Functional Studies qc->functional_studies structural_studies Structural Biology qc->structural_studies therapeutic_dev Therapeutic Development qc->therapeutic_dev

Caption: A streamlined workflow for the synthesis and application of m6A-modified RNA.

In Vitro Transcription with this compound Incorporation

transcription_process cluster_components Reaction Components cluster_synthesis Synthesis cluster_product Product T7 T7 RNA Polymerase transcription Transcription T7->transcription DNA DNA Template (with T7 Promoter) DNA->transcription NTPs NTPs (GTP, CTP, UTP) NTPs->transcription MeATP This compound MeATP->transcription ATP ATP (optional) ATP->transcription m6A_RNA m6A-modified RNA transcription->m6A_RNA

Caption: Schematic of m6A-RNA synthesis via in vitro transcription.

Downstream Applications of m6A-Modified RNA

downstream_applications cluster_applications Applications m6A_RNA Synthesized m6A-RNA stability mRNA Stability Assays m6A_RNA->stability translation In Vitro Translation m6A_RNA->translation binding Protein Binding Assays (Readers) m6A_RNA->binding structure Structural Analysis (NMR, X-ray) m6A_RNA->structure therapeutics Therapeutic mRNA Development m6A_RNA->therapeutics

Caption: Key downstream uses of in vitro transcribed m6A-RNA.

References

Application Notes: Enzymatic Incorporation of N6-methyladenosine into RNA

Author: BenchChem Technical Support Team. Date: December 2025

N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation[1][2]. The ability to enzymatically synthesize RNA containing N6-methyladenosine triphosphate (6-Me-ATP) offers a powerful tool for researchers in molecular biology, drug development, and epitranscriptomics. This allows for the production of custom-modified RNA molecules to study their structure, function, and interaction with cellular machinery, such as m6A-binding "reader" proteins[2][3].

Key applications include:

  • Functional Studies : Investigating the impact of m6A on specific RNA-protein interactions and downstream biological processes[3][4].

  • Therapeutic RNA Development : Synthesizing mRNA with modified characteristics, as m6A has been shown to enhance mRNA stability and reduce immunogenicity, which is beneficial for mRNA-based vaccines and therapeutics[5].

  • Structural Biology : Preparing m6A-containing RNA for structural analysis to understand how this modification alters RNA conformation.

  • Assay Development : Creating positive controls and substrates for enzymes that recognize, bind, or erase the m6A mark.

The primary enzymatic methods for incorporating this compound into RNA are co-transcriptional incorporation using bacteriophage RNA polymerases, such as T7 RNA Polymerase, and post-transcriptional addition to the 3'-end using Poly(A) Polymerase. Additionally, certain DNA polymerases have been shown to incorporate this compound under specific conditions, suggesting alternative pathways for m6A deposition[6].

Quantitative Data Summary

The efficiency of this compound incorporation can vary depending on the enzyme and reaction conditions. Below are summaries of quantitative data from studies evaluating different enzymatic approaches.

Table 1: Catalytic Efficiency of this compound Incorporation by DNA Polymerases [6]

This table summarizes the steady-state kinetic parameters for the incorporation of ATP versus this compound by human DNA Polymerase β (Pol β) and Polymerase η (Pol η) into an RNA-DNA hybrid.

EnzymeCationNucleotidek_cat (min⁻¹)K_m (µM)Catalytic Efficiency (k_cat/K_m) (µM⁻¹min⁻¹)
Pol β Mn²⁺ATP0.0158 ± 0.00123.0 ± 4.06.89 x 10⁻⁴
Pol β Mn²⁺This compound0.0122 ± 0.000427.2 ± 2.24.49 x 10⁻⁴
Pol η Mg²⁺ATP0.011 ± 0.00031.8 ± 0.26.11 x 10⁻³
Pol η Mg²⁺This compound0.0033 ± 0.00012.3 ± 0.21.43 x 10⁻³

Data adapted from a study on unscheduled m6A deposition by DNA polymerases, indicating comparable, though slightly reduced, efficiency for this compound incorporation relative to ATP under these specific conditions[6].

Table 2: Poly(A) Tail Length with N6-Modified ATP Analogues using Poly(A) Polymerase [7]

This table shows the resulting RNA tail lengths after incubation of a 30-mer RNA with S. cerevisiae Poly(A) Polymerase (ScPAP) and various ATP analogues.

ATP AnalogueMost Common Distribution of Tail Length (nucleotides)
ATP 300 - 1000 nt
N6-methyl-ATP ~125 nt
C2-amino-ATP ~90 and ~120 nt
C2-chloro-ATP 400 to >1000 nt
C2-bromo-ATP 300 to >1000 nt

These results demonstrate that Poly(A) Polymerase can incorporate N6-methyl-ATP, though it results in shorter tails compared to unmodified ATP under the tested conditions[7].

Experimental Protocols & Visualizations

Protocol 1: Co-transcriptional Incorporation of this compound via T7 RNA Polymerase In Vitro Transcription

This protocol is designed for the synthesis of RNA where adenosine (B11128) residues are partially or fully replaced by N6-methyladenosine during transcription. It is based on standard T7 RNA polymerase reaction conditions, adapted for the use of this compound[5][8].

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter (100-500 ng/µL)

  • HighYield T7 Reaction Buffer (10X)

  • GTP, CTP, UTP solutions (e.g., 100 mM)

  • ATP and this compound solutions (e.g., 100 mM)

  • Dithiothreitol (DTT, 100 mM)

  • RNase Inhibitor (e.g., 40 U/µL)

  • HighYield T7 RNA Polymerase Mix

  • Nuclease-free water

  • RQ1 DNase

  • RNA purification kit or reagents for phenol/chloroform extraction and ethanol (B145695) precipitation

Reaction Setup (20 µL total volume):

ComponentVolumeFinal Concentration
Nuclease-free waterUp to 20 µL-
HighYield T7 Reaction Buffer2 µL1X
DTT (100 mM)2 µL10 mM
CTP, GTP, UTP Mix (25 mM each)2 µL2.5 mM each
ATP/6-Me-ATP Mix*2 µL2.5 mM total
DNA TemplateX µL0.5 - 1.0 µg
RNase Inhibitor0.5 µL20 units
HighYield T7 RNA Polymerase2 µL-

*Note on ATP/6-Me-ATP Mix: The ratio of ATP to this compound can be adjusted to achieve the desired modification level. For 100% substitution, use only this compound. For partial incorporation, mix the stock solutions accordingly to achieve a final combined concentration of 2.5 mM.

Procedure:

  • Thaw all components at room temperature, mix thoroughly by vortexing, and centrifuge briefly. Keep enzymes and RNase inhibitor on ice.

  • Assemble the reaction mix in a nuclease-free tube at room temperature in the order listed in the table. Add the T7 RNA Polymerase Mix last[5].

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate the reaction at 37°C for 2 hours. Incubation time can be optimized (0.5 - 4 hours) depending on the template and desired yield[5].

  • DNA Template Removal: Add 1 µL of RQ1 DNase to the reaction and incubate at 37°C for 15-30 minutes.

  • RNA Purification: Purify the synthesized RNA using a suitable column-based kit or by performing a phenol/chloroform extraction followed by ethanol precipitation[8].

  • Resuspend the purified RNA pellet in nuclease-free water. Quantify the RNA concentration and assess its integrity via gel electrophoresis.

T7_Incorporation_Workflow template DNA Template (Linearized Plasmid or PCR Product) ivt In Vitro Transcription (T7 RNA Polymerase) template->ivt dnase DNase I Treatment ivt->dnase reagents NTPs (GTP, CTP, UTP, this compound) reagents->ivt purify RNA Purification (Column or Precipitation) dnase->purify qc Quality Control (Spectrophotometry, Gel Electrophoresis) purify->qc final_rna 6-Me-A Modified RNA qc->final_rna

Workflow for this compound co-transcriptional incorporation.
Protocol 2: Post-transcriptional 3'-Tailing with this compound using Poly(A) Polymerase

This protocol is for adding a tail of N6-methyladenosine to the 3'-end of an existing RNA molecule. This is particularly useful for modifying the poly(A) tail of synthetic mRNA.

Materials:

  • Purified RNA (e.g., in vitro transcribed mRNA)

  • Poly(A) Polymerase Reaction Buffer (e.g., 5X or 10X)

  • This compound solution (e.g., 10 mM)

  • Poly(A) Polymerase (e.g., E. coli or S. cerevisiae)

  • RNase Inhibitor

  • Nuclease-free water

  • RNA purification reagents

Reaction Setup (50 µL total volume):

ComponentVolumeFinal Concentration
Nuclease-free waterUp to 50 µL-
Poly(A) Polymerase Buffer (5X)10 µL1X
Purified RNAX µL1-5 µg
This compound (10 mM)5 µL1 mM
RNase Inhibitor1 µL40 units
Poly(A) Polymerase2 µL-

Procedure:

  • In a nuclease-free tube, combine water, reaction buffer, and RNA. Heat at 65°C for 5 minutes to denature secondary structures, then place immediately on ice.

  • Add the this compound and RNase Inhibitor to the reaction.

  • Add the Poly(A) Polymerase, mix gently, and centrifuge briefly.

  • Incubate at 37°C for 30-60 minutes. The incubation time can be adjusted to control tail length.

  • Stop the reaction by adding EDTA to a final concentration of 10 mM or by proceeding directly to purification.

  • Purify the tailed RNA using a suitable method to remove enzymes, salts, and unincorporated nucleotides.

  • Analyze the tailing efficiency and length by running the purified product on a denaturing polyacrylamide or agarose (B213101) gel alongside an untailed control.

Biological Impact of m6A Modification

The incorporation of m6A into an RNA transcript can significantly alter its fate within the cell. This modification is recognized by a suite of "reader" proteins, most notably those containing a YTH domain (YT521-B homology), which mediate downstream effects[2][3].

  • YTHDF1/3 : These readers are primarily located in the cytoplasm and are known to promote the translation of m6A-modified mRNAs, often by interacting with translation initiation factors[1][2].

  • YTHDF2 : This reader protein is associated with mRNA decay. Upon binding to m6A sites, YTHDF2 can recruit deadenylase complexes to accelerate the degradation of the target RNA[2].

  • YTHDC1 : A nuclear reader, YTHDC1 is involved in regulating the splicing of pre-mRNAs by recruiting splicing factors to m6A sites near splice junctions[1].

The balance of these interactions determines whether an m6A-modified transcript is efficiently translated or targeted for degradation, highlighting the modification's critical role in post-transcriptional gene regulation.

m6A_Signaling_Pathway rna mRNA with 6-Me-A ythdf1 YTHDF1 / YTHDF3 (Reader Protein) rna->ythdf1 binds ythdf2 YTHDF2 (Reader Protein) rna->ythdf2 binds ythdc1 YTHDC1 (Nuclear Reader) rna->ythdc1 binds (in nucleus) translation Enhanced Translation ythdf1->translation decay mRNA Degradation ythdf2->decay splicing Splicing Modulation ythdc1->splicing

Cellular pathways affected by m6A reader proteins.

References

Probing the "Writers" of the Epitranscriptome: Applications of Chemical Tools in Studying RNA Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of RNA methylation is paramount for deciphering gene regulation and developing novel therapeutics. While the direct application of 6-Methyladenosine Triphosphate (6-Me-ATP) in studying RNA methylation writers is not documented in mainstream scientific literature, a host of powerful chemical biology tools and assays provide robust methodologies for investigating these crucial enzymes.

This document provides detailed application notes and protocols for studying N6-methyladenosine (m6A) RNA methylation writers, primarily the METTL3-METTL14 complex, using established techniques.

Introduction to RNA Methylation Writers

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various cellular processes, including RNA splicing, nuclear export, stability, and translation.[1][2][3] The deposition of this methyl mark is catalyzed by a multi-subunit "writer" complex, the core of which is a heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[1][4][5] METTL3 serves as the catalytic subunit, utilizing S-adenosylmethionine (SAM) as a methyl donor, while METTL14 plays a crucial structural role, facilitating RNA substrate recognition.[1] Dysregulation of the m6A writer complex is implicated in numerous diseases, including cancer, making it a prime target for therapeutic intervention.

Established Methodologies for Studying RNA Methylation Writers

The study of RNA methylation writers largely relies on in vitro biochemical assays that monitor the transfer of a methyl group from a donor molecule to an RNA substrate. The following sections detail the principles and protocols for these assays.

In Vitro RNA Methylation Assay

This fundamental assay directly measures the catalytic activity of the m6A writer complex. It typically involves incubating the purified enzyme with a specific RNA substrate and a methyl donor, followed by the detection of the methylated RNA product.

Experimental Workflow for a Standard In Vitro Methylation Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Purified METTL3-METTL14 Incubation Incubate at 37°C Enzyme->Incubation RNA_Substrate RNA Oligonucleotide (with GGACU motif) RNA_Substrate->Incubation Methyl_Donor S-adenosylmethionine (SAM) Methyl_Donor->Incubation Quenching Quench Reaction Incubation->Quenching Detection_Method Quantify Methylated RNA Quenching->Detection_Method

Caption: Workflow of a typical in vitro RNA methylation assay.

Detailed Protocol for a Radioactivity-Based In Vitro Methylation Assay:

This protocol utilizes [³H]-labeled SAM to enable sensitive detection of the methylated RNA product.

Materials:

  • Purified recombinant METTL3-METTL14 complex

  • Synthetic RNA oligonucleotide containing a consensus GGACU motif

  • [³H]-S-adenosylmethionine ([³H]-SAM)

  • S-adenosyl-L-homocysteine (SAH) for negative control/inhibition

  • Methylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)

  • Scintillation cocktail

  • Filter paper (e.g., DE81 ion-exchange filter paper)

  • Wash buffers (e.g., 0.2 M ammonium (B1175870) bicarbonate)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the methylation buffer, the RNA substrate (final concentration, e.g., 1 µM), and the METTL3-METTL14 complex (final concentration, e.g., 100 nM).

    • Initiate the reaction by adding [³H]-SAM (final concentration, e.g., 1 µM).

    • For a negative control, either omit the enzyme or add an excess of the inhibitor SAH.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically.

  • Quenching and Spotting:

    • Stop the reaction by adding a quenching solution (e.g., a solution containing a high concentration of non-radiolabeled SAM or EDTA).

    • Spot a portion of the reaction mixture onto the DE81 filter paper.

  • Washing:

    • Wash the filter papers multiple times with the wash buffer to remove unincorporated [³H]-SAM.

  • Detection:

    • Dry the filter papers and place them in scintillation vials with a scintillation cocktail.

    • Quantify the amount of incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of methylated RNA.

Probing Writer Function with Inhibitors

Small molecule inhibitors are invaluable tools for studying the function of RNA methylation writers and for therapeutic development. They can be used to probe the active site of the enzyme and to assess the downstream effects of inhibiting m6A formation.

Key Inhibitors of METTL3-METTL14
  • S-adenosyl-L-homocysteine (SAH): The product of the methylation reaction, SAH, is a natural feedback inhibitor of SAM-dependent methyltransferases. It competes with SAM for binding to the active site.

  • Sinefungin: A natural analog of adenosine, Sinefungin is a potent pan-inhibitor of methyltransferases.

Quantitative Data on Inhibitors:

InhibitorTargetIC50Assay Type
S-adenosyl-L-homocysteine (SAH)METTL3-METTL14~1 µMIn vitro methylation assay
SinefunginMETTL3-METTL14~500 nMIn vitro methylation assay

Protocol for an Inhibitor IC50 Determination Assay:

This protocol is a modification of the standard in vitro methylation assay to determine the potency of an inhibitor.

Materials:

  • Same as the radioactivity-based assay

  • A stock solution of the inhibitor of interest (e.g., Sinefungin)

Procedure:

  • Reaction Setup with Inhibitor:

    • Set up a series of reaction mixtures as described above.

    • To each reaction, add the inhibitor at varying final concentrations (e.g., a serial dilution from 100 µM to 1 nM). Include a no-inhibitor control.

  • Follow the Standard Assay Protocol:

    • Proceed with the incubation, quenching, spotting, washing, and detection steps as outlined in the radioactivity-based assay protocol.

  • Data Analysis:

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Signaling Pathway of m6A Deposition and Inhibition:

G cluster_writers m6A Writer Complex cluster_substrates Substrates cluster_products Products cluster_inhibitors Inhibitors METTL3 METTL3 (Catalytic) SAH S-adenosylhomocysteine (SAH) METTL3->SAH m6A_RNA m6A-RNA METTL3->m6A_RNA Methylation METTL14 METTL14 (Structural) WTAP WTAP (Regulatory) SAM S-adenosylmethionine (SAM) SAM->METTL3 RNA RNA (with Adenosine) RNA->METTL14 Sinefungin Sinefungin Sinefungin->METTL3 Inhibits SAH_inhibitor SAH (Product Inhibition) SAH_inhibitor->METTL3 Inhibits

Caption: The m6A writer complex and points of inhibition.

Future Directions and Alternative Tools

While this compound is not a standard tool, the field of chemical biology is continuously developing novel probes to study RNA methylation. These include:

  • SAM Analogs: Synthetic analogs of SAM with modified transferable groups can be used to install chemical handles onto RNA for subsequent detection or functional studies.

  • Photo-crosslinkable Probes: These can be used to identify the direct binding sites of the writer complex on the RNA substrate.

Conclusion

The study of RNA methylation writers is a rapidly evolving field with significant implications for biology and medicine. While the specific application of this compound remains to be explored, a robust toolkit of biochemical assays and chemical probes allows for the detailed characterization of these enzymes. The protocols and data presented here provide a solid foundation for researchers aiming to unravel the complexities of the epitranscriptome and to develop novel therapeutic strategies targeting RNA methylation.

References

Techniques for Labeling RNA with N6-methyladenosine Triphosphate (6-Me-ATP) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of RNA by N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a critical role in regulating RNA metabolism, including splicing, stability, translation, and localization.[1][2] The ability to label RNA with m6A or its analogs is a powerful tool for elucidating these regulatory mechanisms, identifying RNA-binding proteins, and developing novel therapeutic strategies.

This document provides detailed protocols and quantitative data for various techniques to label RNA with 6-Me-ATP and its functional analogs. The methods described herein are broadly categorized into metabolic labeling within cells and enzymatic incorporation in vitro.

Metabolic Labeling: This approach introduces nucleoside analogs into cells, which are then incorporated into newly synthesized RNA by the cellular machinery.[3] This allows for the study of RNA dynamics and modification in a physiological context. A prominent technique, m6A-label-seq, utilizes an allyl-group-containing methionine analog to install N6-allyladenosine (a6A) at m6A sites, which can then be identified through sequencing.[3][4][5]

Enzymatic Incorporation: In vitro methods offer precise control over the labeling process and are suitable for generating specific RNA probes for biochemical assays.[6] RNA polymerases, such as T7 RNA polymerase, can incorporate modified NTPs during transcription.[7][8] Additionally, template-independent enzymes like poly(A) polymerase can add tails of modified nucleotides to the 3' end of an RNA molecule.[9][10] Recent studies have also shown that certain DNA polymerases can efficiently incorporate this compound into RNA, particularly at RNA gaps in DNA-RNA hybrids.[1]

The choice of labeling strategy depends on the specific experimental goals. Metabolic labeling is ideal for transcriptome-wide studies of m6A dynamics in living cells, while enzymatic methods are preferred for generating specific, labeled RNA molecules for use in pull-down assays, structural studies, and other biochemical analyses.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficiency and outcomes of different RNA labeling techniques involving this compound analogs.

Table 1: Chemo-Enzymatic Synthesis of N6-Modified ATP Analogs

AnalogConversion to ADP/ATP (2 min)Conversion to ADP/ATP (60 min)Preparative Scale Conversion to ATP
AMP 64-71%---70-73%
N6-methyl-AMP 64-71%---70-73%
C2-Chloro-AMP 64-71%---70-73%
C2-Amino-AMP 64-71%---70-73%
Data derived from a chemo-enzymatic synthesis strategy using polyphosphate kinase 2 (EbPPK2) for the phosphorylation step.[9]

Table 2: In Vitro Incorporation of ATP Analogs by Poly(A) Polymerase

ATP AnalogMost Common Poly(A) Tail Length Distribution
ATP (natural) 300–1000 nt
C2-Chloro-ATP 300 to >1000 nt
C2-Iodo-ATP 400 to >1000 nt
C2-Amino-ATP 90 nt and 120 nt
N6-methyl-ATP ~125 nt
This data reflects the ability of yeast poly(A) polymerase to incorporate modified ATP analogs into RNA, forming hypermodified poly(A) tails.[9]

Table 3: Metabolic Labeling Efficiency and Detection

Cell LineLabeling MethodNumber of m6A Sites IdentifiedReference
HeLa m6A-label-seq (using a6A)2,479[5]
HEK293T m6A-label-seq (using a6A)2,808[5]
m6A-label-seq uses a methionine analog to introduce N6-allyladenosine (a6A) as a proxy for m6A, enabling antibody-independent, single-base resolution detection.[5]

Experimental Protocols & Visualizations

Protocol 1: Metabolic Labeling of RNA with N6-allyladenosine (a6A)

This protocol is adapted from the m6A-label-seq method and uses N6-allyladenosine (a6A) as a chemical reporter for m6A.[3][4] The allyl group is introduced metabolically by feeding cells Se-allyl-L-selenohomocysteine (SeAM), an analog of methionine. The cellular machinery converts this into an allyl-S-adenosyl-L-methionine (Allyl-SAM) analog, which is then used by methyltransferases to install a6A instead of m6A.[3][5]

Workflow for Metabolic RNA Labeling with a6A

cluster_cell Cell Culture cluster_processing Sample Processing cluster_analysis Data Analysis cell 1. Cell Culture (e.g., HeLa, HEK293T) treatment 2. Treatment with Se-allyl-L-selenohomocysteine (SeAM) cell->treatment incorporation 3. Metabolic Incorporation of N6-allyladenosine (a6A) into nascent RNA treatment->incorporation extraction 4. Total RNA Extraction incorporation->extraction iodination 5. Chemical Iodination of a6A rt 6. Reverse Transcription (Iodinated a6A causes misincorporation) sequencing 7. High-Throughput Sequencing analysis 8. Bioinformatic Analysis (Identify A-to-C/T/G mutations to map a6A sites) sequencing->analysis

Caption: Workflow for metabolic labeling and detection of a6A in RNA.

Methodology:

  • Cell Culture and Labeling: Culture cells (e.g., HeLa) to ~70% confluency. Replace the medium with fresh medium containing Se-allyl-L-selenohomocysteine (SeAM). The optimal concentration and incubation time should be determined empirically for each cell line.

  • RNA Isolation: After incubation, harvest the cells and isolate total RNA using a standard method like TRIzol extraction, followed by poly(A) selection to enrich for mRNA.

  • Iodination of a6A-labeled RNA: Fragment the enriched mRNA. Treat the fragmented RNA with an iodine solution. This causes a mild chemical iodination of the a6A, which results in misincorporation by reverse transcriptase.[3][4]

  • Library Preparation and Sequencing: Prepare a sequencing library from the iodinated RNA. During the reverse transcription step, the modified a6A base will cause the polymerase to incorporate a mismatched nucleotide. Perform high-throughput sequencing.

  • Data Analysis: Align sequencing reads to the reference transcriptome. Identify sites of m6A (now labeled as a6A) by looking for A-to-C, A-to-T, or A-to-G mutations that are significantly enriched in the SeAM-treated sample compared to a control.[3][5]

Protocol 2: In Vitro Enzymatic Incorporation of this compound

This protocol describes the incorporation of this compound or its analogs into RNA in vitro using T7 RNA polymerase for transcription or poly(A) polymerase for 3'-end tailing.

Workflow for In Vitro Enzymatic RNA Labeling

cluster_template Template Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC dna_template 1. Prepare DNA Template (with T7 promoter for transcription) or RNA substrate for tailing reaction_mix 2. Prepare Reaction Mix: - Polymerase (T7 or Poly(A)) - Buffer - NTPs (including this compound) dna_template->reaction_mix incubation 3. Incubate at 37°C dnase 4. DNase Treatment (for transcription) incubation->dnase purify 5. Purify Labeled RNA (e.g., spin column, PAGE) dnase->purify qc 6. Quality Control (e.g., gel electrophoresis, NanoDrop) purify->qc

Caption: General workflow for in vitro enzymatic labeling of RNA.

Methodology for T7 Transcription:

  • Template Preparation: Generate a linear DNA template containing a T7 promoter upstream of the sequence to be transcribed.

  • Transcription Reaction Setup: Combine the following in an RNase-free tube:

    • DNA template

    • T7 RNA Polymerase Buffer (10X)

    • DTT

    • RNase Inhibitor

    • NTP mix (GTP, CTP, UTP)

    • ATP and this compound at the desired ratio. The efficiency of incorporation for modified analogs can be lower than for ATP, so optimization may be required.[7]

    • T7 RNA Polymerase

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.[8]

  • Template Removal: Add DNase I to the reaction and incubate for 15 minutes at 37°C to degrade the DNA template.

  • Purification: Purify the labeled RNA using a spin column purification kit or by denaturing polyacrylamide gel electrophoresis (PAGE) for higher purity.[13]

Methodology for 3' End Labeling with Poly(A) Polymerase:

  • Reaction Setup: Combine the following in an RNase-free tube:

    • RNA substrate (1-10 pmol)

    • Poly(A) Polymerase Buffer (10X)

    • This compound

    • Poly(A) Polymerase

  • Incubation: Incubate at 37°C for 30 minutes. The reaction time can be adjusted to control the tail length.

  • Purification: Purify the 3'-end labeled RNA using a suitable method as described above.

Protocol 3: Chemo-Enzymatic Synthesis of N6-modified ATP

This protocol provides a robust method for generating various base-modified ATP analogs, including this compound, in two main stages.[9][10]

Workflow for Chemo-Enzymatic Synthesis of Modified ATP

cluster_chem Chemical Synthesis cluster_enzym Enzymatic Phosphorylation adenosine N6-methyl- adenosine amp_analog N6-methyl- AMP (6-Me-AMP) adenosine->amp_analog Chemical Phosphorylation atp_analog N6-methyl- ATP (this compound) amp_analog->atp_analog Enzymatic Kinase (e.g., EbPPK2)

Caption: Two-stage synthesis of N6-modified ATP analogs.

Methodology:

  • Stage 1: Organic Synthesis of Base-Modified AMP Analog: Synthesize the N6-methyladenosine monophosphate (6-Me-AMP) from the corresponding N6-methyladenosine nucleoside using established chemical phosphorylation methods.

  • Stage 2: Enzymatic Phosphorylation to ATP: a. Prepare a reaction mixture containing the purified 6-Me-AMP analog, a promiscuous polyphosphate kinase (e.g., EbPPK2), and polyphosphate as the phosphate (B84403) donor in a suitable buffer (e.g., Tris buffer, pH 8).[9] b. Incubate the reaction at 30°C. The reaction typically approaches equilibrium within minutes to an hour.[9][10] c. Monitor the conversion of the AMP analog to ADP and ATP forms using LC-MS. d. Purify the final this compound product using chromatographic methods.

Protocol 4: RNA Pull-Down Assay Using Labeled RNA

This protocol describes how to use in vitro-transcribed, biotin-labeled RNA containing this compound analogs to identify interacting proteins from a cell lysate.

Workflow for RNA Pull-Down Assay

cluster_probe Probe Preparation cluster_binding Binding & Capture cluster_analysis Protein Analysis transcription 1. In Vitro Transcription with Biotin-UTP and this compound purification 2. RNA Purification transcription->purification binding 3. Incubate Biotinylated RNA with Cell Lysate purification->binding capture 4. Capture RNA-Protein Complexes with Streptavidin Beads binding->capture washing 5. Wash Beads to Remove Non-specific Binders capture->washing elution 6. Elute Bound Proteins washing->elution detection 7. Analyze Proteins by Western Blot or Mass Spectrometry elution->detection

Caption: Workflow for identifying RNA-binding proteins using a pull-down assay.

Methodology:

  • Prepare Biotinylated RNA Bait: Synthesize the RNA of interest using in vitro transcription (Protocol 2), including Biotin-UTP (or another biotinylated nucleotide) and the desired this compound analog in the NTP mix. Purify the resulting biotinylated RNA.

  • Prepare Cell Lysate: Harvest cells and prepare a nuclear or cytoplasmic protein extract under RNase-free conditions.

  • Bind RNA to Beads: Immobilize the biotinylated RNA onto streptavidin-coated magnetic beads.

  • RNA-Protein Binding: Incubate the RNA-bound beads with the cell lysate to allow for the formation of RNA-protein complexes.[12][14]

  • Washing: Wash the beads several times with wash buffer to remove proteins that are not specifically bound to the RNA.

  • Elution: Elute the bound proteins from the RNA-bead complexes.

  • Analysis: Analyze the eluted proteins by Western blot using an antibody against a specific protein of interest, or by mass spectrometry for a broader, unbiased identification of interacting proteins.[15]

References

Detecting N6-Methyladenosine Triphosphate (6-Me-ATP) in Biological Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the detection and quantification of N6-methyladenosine triphosphate (6-Me-ATP) in various biological samples. This guide is intended for researchers, scientists, and drug development professionals interested in understanding the roles of this modified nucleotide in cellular processes. The following sections detail methodologies for mass spectrometry, and antibody-based assays, along with sample preparation guidelines and an overview of a potential signaling pathway involving this compound.

Introduction to this compound

N6-methyladenosine triphosphate (this compound) is a modified purine (B94841) nucleotide triphosphate. While the related modification N6-methyladenosine (m6A) in RNA has been extensively studied for its role in regulating gene expression, the functions of free this compound are less understood. Emerging evidence suggests that this compound may act as a signaling molecule, particularly in the context of kinase pathways. Accurate and sensitive detection methods are therefore crucial for elucidating its biological significance.

I. Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and specific method for the quantification of small molecules, including modified nucleotides like this compound, in complex biological matrices. This technique offers the advantage of direct detection and quantification without the need for specific antibodies.

Application Note:

This UPLC-MS/MS protocol is designed for the quantitative analysis of this compound in cell extracts and other biological fluids. The method is based on the separation of this compound from other nucleotides by reversed-phase chromatography followed by detection using a triple quadrupole mass spectrometer. Stable isotope-labeled this compound is recommended as an internal standard for accurate quantification.

Experimental Protocol: UPLC-MS/MS for this compound Quantification

1. Sample Preparation (Cell Extracts):

  • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Perform metabolite extraction using a cold solvent mixture, such as 80% methanol, pre-chilled to -80°C.

  • Add the cold extraction solvent to the cell pellet, vortex vigorously, and incubate at -80°C for 15 minutes to precipitate proteins.

  • Centrifuge at maximum speed (e.g., >12,000 x g) for 10 minutes at 4°C.[1]

  • Carefully collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC Conditions:

  • Column: A C18 reversed-phase column suitable for polar molecule retention (e.g., Acquity HSS T3).[2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Develop a gradient to effectively separate ATP and this compound. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the analytes.

  • Flow Rate: As recommended for the specific column dimensions.

  • Column Temperature: Maintain at a constant temperature, for example, 40°C.[3]

  • Injection Volume: Typically 1-10 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and the internal standard. The exact m/z values will need to be determined by infusion of pure standards.

  • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

4. Quantification:

  • Generate a standard curve using a serial dilution of a known concentration of a this compound standard.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance characteristics for the UPLC-MS/MS method. Actual values must be determined during method validation.

ParameterExpected Value
Limit of Detection (LOD)0.1 - 1 nM
Limit of Quantification (LOQ)0.5 - 5 nM
Linearity (R²)> 0.99
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%

II. Antibody-Based Detection: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Antibody-based methods offer a high-throughput and cost-effective alternative to mass spectrometry. A monoclonal antibody that recognizes N6-methyladenosine (m6A) has been shown to have its binding competed by this compound, making it a viable tool for developing a competitive ELISA.[4]

Application Note:

This protocol outlines a competitive ELISA for the semi-quantitative or quantitative determination of this compound in biological samples. The assay is based on the competition between free this compound in the sample and a this compound-conjugate immobilized on the microplate for binding to a limited amount of anti-m6A antibody. The signal is inversely proportional to the amount of this compound in the sample.

Experimental Protocol: Competitive ELISA for this compound

1. Reagent Preparation:

  • Coating Antigen: Synthesize a this compound conjugate (e.g., this compound-BSA) for coating the microplate wells.

  • Antibody: Utilize a monoclonal antibody specific for m6A that shows cross-reactivity with this compound (e.g., clone #B1-3).[4]

  • Standard: Use a commercially available or synthesized this compound standard of known concentration.

  • Secondary Antibody: An HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Substrate: TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

  • Buffers: Coating buffer, wash buffer (e.g., PBST), blocking buffer (e.g., BSA in PBST), and stop solution (e.g., H₂SO₄).

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microplate with the this compound-conjugate in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition: Prepare standards and samples. In a separate plate or tubes, pre-incubate the standards or samples with the anti-m6A primary antibody for 1-2 hours at room temperature.

  • Incubation: Transfer the pre-incubated antibody-sample/standard mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until sufficient color development.

  • Stopping the Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance characteristics for the competitive ELISA. Actual values must be determined during method validation.

ParameterExpected Value
Assay Range1 - 1000 nM
IC5050 - 100 nM
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 20%

III. Potential Signaling Pathway and Experimental Workflow Visualization

While the specific signaling pathways of this compound are still under investigation, its ability to bind to and act as a phosphate (B84403) donor for kinases like GSK3β suggests a role in regulating kinase activity and downstream signaling events.[5]

Hypothetical this compound Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular this compound Extracellular this compound Transporter Transporter Extracellular this compound->Transporter Uptake Intracellular this compound Intracellular this compound Transporter->Intracellular this compound GSK3b GSK3b Intracellular this compound->GSK3b Binds and acts as phosphate donor Substrate Substrate GSK3b->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Signaling Cascade Signaling Cascade Phosphorylated Substrate->Signaling Cascade Cellular Response Cellular Response Signaling Cascade->Cellular Response

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for this compound Detection

G Biological_Sample Biological Sample (Cells, Tissue, Biofluid) Sample_Prep Sample Preparation (Lysis, Extraction, Cleanup) Biological_Sample->Sample_Prep UPLC_MS UPLC-MS/MS Analysis Sample_Prep->UPLC_MS ELISA Competitive ELISA Sample_Prep->ELISA Data_Analysis Data Analysis and Quantification UPLC_MS->Data_Analysis ELISA->Data_Analysis

Caption: General workflow for this compound detection.

IV. Conclusion

The methodologies presented in this guide provide a framework for the detection and quantification of this compound in biological samples. While UPLC-MS/MS offers high specificity and sensitivity, the proposed competitive ELISA presents a high-throughput alternative. The validation of these methods and further investigation into the signaling roles of this compound will be critical for advancing our understanding of this modified nucleotide's function in health and disease. Commercial availability of this compound standards will facilitate the development and validation of these quantitative assays.[6]

References

Application Notes & Protocols: 6-Me-ATP in Kinase Activity and Phosphorylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N6-methyladenosine triphosphate (6-Me-ATP) is a modified ATP analog that serves as a valuable tool in kinase research.[1] Kinases are a crucial class of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate, a process known as phosphorylation.[2][3] This post-translational modification is a fundamental mechanism for regulating a vast array of cellular processes, and its dysregulation is implicated in numerous diseases.[4][5] this compound can be utilized in two primary ways: as a direct phosphate donor for certain wild-type kinases and as a specialized cofactor for engineered "analog-sensitive" kinases, enabling the specific identification of direct kinase substrates.[6][7] This document provides detailed application notes and protocols for leveraging this compound in kinase activity and phosphorylation studies.

Application 1: Direct Phosphate Donor for Wild-Type Kinases

While not a universal substitute for ATP, this compound can be effectively utilized as a phosphate donor by a subset of endogenous kinases.[6] A notable example is Glycogen (B147801) Synthase Kinase 3 (GSK3), which exhibits a binding affinity for this compound comparable to that of ATP.[1][6] This allows researchers to study the activity of specific kinases or to screen for inhibitors under conditions where a modified nucleotide is desirable.

Quantitative Data: Kinase Activity with this compound

The following table summarizes the comparative phosphorylation efficiency of GSK3β using ATP versus this compound.

KinaseSubstrateNucleotide (250 μM)Substrate Phosphorylation (%)Reference
GST-GSK3βGlycogen Synthase PeptideATP~68%[6]
GST-GSK3βGlycogen Synthase PeptideThis compound67.8%[6]

Data from in vitro kinase assays show that this compound is a highly efficient phosphate donor for GSK3β, achieving a level of substrate phosphorylation nearly identical to that of the natural nucleotide, ATP.[6]

Diagram: General Kinase Phosphorylation Pathway

G k Kinase sub Protein Substrate k->sub Catalysis psub Phosphorylated Substrate sub->psub γ-PO₄³⁻ Transfer atp This compound (Phosphate Donor) adp 6-Me-ADP atp->adp

Caption: General mechanism of kinase-catalyzed phosphorylation using this compound.

Protocol 1: In Vitro Kinase Activity Assay using this compound

This protocol is adapted from a method used to validate the activity of GSK3β with this compound.[6] It can be modified for other kinases that accept this compound.

Objective: To quantify the phosphorylation of a specific substrate by a kinase using this compound as the phosphate donor.

Materials:

  • Purified active kinase (e.g., GST-GSK3β)

  • Kinase-specific substrate (e.g., glycogen synthase peptide)

  • This compound solution (e.g., 10 mM stock)

  • ATP solution (for comparison, 10 mM stock)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 100 mM EDTA)

  • Detection reagents (e.g., LC-MS/MS system, [γ-³²P]ATP and scintillation counter, or phosphospecific antibody)

Workflow Diagram:

G A 1. Prepare Reaction Mixture (Kinase, Substrate, Buffer) B 2. Initiate Reaction (Add 250 µM this compound or ATP) A->B C 3. Incubate (e.g., 37°C for 2 hours) B->C D 4. Terminate Reaction (e.g., Add EDTA-containing Stop Solution) C->D E 5. Detect Phosphorylation (LC-MS/MS, Radiometry, or Western Blot) D->E F 6. Data Analysis (Quantify Phosphorylated vs. Unphosphorylated Substrate) E->F

Caption: Workflow for a typical in vitro kinase activity assay.

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube or multi-well plate. For a 50 µL reaction, combine:

    • 5 µL of 10x Kinase Reaction Buffer

    • Purified kinase to a final concentration of 1.0 µM

    • Substrate peptide to a final concentration of 10 µM

    • Nuclease-free water to 48.75 µL

  • Pre-incubate the mixture at the reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 1.25 µL of 10 mM this compound (final concentration: 250 µM). For a positive control, prepare a parallel reaction using ATP.

  • Incubate the reaction at 37°C for 2 hours.

  • Terminate the reaction by adding 10 µL of 100 mM EDTA stop solution.

  • Analyze the reaction products. For LC-MS/MS analysis, directly inject an aliquot of the mixture. The relative abundances of the phosphorylated and unphosphorylated forms of the substrate peptide are used to calculate the percentage of phosphorylation.[6]

Application 2: Substrate Identification with Analog-Sensitive (AS) Kinases

A powerful chemical genetics strategy, known as the "bump-and-hole" approach, allows for the identification of direct substrates of a specific kinase within a complex biological mixture like a cell lysate.[7][8] This method involves engineering a kinase by mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller one (e.g., glycine (B1666218) or alanine).[8][9] This creates a "hole" that allows the kinase to uniquely accept a "bumpy" ATP analog, such as N6-benzyl-ATP or N6-phenethyl-ATP, which are sterically hindered from binding to wild-type kinases.[7][10] While this compound itself has a smaller modification, it is part of the family of N6-modified ATP analogs central to this technique.

Diagram: Analog-Sensitive Kinase "Bump-and-Hole" Strategy

G cluster_WT Wild-Type (WT) Kinase Scenario cluster_AS Analog-Sensitive (AS) Kinase Scenario wt_kinase WT Kinase (Large Gatekeeper) clash Steric Clash NO PHOSPHORYLATION wt_kinase->clash bulky_atp Bulky N⁶-ATP Analog (e.g., N⁶-benzyl-ATP) bulky_atp->clash as_kinase AS-Kinase (Small Gatekeeper - 'Hole') labeling Specific Phosphorylation of Direct Substrates as_kinase->labeling bulky_atp2 Bulky N⁶-ATP Analog (e.g., [γ-³²P]N⁶-benzyl-ATP) bulky_atp2->labeling substrates Cell Lysate (Mixture of Proteins) substrates->labeling

Caption: The "bump-and-hole" strategy for specific substrate labeling.

Protocol 2: Identification of Direct Kinase Substrates using an AS-Kinase

Objective: To specifically label and identify the direct substrates of a kinase of interest from a cell lysate.

Materials:

  • Purified, active analog-sensitive (AS) kinase mutant.

  • Control wild-type (WT) kinase.

  • Radiolabeled bulky ATP analog (e.g., [γ-³²P]N6-benzyl-ATP).

  • Cell lysate prepared in a buffer compatible with kinase activity (e.g., lacking high concentrations of ATP and phosphatases).

  • Kinase reaction buffer.

  • SDS-PAGE reagents.

  • Autoradiography film or phosphorimager.

  • Mass spectrometry equipment for protein identification.

Procedure:

  • Reaction Setup: Prepare three separate kinase reactions:

    • Reaction A (AS-Kinase): AS-Kinase + Cell Lysate + [γ-³²P]N6-benzyl-ATP.

    • Reaction B (WT Control): WT-Kinase + Cell Lysate + [γ-³²P]N6-benzyl-ATP.

    • Reaction C (No Kinase Control): Cell Lysate + [γ-³²P]N6-benzyl-ATP.

  • Incubation: Incubate all reactions under optimal conditions for the kinase (e.g., 30°C for 30-60 minutes).

  • Separation: Stop the reactions by adding SDS-PAGE loading buffer and boiling. Separate the protein lysates via 1D or 2D SDS-PAGE.

  • Detection: Dry the gel and expose it to autoradiography film or a phosphorimager screen. Substrate proteins specifically phosphorylated by the AS-kinase will appear as distinct bands only in the lane for Reaction A.[7]

  • Identification: Excise the specific bands from a corresponding Coomassie-stained gel. Identify the proteins using mass spectrometry (e.g., tryptic digest followed by LC-MS/MS).

  • Validation: Confirm potential substrates through further biochemical assays, such as in vitro phosphorylation with the purified substrate and kinase, and by demonstrating in vivo interaction and functional relevance.

By employing this compound and related analogs in these carefully designed experiments, researchers can gain significant insights into kinase function, identify novel substrates, and accelerate the development of targeted therapeutics.

References

Application Notes and Protocols for Cellular Uptake and Delivery of 6-Me-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N⁶-methyladenosine-5'-triphosphate (6-Me-ATP) is a methylated analog of adenosine (B11128) triphosphate (ATP) that serves as a valuable tool in studying purinergic signaling and kinase activity. Its modulation of P2Y receptors and its role as a phosphate (B84403) donor for kinases like GSK3β make it a compound of significant interest in various research fields, including neuroscience, immunology, and cancer biology. Effective delivery of this compound into cells is crucial for elucidating its intracellular functions. These application notes provide an overview of common cellular uptake and delivery methods for this compound, detailed experimental protocols, and visualizations of the associated signaling pathways.

Cellular Uptake and Delivery Methods

The delivery of charged molecules like this compound across the cell membrane presents a significant challenge. Two primary physical methods, liposomal delivery and electroporation, are commonly employed to overcome this barrier. The choice of method depends on the cell type, experimental goals, and desired efficiency.

Liposomal Delivery

Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic molecules like this compound in their aqueous core. This method protects the molecule from extracellular degradation and facilitates its entry into the cell through membrane fusion or endocytosis.

Electroporation

Electroporation utilizes an electrical pulse to transiently permeabilize the cell membrane, creating pores that allow the entry of extracellular molecules, including this compound, into the cytoplasm. This technique is highly efficient but can affect cell viability.

Quantitative Data Summary

Delivery MethodTypical Efficiency RangeKey AdvantagesKey Disadvantages
Liposomal Delivery 5-40% encapsulation efficiency[1]Low cytotoxicity, protects cargo from degradation, suitable for in vivo applications.[2]Variable uptake efficiency, potential for endosomal entrapment, requires careful formulation.
Electroporation Can approach 100% in some cellsHigh efficiency, rapid delivery.[3]Can cause significant cell death, requires specialized equipment, optimization of electrical parameters is critical.[4][5]

Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound

This protocol is adapted from methods used for ATP encapsulation and can be optimized for this compound.

Materials:

  • This compound sodium salt

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with a solution of this compound in PBS (e.g., 10 mM) by vortexing for 10 minutes. The volume of the this compound solution will depend on the desired final liposome (B1194612) concentration.

  • Sonicate the resulting vesicle suspension in a bath sonicator for 5 minutes to create smaller unilamellar vesicles.

  • For a more uniform size distribution, pass the liposome suspension through an extruder equipped with a 100 nm polycarbonate membrane 11 times.

  • Remove unencapsulated this compound by dialyzing the liposome suspension against PBS at 4°C overnight with several buffer changes.

  • Store the final liposomal this compound suspension at 4°C.

Protocol 2: Delivery of this compound via Electroporation

This protocol provides a general guideline for the electroporation of mammalian cells and should be optimized for the specific cell line.

Materials:

  • Mammalian cells in suspension

  • This compound solution in electroporation buffer (e.g., 1 mM)

  • Electroporation buffer (e.g., Opti-MEM™ or a buffer with low ionic strength)

  • Electroporator and sterile electroporation cuvettes

  • Cell culture medium

Procedure:

  • Harvest cells and wash them with ice-cold electroporation buffer.

  • Resuspend the cell pellet in ice-cold electroporation buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Add the this compound solution to the cell suspension to the desired final concentration.

  • Transfer the cell/6-Me-ATP mixture to a pre-chilled electroporation cuvette.

  • Apply the electrical pulse using parameters optimized for your cell line and electroporator. (e.g., square-wave pulse, 100-500 V, 10-30 ms).

  • Immediately after the pulse, incubate the cuvette on ice for 5-10 minutes to allow the cell membranes to reseal.

  • Gently transfer the cells from the cuvette to a pre-warmed culture dish containing fresh growth medium.

  • Incubate the cells under standard conditions and proceed with downstream analysis at the desired time points.

Protocol 3: Quantification of Intracellular this compound by LC-MS/MS

This protocol is adapted from methods for quantifying intracellular nucleotides.

Materials:

  • Cell culture plates

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • This compound standard for calibration curve

Procedure:

  • Cell Lysis and Extraction:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a suitable LC column (e.g., a C18 column).

    • Use a gradient elution with appropriate mobile phases (e.g., an aqueous phase with a weak acid and an organic phase like acetonitrile).

    • Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of the this compound parent ion and its characteristic fragment ions.

    • Quantify the amount of this compound in the sample by comparing the peak area to a standard curve generated with known concentrations of this compound.

Signaling Pathways and Visualizations

This compound is known to modulate P2Y receptors. While specific EC50 values for this compound at all P2Y subtypes are not available, ATP, its parent molecule, is a known agonist for P2Y1, P2Y2, and P2Y11 receptors with varying potencies. Activation of these G-protein coupled receptors (GPCRs) can initiate several downstream signaling cascades.

P2Y_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Gq Gq P2Y1->Gq P2Y2 P2Y2 P2Y2->Gq P2Y11 P2Y11 P2Y11->Gq Gs Gs P2Y11->Gs PLC PLC Gq->PLC AC AC Gs->AC PIP2 PIP2 PLC->PIP2 ATP_cyto ATP AC->ATP_cyto IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER PKC PKC DAG->PKC ERK ERK PKC->ERK Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Ca_cyto->ERK cAMP cAMP ATP_cyto->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB ERK->CREB Cell Proliferation Cell Proliferation ERK->Cell Proliferation Gene Transcription Gene Transcription CREB->Gene Transcription This compound This compound This compound->P2Y1 This compound->P2Y2 This compound->P2Y11

Caption: P2Y receptor signaling pathways activated by this compound.

The diagram above illustrates the potential signaling cascades initiated by this compound binding to P2Y1, P2Y2, and P2Y11 receptors. Activation of Gq-coupled receptors (P2Y1, P2Y2, and P2Y11) leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The Gs-coupled P2Y11 receptor activates Adenylyl Cyclase (AC), leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). These pathways can converge on downstream effectors like ERK and CREB, influencing gene transcription and cell proliferation.

Liposomal_Delivery_Workflow start Start lipid_prep 1. Lipid Film Preparation (DPPC, Cholesterol in Chloroform) start->lipid_prep hydration 2. Hydration with This compound Solution lipid_prep->hydration sonication 3. Bath Sonication hydration->sonication extrusion 4. Extrusion (100 nm) sonication->extrusion dialysis 5. Dialysis to Remove Unencapsulated this compound extrusion->dialysis characterization 6. Characterization (Size, Zeta Potential) dialysis->characterization cell_treatment 7. Treat Cells with Liposomal this compound characterization->cell_treatment end End cell_treatment->end

Caption: Workflow for liposomal delivery of this compound.

Electroporation_Workflow start Start cell_prep 1. Cell Preparation (Harvest and Wash) start->cell_prep resuspension 2. Resuspend in Electroporation Buffer cell_prep->resuspension add_6MeATP 3. Add this compound resuspension->add_6MeATP electroporate 4. Apply Electrical Pulse add_6MeATP->electroporate recovery 5. Incubate on Ice electroporate->recovery plating 6. Plate Cells in Fresh Medium recovery->plating analysis 7. Downstream Analysis plating->analysis end End analysis->end

Caption: Workflow for electroporation-mediated delivery of this compound.

Disclaimer

The provided protocols are intended as a general guide. Optimal conditions for cellular delivery and quantification of this compound will vary depending on the cell type and experimental context. It is highly recommended that researchers perform optimization experiments to determine the most effective parameters for their specific system. The information on P2Y receptor activation is based on data for ATP and may not fully represent the specific activity of this compound. Further research is needed to fully characterize the pharmacology and cellular effects of this compound.

References

Application of 6-Me-ATP in m6A Sequencing Protocols: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation. The advent of high-throughput sequencing techniques coupled with immunoprecipitation of m6A-containing RNA fragments (m6A-seq or MeRIP-seq) has enabled transcriptome-wide mapping of this crucial modification.[1][2][3][4][5] A key reagent in the precise and accurate execution of these protocols is N6-methyladenosine-5'-triphosphate (6-Me-ATP), and its nucleoside form, N6-methyladenosine (m6A). This document provides detailed application notes and protocols for the utilization of this compound and its derivatives in m6A sequencing workflows.

The primary applications of this compound and N6-methyladenosine in this context are:

  • Competitive Elution of Immunoprecipitated RNA: N6-methyladenosine is used as a competitor to elute m6A-containing RNA fragments from the anti-m6A antibody, offering a gentle and specific alternative to harsh elution conditions.

  • Generation of Positive Controls: this compound is used in in vitro transcription reactions to synthesize RNA transcripts with known m6A modifications. These transcripts serve as positive controls to validate the efficiency and specificity of the m6A immunoprecipitation step.

  • Spike-in Controls for Quantification: In vitro transcribed RNAs containing m6A can be used as spike-in controls to normalize sequencing data, allowing for the quantification of m6A levels across different samples.

Data Presentation

The following table summarizes quantitative data related to the application of this compound analogs in m6A sequencing protocols.

ParameterMethodValueDescriptionReference
Elution Concentration Competitive Elution6.7 mM N6-methyladenosineConcentration of N6-methyladenosine used for the competitive elution of bound RNA from anti-m6A antibody-bead complexes.
Competitive Elution0.5 mg/mL N6-methyladenosineAn alternative concentration of N6-methyladenosine for competitive elution.
Elution Incubation Time Competitive Elution1 hour (repeated once)The incubation time for each of the two elution steps with N6-methyladenosine at room temperature with gentle rotation.
In Vitro Transcription Positive Control Generation10-100% m6ATP/ATP ratioThe ratio of this compound to ATP can be varied during in vitro transcription to generate RNA transcripts with different densities of m6A modifications.
Method Comparison Elution EfficiencyLow/high salt-washing outperforms competitive elutionA study comparing different elution strategies found that washing with low and high salt buffers resulted in a higher signal-to-noise ratio compared to competitive elution with N6-methyladenosine.
Validation MeRIP-RT-qPCRLinear increase in enrichment with increasing m6AUsing in vitro transcribed standards with and without m6A, MeRIP-RT-qPCR shows a linear increase in the enrichment of the m6A-containing transcript.

Experimental Protocols

Protocol 1: Competitive Elution of m6A-Containing RNA in MeRIP-seq

This protocol describes the elution of m6A-containing RNA fragments from an anti-m6A antibody-bead complex using N6-methyladenosine. This procedure is a crucial step in the methylated RNA immunoprecipitation (MeRIP) workflow.

Materials:

  • Anti-m6A antibody-bead complexes with bound RNA fragments

  • IP Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% NP-40)

  • N6-methyladenosine solution (6.7 mM in IP buffer)

  • RNase Inhibitor

  • Nuclease-free water

  • Microcentrifuge tubes

  • Magnetic rack

  • Rotating wheel or shaker

Procedure:

  • Washing: Following the immunoprecipitation of fragmented RNA with the anti-m6A antibody-bead complex, perform a series of washes to remove non-specifically bound RNA. This typically includes washes with low-salt and high-salt buffers.

  • Elution Preparation: Prepare the elution solution by dissolving N6-methyladenosine in IP buffer to a final concentration of 6.7 mM. Add RNase inhibitor to the elution solution.

  • First Elution: Resuspend the washed antibody-bead complexes in 200 µL of the N6-methyladenosine elution solution.

  • Incubation: Incubate the tubes on a rotating wheel for 1 hour at 4°C.

  • Collection: Place the tubes on a magnetic rack to capture the beads. Carefully transfer the supernatant, which contains the eluted m6A-RNA, to a fresh nuclease-free microcentrifuge tube.

  • Second Elution: To maximize the recovery of the immunoprecipitated RNA, repeat the elution step by adding another 200 µL of the N6-methyladenosine elution solution to the beads.

  • Second Incubation and Collection: Incubate for another 1 hour at 4°C on a rotating wheel. Collect the supernatant and pool it with the supernatant from the first elution.

  • RNA Purification: The pooled eluate, containing the enriched m6A RNA fragments, is now ready for purification using a standard RNA cleanup kit or ethanol (B145695) precipitation, followed by library preparation for sequencing.

Protocol 2: Generation of m6A-Containing RNA Positive Controls via In Vitro Transcription

This protocol details the synthesis of m6A-containing RNA transcripts for use as positive controls in m6A immunoprecipitation experiments.

Materials:

  • Linearized DNA template with a T7 promoter upstream of the sequence of interest

  • T7 RNA Polymerase

  • ATP, CTP, GTP, UTP solutions (100 mM)

  • N6-methyladenosine-5'-triphosphate (this compound) solution (100 mM)

  • Transcription Buffer (5X)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Transcription Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature:

    • Nuclease-free water: to a final volume of 20 µL

    • 5X Transcription Buffer: 4 µL

    • 100 mM GTP: 2 µL

    • 100 mM CTP: 2 µL

    • 100 mM UTP: 2 µL

    • 100 mM ATP: Variable (e.g., 1 µL for a 1:1 ratio with this compound)

    • 100 mM this compound: Variable (e.g., 1 µL for a 1:1 ratio with ATP)

    • Linearized DNA template (0.5-1 µg): 1 µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the in vitro transcribed m6A-containing RNA using an RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.

  • Quantification and Quality Control: Determine the concentration of the synthesized RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis.

Protocol 3: Using In Vitro Transcribed m6A-RNA as a Spike-in Control

This protocol outlines the use of the previously generated m6A-containing RNA as a spike-in control for normalization in MeRIP-seq experiments.

Materials:

  • In vitro transcribed m6A-containing RNA (spike-in control)

  • Cellular total RNA or poly(A) RNA samples

  • Fragmentation buffer

  • Stop solution

  • MeRIP-seq kit reagents

Procedure:

  • RNA Fragmentation: Fragment the cellular RNA samples according to the standard MeRIP-seq protocol. This is typically done by chemical fragmentation to generate fragments of approximately 100-200 nucleotides.

  • Spike-in Addition: Before the immunoprecipitation step, add a known amount of the in vitro transcribed m6A-containing RNA to each fragmented cellular RNA sample. The amount of spike-in should be a small fraction of the total RNA amount and should be consistent across all samples to be compared.

  • Immunoprecipitation: Proceed with the standard MeRIP-seq protocol, including the immunoprecipitation with the anti-m6A antibody.

  • Library Preparation and Sequencing: Prepare sequencing libraries from both the immunoprecipitated RNA and the input control RNA (a fraction of the fragmented RNA with spike-in set aside before immunoprecipitation).

  • Data Analysis: During the bioinformatic analysis, the sequencing reads corresponding to the spike-in control are used to normalize the m6A peak signals across different samples. This allows for a more accurate quantification of changes in m6A levels between experimental conditions.

Visualizations

MeRIP_Seq_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_sequencing Sequencing & Analysis Total_RNA Total RNA Isolation PolyA_Selection Poly(A) RNA Selection Total_RNA->PolyA_Selection Fragmentation RNA Fragmentation (~100 nt) PolyA_Selection->Fragmentation Spike_in Add this compound Spike-in (Optional) Fragmentation->Spike_in Input Input Control Fragmentation->Input IP_Reaction Immunoprecipitation Spike_in->IP_Reaction Anti_m6A_Ab Anti-m6A Antibody Anti_m6A_Ab->IP_Reaction Magnetic_Beads Magnetic Beads Magnetic_Beads->IP_Reaction Washing Washing Steps IP_Reaction->Washing Elution Competitive Elution (with N6-methyladenosine) Washing->Elution Library_Prep Library Preparation Elution->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Peak Calling, Normalization) Sequencing->Data_Analysis Input->Library_Prep

Caption: Workflow of MeRIP-seq using competitive elution.

In_Vitro_Transcription_Workflow cluster_template Template Preparation cluster_transcription In Vitro Transcription cluster_purification Purification & QC DNA_Template Linearized DNA Template (with T7 Promoter) Transcription_Reaction Transcription Reaction (37°C, 2 hours) DNA_Template->Transcription_Reaction NTPs ATP, CTP, GTP, UTP NTPs->Transcription_Reaction Me_ATP This compound Me_ATP->Transcription_Reaction T7_Polymerase T7 RNA Polymerase T7_Polymerase->Transcription_Reaction DNase_Treatment DNase I Treatment Transcription_Reaction->DNase_Treatment RNA_Purification RNA Purification DNase_Treatment->RNA_Purification QC Quantification & Gel Electrophoresis RNA_Purification->QC m6A_RNA_Control m6A-containing RNA Control QC->m6A_RNA_Control

Caption: Workflow for generating m6A-containing RNA controls.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Me-ATP for In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N6-methyladenosine (6-Me-ATP or m6A) incorporation during in vitro transcription (IVT). This guide provides detailed answers to frequently asked questions, troubleshooting advice, and standardized protocols to help you achieve efficient and consistent synthesis of m6A-modified RNA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in an IVT reaction?

A1: The optimal concentration of this compound depends on the desired level of m6A modification and the specific sequence of your RNA transcript. A common starting point is to substitute a fraction of the standard ATP with this compound. For example, you can begin by replacing 25% of the ATP with this compound. The total concentration of ATP and this compound combined should typically equal the standard concentration of the other NTPs (GTP, CTP, UTP) in your reaction, which is often between 1-2 mM each.[]

Q2: How does increasing the this compound:ATP ratio affect the IVT reaction?

A2: Increasing the this compound:ATP ratio generally leads to a higher incorporation rate of m6A into the RNA transcript. However, high levels of this compound can negatively impact the overall yield of the transcription reaction. T7 RNA polymerase, the enzyme commonly used for IVT, may exhibit reduced processivity with modified nucleotides.[2] It is crucial to perform a titration experiment to find the optimal balance between modification efficiency and RNA yield for your specific template.

Q3: My RNA yield is very low after incorporating this compound. What are the possible causes and solutions?

A3: Low RNA yield is a common issue when using modified nucleotides like this compound.[3][4][5] Several factors could be responsible:

  • Enzyme Inhibition: High concentrations of this compound can partially inhibit T7 RNA polymerase.

  • Suboptimal Magnesium Concentration: The concentration of Mg²⁺ is critical for polymerase activity and is directly related to the total NTP concentration.[][6] When you alter the NTP composition, the optimal Mg²⁺ concentration may also change.

  • Poor Template Quality: The integrity and purity of your DNA template are paramount for efficient transcription.[][7]

  • Reaction Time: Reactions with modified nucleotides may require longer incubation times to achieve satisfactory yields.[4]

Troubleshooting Steps:

  • Optimize the this compound:ATP Ratio: Perform a titration experiment, testing ratios from 1:3 to 1:1 (this compound:ATP) or even higher, to identify the ratio that gives you the best balance of yield and modification.

  • Titrate Magnesium Chloride (MgCl₂): The optimal MgCl₂ concentration is often slightly higher than the total NTP concentration. Test a range of MgCl₂ concentrations (e.g., from 20 mM to 50 mM for a standard 20 mM total NTP reaction) to find the sweet spot.

  • Verify DNA Template Quality: Ensure your linearized plasmid or PCR product template is of high purity and integrity by running it on an agarose (B213101) gel.[]

  • Increase Incubation Time: Extend the reaction time from the standard 2-4 hours up to 6-8 hours or even overnight at 37°C.[4][5]

  • Increase Enzyme Concentration: A modest increase in the amount of T7 RNA polymerase can sometimes compensate for the reduced efficiency.[]

Quantitative Data Summary

The following tables summarize typical starting conditions and optimization ranges for key reaction components.

Table 1: Recommended Nucleotide Concentration Ranges for this compound Titration

ComponentInitial ConcentrationOptimization RangePurpose
ATP1.5 mM0.5 mM - 3.0 mMStandard Nucleotide
This compound0.5 mM0.5 mM - 3.0 mMModified Nucleotide
GTP2.0 mM1.0 mM - 2.5 mMStandard Nucleotide
CTP2.0 mM1.0 mM - 2.5 mMStandard Nucleotide
UTP2.0 mM1.0 mM - 2.5 mMStandard Nucleotide
Total A + 6-Me-A 2.0 mM 2.0 mM - 4.0 mM Maintain total Adenosine (B11128) pool

Note: The ratio of this compound to ATP should be adjusted based on the desired modification level. The total concentration of all NTPs will influence the required Mg²⁺ concentration.

Table 2: Troubleshooting Guide for Low IVT Yield with this compound

ParameterStandard ConditionOptimization StrategyExpected Outcome
DNA Template 1 µg per 20 µL reactionIncrease to 2-4 µg; Verify integrity on gel.[3]Higher template availability can boost yield.
T7 RNA Polymerase 2 µL (e.g., 100 units)Increase enzyme by 25-50%.[]Overcomes reduced processivity.
MgCl₂ 20-30 mMTitrate from 20 mM to 60 mM.[8]Finds optimal catalytic conditions.
Incubation Time 2-4 hoursIncrease to 6, 8, or 16 hours (overnight).[4]Allows more time for the slower reaction to proceed.
Temperature 37°CTest temperatures between 30°C and 42°C.Optimizes enzyme activity for the specific template and nucleotide mix.

Experimental Protocols

Protocol: Optimizing this compound Incorporation via Titration

This protocol outlines a method for systematically determining the optimal this compound:ATP ratio for your specific RNA target.

  • Prepare NTP Mixes: Prepare a series of NTP stock solutions where the ratio of this compound to ATP is varied, while the total concentration of adenosine nucleotides (ATP + this compound) and the concentrations of CTP, GTP, and UTP are kept constant.

    • Example Mixes (for a final concentration of 2 mM each NTP):

      • Mix 1 (25% 6-Me-A): 1.5 mM ATP, 0.5 mM this compound, 2 mM CTP, 2 mM GTP, 2 mM UTP.

      • Mix 2 (50% 6-Me-A): 1.0 mM ATP, 1.0 mM this compound, 2 mM CTP, 2 mM GTP, 2 mM UTP.

      • Mix 3 (75% 6-Me-A): 0.5 mM ATP, 1.5 mM this compound, 2 mM CTP, 2 mM GTP, 2 mM UTP.

  • Set Up IVT Reactions: For each NTP mix, set up a standard 20 µL IVT reaction.

    • Nuclease-free Water: to 20 µL

    • 5x Transcription Buffer: 4 µL

    • Linearized DNA Template (1 µg/µL): 1 µL

    • NTP Mix (from step 1): 2 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Incubate all reactions at 37°C for 4 hours.

  • DNase Treatment: Add 1 µL of DNase I to each reaction and incubate for an additional 15 minutes at 37°C to remove the DNA template.

  • Purification: Purify the RNA from each reaction using a column-based RNA purification kit or LiCl precipitation.

  • Analysis:

    • Quantify Yield: Measure the RNA concentration for each reaction using a NanoDrop spectrophotometer or a Qubit fluorometer.

    • Assess Integrity: Run an aliquot of each sample on a denaturing agarose gel to check the integrity and size of the RNA transcript.

    • Quantify m6A Incorporation (Optional): If available, use techniques like LC-MS/MS to quantify the percentage of m6A in the final RNA product for each condition.[9][10]

Visualizations

Experimental Workflow

IVT_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis DNA Linearized DNA Template IVT Set up Parallel IVT Reactions DNA->IVT NTP_Mixes Prepare this compound:ATP Titration Mixes NTP_Mixes->IVT Incubate Incubate at 37°C IVT->Incubate DNase DNase I Treatment Incubate->DNase Purify Purify RNA DNase->Purify Yield Quantify Yield (e.g., NanoDrop) Purify->Yield Integrity Assess Integrity (Denaturing Gel) Purify->Integrity Quant_m6A Quantify m6A (LC-MS/MS) Purify->Quant_m6A

Caption: Workflow for optimizing this compound concentration in IVT.

Troubleshooting Logic

IVT_Troubleshooting cluster_checks cluster_solutions Start Low RNA Yield? Check_Template Is DNA template high quality? Start->Check_Template Start Here Check_Ratio Is this compound:ATP ratio too high? Check_Template->Check_Ratio Yes Sol_Template Repurify or re-prepare DNA template Check_Template->Sol_Template No Check_Mg Is Mg2+ concentration optimal? Check_Ratio->Check_Mg No Sol_Ratio Decrease this compound:ATP ratio (perform titration) Check_Ratio->Sol_Ratio Yes Check_Time Is incubation time sufficient? Check_Mg->Check_Time Yes Sol_Mg Titrate MgCl2 (e.g., 20-60 mM) Check_Mg->Sol_Mg No Sol_Time Increase incubation time (e.g., 6-16 hours) Check_Time->Sol_Time No Success Yield Improved Check_Time->Success Yes

Caption: Troubleshooting guide for low-yield IVT reactions with this compound.

References

Technical Support Center: 6-Methyladenosine-5'-Triphosphate (6-Me-ATP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methyladenosine-5'-Triphosphate (6-Me-ATP). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on the stability, handling, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: 6-Methyladenosine-5'-triphosphate (this compound) is a methylated analog of adenosine (B11128) triphosphate (ATP). The methyl group at the N6 position of the adenine (B156593) ring can alter its binding affinity and susceptibility to enzymatic degradation compared to ATP. A primary application of this compound is in the study of purinergic signaling, particularly as an agonist for P2X receptors, which are ATP-gated ion channels involved in various physiological processes. Its relative stability against some ectonucleotidases makes it a useful tool for probing these signaling pathways.

Q2: What are the main factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of enzymes. Like ATP, this compound is susceptible to hydrolysis, which can be accelerated under acidic or alkaline conditions and at elevated temperatures. Enzymatic degradation by nucleotidases present in biological samples is also a significant factor.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the stability of this compound solutions, it is recommended to:

  • pH: Maintain the solution at a neutral to slightly basic pH, ideally between 7.0 and 7.5.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.

  • Sterility: Use sterile, nuclease-free water and buffers to prevent microbial and enzymatic contamination.

Q4: How can I quantify the concentration and purity of my this compound solution?

A4: The concentration and purity of this compound solutions can be determined using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. This method allows for the separation and quantification of this compound from its degradation products, such as 6-Me-ADP and 6-Me-AMP.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of this compound.

  • Possible Cause 1: Improper solution preparation and storage.

    • Solution: Ensure that this compound stock solutions are prepared in a buffer with a pH between 7.0 and 7.5 and stored in single-use aliquots at -20°C or -80°C. Avoid multiple freeze-thaw cycles.[1]

  • Possible Cause 2: Hydrolysis during the experiment.

    • Solution: Minimize the time that this compound solutions are kept at room temperature or higher. If your experiment requires elevated temperatures, consider performing a stability test under your specific experimental conditions to determine the degradation rate.

  • Possible Cause 3: Enzymatic degradation.

    • Solution: If working with biological samples that may contain nucleotidases, consider including a non-specific enzyme inhibitor or using a less hydrolyzable analog if the experimental design permits. Be aware that the N6-methylation may not confer complete resistance to all nucleotidases.

Issue 2: High background signal or non-specific effects.

This may be caused by contaminants or degradation products in the this compound solution.

  • Possible Cause 1: Presence of degradation products (6-Me-ADP, 6-Me-AMP).

    • Solution: Use freshly prepared this compound solutions or verify the purity of your stock solution using HPLC. Degradation products can sometimes have off-target effects or compete for binding sites.

  • Possible Cause 2: Contamination of the stock solution.

    • Solution: Prepare solutions using sterile, nuclease-free reagents and handle them under aseptic conditions to prevent microbial growth, which can lead to enzymatic degradation of the this compound.

Data Presentation

Table 1: General Stability of ATP in Aqueous Solution (as a proxy for this compound)

Note: Specific quantitative stability data for this compound is limited in the literature. The following data for ATP provides a general guideline. It is highly recommended to empirically determine the stability of this compound under your specific experimental conditions.

pH RangeTemperatureStabilityComments
6.8 - 7.44°CRelatively StableOptimal pH range for short-term storage (days).[2]
6.8 - 7.4-20°C / -80°CHighly StableRecommended for long-term storage (months to years).[1]
< 6.0Room TempProne to HydrolysisAcid-catalyzed hydrolysis of the phosphate (B84403) bonds.
> 8.0Room TempProne to HydrolysisBase-catalyzed hydrolysis of the phosphate bonds.
> 37°CNeutral pHIncreased HydrolysisThe rate of hydrolysis increases with temperature.[3][4]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound (solid form)

    • Nuclease-free water

    • 1 M Tris-HCl, pH 7.5 (sterile)

    • 1 M NaOH (sterile)

    • Sterile, low-retention microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Dissolve the powder in nuclease-free water to a concentration of 100 mM.

    • Check the pH of the solution. It is typically acidic.

    • Adjust the pH to 7.2-7.5 using 1 M NaOH. Add the NaOH dropwise while gently vortexing and monitoring the pH.

    • Bring the solution to the final desired concentration with nuclease-free water.

    • Sterile filter the solution through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Method for Assessing this compound Stability by HPLC
  • Objective: To determine the degradation rate of this compound under specific experimental conditions (e.g., buffer, temperature).

  • Materials:

    • This compound solution

    • Your experimental buffer

    • HPLC system with a C18 column and UV detector

    • Mobile phase (e.g., 100 mM phosphate buffer, pH 6.5, with a methanol (B129727) gradient)

    • 6-Me-ADP and 6-Me-AMP standards (if available)

  • Procedure:

    • Prepare a solution of this compound in your experimental buffer at the desired concentration.

    • Incubate the solution under the conditions you wish to test (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately freeze it at -80°C to stop the degradation.

    • Once all time points are collected, thaw the samples and analyze them by HPLC.

    • Inject a known amount of each sample onto the C18 column.

    • Elute the compounds using a suitable gradient (e.g., a linear gradient of methanol in phosphate buffer).

    • Monitor the elution profile at 260 nm.

    • Quantify the peak areas corresponding to this compound and its potential degradation products (6-Me-ADP, 6-Me-AMP).

    • Plot the concentration of this compound as a function of time to determine its degradation kinetics.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound P2X_Receptor P2X_Receptor This compound->P2X_Receptor Binds to Ion_Influx Ion Influx (Na+, Ca2+) P2X_Receptor->Ion_Influx Opens Channel Cellular_Response Cellular Response Ion_Influx->Cellular_Response Triggers

Caption: this compound activating a P2X receptor signaling pathway.

Experimental_Workflow A Prepare this compound solution in experimental buffer B Incubate at desired temperature (e.g., 37°C) A->B C Collect aliquots at different time points B->C D Immediately freeze aliquots at -80°C C->D E Thaw and analyze samples by HPLC D->E F Quantify peak areas for This compound and degradation products E->F G Plot concentration vs. time to determine stability F->G

Caption: Workflow for assessing this compound stability.

Troubleshooting_Guide Start Inconsistent or no experimental effect? Check_Purity Is the this compound solution pure? Start->Check_Purity Check_Storage Was the solution stored correctly? (pH 7.0-7.5, -20/-80°C, aliquoted) Check_Purity->Check_Storage Yes Reprepare Prepare fresh solution from solid stock. Check_Purity->Reprepare No Check_Enzymes Could there be enzymatic degradation? Check_Storage->Check_Enzymes Yes Check_Storage->Reprepare No Use_Inhibitors Consider adding enzyme inhibitors. Check_Enzymes->Use_Inhibitors Yes Further_Investigation Further investigation of experimental design needed. Check_Enzymes->Further_Investigation No Problem_Solved Problem likely resolved. Reprepare->Problem_Solved Use_Inhibitors->Problem_Solved

Caption: Troubleshooting inconsistent results with this compound.

References

Technical Support Center: Overcoming Issues with 6-Me-ATP in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using N6-methyladenosine triphosphate (6-Me-ATP) in enzymatic reactions.

I. Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

N6-methyladenosine triphosphate (this compound) is an analog of adenosine (B11128) triphosphate (ATP) where a methyl group is attached to the nitrogen at the 6th position of the adenine (B156593) base. It is a valuable tool for studying enzymes that utilize ATP, particularly kinases and polymerases. Common applications include:

  • Kinase Assays: Serving as a phosphate (B84403) donor to investigate the activity and inhibition of specific kinases, such as Glycogen Synthase Kinase 3 (GSK3).

  • Polymerase Assays: Acting as a substrate for DNA and RNA polymerases to study the effects of base modification on nucleic acid synthesis and stability.

  • Drug Discovery: Used in screening for and characterizing inhibitors that target ATP-binding sites of enzymes.

2. My enzymatic reaction shows lower activity with this compound compared to ATP. Is this expected?

Yes, it is common for enzymes to exhibit different kinetics with ATP analogs like this compound compared to the natural substrate, ATP. The methyl group on the adenine ring can affect the binding affinity of the enzyme for the nucleotide. This can result in a higher Michaelis constant (Km), a lower catalytic rate (kcat), or both, leading to reduced overall reaction velocity.

3. How can I determine if the observed effect of this compound in my cellular assay is on-target or due to off-target effects?

Differentiating on-target from off-target effects is crucial. Here are several strategies:

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.

  • Rescue Experiments: In a cellular context, if you have a specific target in mind, you can perform a rescue experiment. For example, overexpressing the wild-type target protein might rescue the phenotype caused by this compound if the effect is on-target.

  • Use of Analogs: Compare the effects of this compound with other ATP analogs that have different modification patterns.

  • Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the observed effect of this compound persists, it is likely an off-target effect.

4. What is the stability of this compound in solution?

Like ATP, this compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. For long-term storage, it is recommended to keep this compound solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For enzymatic assays, it is best to prepare fresh dilutions in the appropriate reaction buffer shortly before use.

II. Troubleshooting Guides

Issue 1: Poor Incorporation of this compound by Polymerases

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Enzyme Concentration Titrate the polymerase concentration to find the optimal level for this compound incorporation. Higher concentrations may be required compared to reactions with natural dNTPs.
Incorrect Reaction Buffer Conditions Optimize the buffer composition, including pH and salt concentrations. Some polymerases may have different buffer requirements for modified nucleotides.
Inappropriate Divalent Cation Concentration The choice and concentration of divalent cations (e.g., Mg²⁺, Mn²⁺) can significantly impact polymerase activity with modified nucleotides. Perform a titration of Mg²⁺ or consider using Mn²⁺, as some polymerases show enhanced incorporation of modified nucleotides in the presence of manganese.[1]
Suboptimal Annealing or Extension Temperatures in PCR Optimize the annealing temperature using a gradient PCR to ensure efficient primer binding. The extension temperature may also need adjustment to improve the incorporation of this compound.
High GC Content or Secondary Structures in Template Use a PCR enhancer or a polymerase with high processivity and strand displacement activity. Increase the denaturation temperature or time.
Issue 2: High Background or Non-Specific Signal in Kinase Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Contaminating ATP in this compound Stock Verify the purity of your this compound stock using methods like HPLC. If significant ATP contamination is present, purify the this compound or obtain a higher purity stock.
Non-specific Binding of this compound to Assay Components Include a blocking agent such as Bovine Serum Albumin (BSA) in your reaction buffer. Optimize the concentration of detergents (e.g., Tween-20) in your wash buffers.
Enzyme Instability or Aggregation Ensure the kinase is properly folded and active. Store the enzyme in appropriate buffer conditions and avoid repeated freeze-thaw cycles.
Off-target Kinase Activity If using cell lysates or a non-purified system, other kinases may be utilizing this compound. Use a more purified enzyme preparation or specific inhibitors for known off-target kinases.

III. Data Presentation

Table 1: Kinetic Parameters for this compound Incorporation by DNA Polymerases

DNA PolymeraseSubstrateDivalent CationK_m (μM)k_cat (min⁻¹)k_cat/K_m (μM⁻¹min⁻¹)
Pol β ATPMn²⁺12.58.6 x 10⁻³6.89 x 10⁻⁴
This compoundMn²⁺18.28.2 x 10⁻³4.49 x 10⁻⁴
Pol η ATPMg²⁺7.82.1 x 10⁻²2.69 x 10⁻³
This compoundMg²⁺9.56.1 x 10⁻³6.42 x 10⁻⁴
ATPMn²⁺5.97.7 x 10⁻¹1.31 x 10⁻¹
This compoundMn²⁺6.37.9 x 10⁻¹1.25 x 10⁻¹

Data adapted from a study on unscheduled m6A deposition in RNA.[1]

IV. Experimental Protocols

Protocol 1: Optimizing PCR with this compound

This protocol provides a general framework for optimizing PCR conditions when substituting ATP with this compound.

1. Reagent Preparation:

  • Template DNA: High-quality, purified DNA (1-10 ng/µL).
  • Primers: Forward and reverse primers (10 µM stock).
  • dNTP Mix: A mix containing dGTP, dCTP, dTTP, and this compound at the desired concentration (e.g., 10 mM each).
  • DNA Polymerase: A thermostable DNA polymerase suitable for use with modified nucleotides.
  • Reaction Buffer: 10x PCR buffer provided with the polymerase.
  • MgCl₂/MnCl₂: 25 mM stock solution.

2. Reaction Setup (for a 25 µL reaction):

ComponentVolumeFinal Concentration
Nuclease-free waterUp to 25 µL-
10x PCR Buffer2.5 µL1x
dNTP Mix (with this compound)0.5 µL200 µM each
Forward Primer (10 µM)1.25 µL0.5 µM
Reverse Primer (10 µM)1.25 µL0.5 µM
Template DNA1 µL1-10 ng
DNA Polymerase0.25 µL(as recommended)
MgCl₂/MnCl₂ (25 mM)(as needed for optimization)1.5 - 5.0 mM

3. Optimization Strategy:

  • Divalent Cation Gradient: Set up a series of reactions with varying concentrations of MgCl₂ or MnCl₂ (e.g., 1.5, 2.0, 2.5, 3.0, 4.0, 5.0 mM).
  • Annealing Temperature Gradient: Utilize a thermal cycler with a gradient function to test a range of annealing temperatures (e.g., 50-65°C).
  • Polymerase Concentration: Titrate the amount of DNA polymerase to find the optimal concentration for incorporating this compound.

4. Thermal Cycling Conditions (as a starting point):

StepTemperatureTimeCycles
Initial Denaturation95°C2 min1
Denaturation95°C30 sec30-35
Annealing(Gradient)30 sec
Extension72°C1 min/kb
Final Extension72°C5 min1
Hold4°C

5. Analysis:

  • Analyze the PCR products by agarose (B213101) gel electrophoresis to determine the optimal conditions that yield a specific product of the correct size with minimal non-specific amplification.

V. Visualizations

Signaling Pathway: Simplified GSK3 Signaling

GSK3_Signaling cluster_destruction_complex Destruction Complex (Active) Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b Beta_Catenin β-Catenin GSK3b->Beta_Catenin CK1 CK1 CK1->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome Phosphorylation leads to degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulation and nuclear translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Six_Me_ATP This compound Six_Me_ATP->GSK3b Modulates Activity

Caption: Simplified Wnt/β-Catenin signaling pathway indicating the regulatory role of GSK3β and the potential modulation by this compound.

Experimental Workflow: Investigating this compound Effects on GSK3 Signaling

workflow start Start: Treat cells with This compound vs. Control (ATP/Vehicle) lysis Cell Lysis and Protein Extraction start->lysis western Western Blot Analysis lysis->western reporter TCF/LEF Reporter Assay lysis->reporter qpcr RT-qPCR for Target Genes (e.g., c-Myc, Cyclin D1) lysis->qpcr phospho_beta_catenin p-β-Catenin (Ser33/37/Thr41) western->phospho_beta_catenin total_beta_catenin Total β-Catenin western->total_beta_catenin phospho_gsk3 p-GSK3β (Ser9) western->phospho_gsk3 total_gsk3 Total GSK3β western->total_gsk3 analysis Data Analysis and Interpretation phospho_beta_catenin->analysis total_beta_catenin->analysis phospho_gsk3->analysis total_gsk3->analysis luciferase Measure Luciferase Activity reporter->luciferase luciferase->analysis qpcr->analysis

Caption: Experimental workflow to assess the impact of this compound on the GSK3 signaling pathway.

References

Best practices for handling and storing 6-Me-ATP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 6-Me-ATP (N6-Methyladenosine 5'-triphosphate). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (N6-Methyl-ATP) is a modified derivative of adenosine (B11128) triphosphate (ATP).[1][2] It is characterized by a methyl group on the N6 position of the adenine (B156593) base. It serves as a phosphate (B84403) group donor and shows excellent binding affinity to certain kinases, such as GSK3β.[1][2]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in biochemical and cellular assays. It is particularly useful for:

  • Serving as a phosphate donor for kinases like GSK3β in phosphorylation studies.[1][2]

  • Investigating the ATP-binding capabilities of various kinases across the proteome.[2]

  • Acting as a modulator of P2Y receptors.[3]

Q3: How should I store solid (powder) this compound?

A3: For long-term storage, it is recommended to store the solid powder frozen and with a desiccant to keep it dry.[4] While it may be shipped at ambient temperature without degradation, consistent frozen storage minimizes decomposition to less than 0.5% per year.[4]

Q4: What is the best practice for preparing and storing this compound solutions?

A4: To prepare a stock solution, dissolve the this compound sodium salt in water; it is readily soluble.[4] For stability, it is crucial to neutralize the solution to a pH between 6.8 and 7.4.[5][6] ATP solutions are labile in acidic conditions.[4] Store aqueous solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Neutral solutions stored frozen can be stable for at least a year.[4]

Q5: What are the signs of this compound degradation?

A5: The primary degradation products of ATP and its derivatives are ADP (adenosine diphosphate) and AMP (adenosine monophosphate).[4][7] Inconsistent or lower-than-expected activity in enzymatic assays, such as kinase assays, can be a functional indicator of degradation. The concentration of total adenylates (ATP+ADP+AMP) remains relatively stable even as ATP degrades.[7]

Q6: What safety precautions should I take when handling this compound?

A6: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[8] Avoid forming and inhaling dust if handling the powdered form.[8] Ensure good ventilation in the workspace.[8] For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent Kinase Assay Results 1. Degradation of this compound: The compound may have hydrolyzed due to improper storage (e.g., wrong pH, multiple freeze-thaw cycles).2. Incorrect Concentration: Errors in preparing the stock solution or dilutions.1. Prepare a fresh stock solution from solid powder. Ensure the solution pH is neutral (7.0-7.4) and store it in single-use aliquots at -20°C or below.[5][6]2. Verify the concentration of your stock solution using UV spectrophotometry (Absorbance at 259 nm).[4]
Low or No Phosphorylation 1. Inactive Kinase: The enzyme may have lost activity.2. Sub-optimal Buffer Conditions: The assay buffer may lack necessary components like Mg²⁺, which is crucial for ATP-dependent reactions.[5]1. Run a positive control with a known active kinase and standard ATP to confirm enzyme viability.2. Ensure your assay buffer contains an appropriate concentration of divalent cations like Mg²⁺. The presence of Mg²⁺ can affect the free energy of ATP hydrolysis.[5]
Solubility Issues 1. Incorrect Solvent: Using a solvent other than water for the sodium salt form.2. Low pH of Solution: Unbuffered aqueous solutions of ATP can be mildly acidic (around pH 3.5), which might affect solubility or the stability of other components.[4][6]1. Use high-purity water to dissolve the this compound sodium salt.[4]2. Adjust the pH of the stock solution to ~7.4 using a suitable buffer (e.g., TRIS or HEPES) to improve stability and mimic physiological conditions.[6]

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈N₅O₁₃P₃ (for free acid)[1]
Appearance White, crystalline powder[4]
Solubility Soluble in water (up to 50 mg/ml for sodium salt)[4]
Long-Term Storage (Solid) Store frozen with desiccant[4]
Storage (Aqueous Solution) Stable for at least one year at -20°C (pH ~7)[4][6]
pH Stability Stable in aqueous solutions between pH 6.8 and 7.4[5]
Primary Degradation Products ADP and AMP[4][7]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution

  • Weighing: Carefully weigh the required amount of solid this compound (sodium salt) in a microfuge tube using a calibrated analytical balance.

  • Dissolution: Add nuclease-free water to the tube to achieve a concentration slightly higher than 10 mM to allow for pH adjustment. Vortex briefly to dissolve the powder completely.

  • pH Adjustment: Measure the pH of the solution. ATP solutions are naturally acidic.[6] Adjust the pH to 7.4 using small additions of a dilute NaOH solution. This step is critical for the stability of the solution.[5]

  • Final Volume: Add nuclease-free water to reach the final calculated volume for a 10 mM concentration.

  • Concentration Verification (Optional but Recommended): Measure the absorbance of a diluted sample at 259 nm to confirm the concentration.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.[6]

Visualizations

G cluster_storage Storage Workflow cluster_conditions Conditions solid Solid this compound (Powder) solution Aqueous Stock Solution (pH 7.4) solid->solution Dissolve in H₂O Adjust pH to 7.4 solid_storage Store Frozen with Desiccant solid->solid_storage aliquots Single-Use Aliquots solution->aliquots Aliquot assay Experimental Assay aliquots->assay Use one aliquot per experiment solution_storage Store at -20°C or -80°C aliquots->solution_storage

Caption: Recommended workflow for storing and handling this compound.

G cluster_pathway This compound in GSK3β Signaling ATP This compound GSK3b GSK3β (Kinase) ATP->GSK3b pSubstrate Phosphorylated Substrate GSK3b->pSubstrate Phosphorylation ADP 6-Me-ADP GSK3b->ADP Substrate Substrate Peptide Substrate->GSK3b

Caption: Role of this compound as a phosphate donor for GSK3β.

G cluster_troubleshooting Troubleshooting Workflow start Inconsistent Experimental Results check_reagent Is this compound solution freshly prepared & pH adjusted? start->check_reagent check_enzyme Is enzyme activity confirmed with a control? check_reagent->check_enzyme Yes solution_reagent Prepare fresh this compound stock. Aliquot and store properly. check_reagent->solution_reagent No check_buffer Does assay buffer contain Mg²⁺? check_enzyme->check_buffer Yes solution_enzyme Test enzyme with standard ATP or obtain new enzyme lot. check_enzyme->solution_enzyme No solution_buffer Optimize buffer composition. check_buffer->solution_buffer No end Problem Resolved check_buffer->end Yes solution_reagent->check_enzyme solution_enzyme->check_buffer solution_buffer->end

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Improving the Efficiency of 6-Me-ATP Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 6-Me-ATP labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: N6-methyladenosine 5'-triphosphate (this compound) is a modified analog of adenosine (B11128) triphosphate (ATP). It is frequently used in kinase assays and chemoproteomic studies to identify and characterize ATP-binding proteins, particularly kinases. Due to the methyl group on the adenine (B156593) ring, this compound can be used as a probe to study the binding and activity of kinases that can accommodate this modification. It has shown a notable binding affinity for kinases such as Glycogen Synthase Kinase 3 (GSK3).

Q2: How does this compound labeling work?

A2: this compound labeling typically involves incubating the analog with a biological sample, such as cell lysate or a purified protein. Kinases and other ATP-binding proteins that can bind this compound will incorporate it into their active sites. This interaction can be detected through various methods, including competitive binding assays with tagged ATP probes, or by using antibodies that recognize the this compound modification or the tagged protein. In some approaches, this compound is used in competition with a labeled ATP probe to quantify the binding affinity of a kinase to the modified nucleotide.

Q3: What are the key considerations for storing and handling this compound?

A3: Like ATP, this compound is susceptible to hydrolysis. For long-term storage, it is recommended to store the powdered form at -20°C or -80°C with a desiccant. Aqueous solutions of this compound should be prepared fresh. If storage of a solution is necessary, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C. The pH of the solution should be maintained between 6.8 and 7.4 to minimize hydrolysis.

Troubleshooting Guide

Low or No Labeling Signal

Q4: I am observing very low or no signal in my this compound labeling experiment. What are the possible causes and solutions?

A4: Low or no signal is a common issue that can stem from several factors. Below is a systematic approach to troubleshooting this problem.

Potential Cause Recommended Solution
Inactive Kinase - Ensure the kinase is active. If using a recombinant kinase, verify its activity using a standard substrate and ATP. - For kinases requiring activation, ensure the appropriate upstream activators or conditions are present. Some kinases require pre-incubation with ATP for autophosphorylation and activation.[1]
Suboptimal this compound Concentration - The concentration of this compound may be too low for efficient binding and competition. Perform a concentration-response experiment to determine the optimal concentration for your specific kinase and assay conditions.
High ATP Contamination - Endogenous ATP in cell lysates can compete with this compound, reducing labeling efficiency. Consider depleting endogenous ATP using an ATP-scavenging enzyme like apyrase before adding this compound.
Incorrect Buffer Composition - The buffer composition can significantly impact kinase activity. Ensure the buffer contains the necessary cofactors, such as MgCl2, and is at the optimal pH for your kinase of interest. Avoid components that may interfere with the labeling reaction.
Short Incubation Time - The incubation time may be insufficient for the labeling reaction to reach completion. Optimize the incubation time by performing a time-course experiment.[2]
Degraded this compound - Ensure the this compound has been stored properly and has not degraded. Prepare fresh solutions for each experiment.
High Background or Non-Specific Binding

Q5: My pull-down or immunoprecipitation experiment with a this compound probe is showing high background and many non-specific bands on the Western blot. How can I reduce this?

A5: High background in affinity-based assays is often due to non-specific binding of proteins or antibodies to the beads or other surfaces.

Potential Cause Recommended Solution
Insufficient Blocking - Inadequate blocking of the beads or membrane can lead to non-specific antibody binding. Increase the concentration or change the type of blocking agent (e.g., from non-fat dry milk to bovine serum albumin (BSA) or vice-versa). Extend the blocking time.
Non-Specific Antibody Binding - The primary or secondary antibody may be cross-reacting with other proteins. Use highly specific monoclonal antibodies if possible. Perform a control experiment without the primary antibody to check for non-specific binding of the secondary antibody.[3][4]
Inadequate Washing - Insufficient washing after incubation steps can leave unbound proteins that contribute to background. Increase the number and duration of wash steps. Consider increasing the stringency of the wash buffer by adding a small amount of detergent (e.g., Tween-20).
Hydrophobic Interactions - Proteins can non-specifically bind to the affinity matrix through hydrophobic interactions. Include a non-ionic detergent in your lysis and wash buffers to minimize these interactions.
Contaminating Proteins in Bait - If using a tagged protein as bait, ensure its purity. Contaminating proteins can lead to the pull-down of their interaction partners, resulting in non-specific bands.

Quantitative Data Summary

The efficiency of this compound in competitive binding assays is dependent on its concentration. The following table summarizes the effect of increasing this compound concentration on the labeling efficiency of GSK3α by a desthiobiotin-ATP probe.

Concentration of this compound Decrease in ATP Probe Labeling Efficiency for GSK3α
10 µM15%
100 µM44%
200 µM64%

Data adapted from a study on the N6-Methyl-Adenosine Triphosphate-Binding Capabilities of Kinases.

Experimental Protocols

Protocol: In Vitro Kinase Assay to Determine this compound Binding

This protocol describes a competitive binding assay to assess the ability of a kinase to bind this compound. The assay measures the displacement of a labeled ATP probe by unlabeled this compound.

Materials:

  • Purified kinase of interest (e.g., GSK3β)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution

  • Labeled ATP probe (e.g., biotinylated ATP, fluorescent ATP analog)

  • Detection reagent specific to the labeled ATP probe (e.g., streptavidin-HRP for biotinylated ATP)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase in kinase assay buffer.

  • Aliquot Kinase: Add the kinase solution to the wells of a 96-well plate.

  • Add this compound: Add varying concentrations of this compound to the wells. Include a control well with no this compound.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the kinase to allow this compound to bind.

  • Add Labeled ATP Probe: Add a fixed concentration of the labeled ATP probe to all wells. The concentration of the probe should be at or below its Km for the kinase to ensure sensitive competition.

  • Kinase Reaction: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature to allow the kinase reaction to proceed.

  • Stop Reaction: Stop the reaction according to the specific protocol for your labeled probe (e.g., by adding EDTA or a specific stop solution).

  • Detection: Add the detection reagent and incubate as required.

  • Read Plate: Measure the signal using a plate reader at the appropriate wavelength.

  • Data Analysis: The signal will be inversely proportional to the amount of this compound bound to the kinase. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Visualizations

experimental_workflow Experimental Workflow: this compound Competitive Binding Assay prep_kinase Prepare Kinase Reaction Mix aliquot_kinase Aliquot Kinase into 96-well Plate prep_kinase->aliquot_kinase add_6MeATP Add Varying Concentrations of this compound aliquot_kinase->add_6MeATP pre_incubate Pre-incubate for 15-30 min add_6MeATP->pre_incubate add_probe Add Labeled ATP Probe pre_incubate->add_probe kinase_reaction Incubate for Kinase Reaction add_probe->kinase_reaction stop_reaction Stop Reaction kinase_reaction->stop_reaction detection Add Detection Reagent stop_reaction->detection read_plate Read Plate detection->read_plate analyze_data Analyze Data (IC50) read_plate->analyze_data

Caption: Workflow for a this compound competitive binding assay.

troubleshooting_workflow Troubleshooting Workflow: Low Labeling Signal start Low or No Signal check_kinase Is the kinase active? start->check_kinase check_concentration Is this compound concentration optimal? check_kinase->check_concentration Yes solution Problem Solved check_kinase->solution No -> Verify/Activate Kinase check_atp Is there high endogenous ATP? check_concentration->check_atp Yes check_concentration->solution No -> Optimize Concentration check_buffer Is the buffer composition correct? check_atp->check_buffer Yes check_atp->solution No -> Deplete Endogenous ATP check_time Is incubation time sufficient? check_buffer->check_time Yes check_buffer->solution No -> Optimize Buffer check_time->solution Yes check_time->solution No -> Optimize Incubation Time

Caption: A logical workflow for troubleshooting low signal in this compound labeling experiments.

GSK3B_pathway Simplified GSK3β Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates Akt Akt PI3K->Akt Activates GSK3B GSK3β (Active) Akt->GSK3B Phosphorylates & Inactivates pGSK3B p-GSK3β (Inactive) GS Glycogen Synthase GSK3B->GS Inhibits Tau Tau Protein GSK3B->Tau Phosphorylates Glycogen Glycogen Synthesis GS->Glycogen HyperP_Tau Hyperphosphorylated Tau

Caption: A simplified diagram of the GSK3β signaling pathway.

References

Troubleshooting unexpected results in 6-Me-ATP experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Me-ATP Experiments

This guide provides troubleshooting for unexpected results in experiments involving 6-methylthioadenosine 5'-triphosphate (this compound), a potent analog of ATP. It is intended for researchers, scientists, and drug development professionals working with purinergic receptors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which receptors does it primarily target?

This compound (6-methylthioadenosine 5'-triphosphate) is a stable analog of adenosine (B11128) triphosphate (ATP). It is known to be a potent agonist for several P2Y and P2X purinergic receptors. Its primary targets include the P2Y1, P2Y2, and P2Y11 receptors, where it often acts as an agonist, and it can also activate certain P2X receptors like P2X1 and P2X3.[1][2] Receptor selectivity is crucial, as P2Y1, P2Y2, and P2Y11 receptors are typically coupled to Gq proteins, leading to intracellular calcium mobilization, while others like P2Y12 are coupled to Gi, inhibiting adenylyl cyclase.[3][4][5]

Q2: My this compound solution is old. Could this be the source of my experimental problems?

Yes, the stability of your this compound solution is critical. ATP and its analogs can undergo hydrolysis, especially with improper storage, repeated freeze-thaw cycles, or storage at inappropriate pH levels.[6][7] For long-term storage, it is recommended to store this compound powder frozen and desiccated.[6] Neutral aqueous solutions should be aliquoted and stored frozen (-20°C or -80°C) to maintain stability for extended periods.[8] Degradation can lead to the formation of 6-Me-ADP or 6-Me-AMP, which may have different activity profiles or act as antagonists at your target receptor, leading to diminished or unexpected effects.

Q3: What are the typical working concentrations for this compound?

The effective concentration (EC50) of this compound varies significantly depending on the specific receptor subtype and the cell system being used. Generally, for high-affinity receptors like P2Y1, concentrations in the low nanomolar to low micromolar range are effective.[1] For other receptors, a higher concentration may be required. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Common Issues

Issue 1: No response or a significantly weaker response than expected.

If you observe little to no response after applying this compound, consider the following troubleshooting steps.

Troubleshooting Workflow: No Cellular Response

G problem No/Weak Response to this compound check1 Verify Compound Integrity problem->check1 check2 Confirm Receptor Expression & Functionality check1->check2 OK sol1 Prepare fresh this compound solution. Aliquot and store at -80°C. check1->sol1 Degraded? check3 Optimize Assay Conditions check2->check3 OK sol2 Use positive control (e.g., ATP, Ionomycin). Verify receptor via qPCR/Western blot. check2->sol2 Issue Found? check4 Review Agonist Concentration check3->check4 OK sol3 Check buffer pH, temperature, and cell density. Ensure no inhibitors are present (e.g., suramin). check3->sol3 Issue Found? sol4 Perform dose-response curve to find optimal EC50. check4->sol4 Suboptimal?

A step-by-step guide to troubleshooting a lack of response in this compound experiments.

Possible Causes & Solutions:

  • Compound Degradation: ATP analogs can hydrolyze over time.[6]

    • Solution: Prepare a fresh stock solution of this compound from powder. Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[9]

  • Incorrect Concentration: The concentration may be too low to elicit a response or so high that it causes receptor desensitization.

    • Solution: Perform a full dose-response curve, typically ranging from 1 nM to 100 µM, to determine the optimal concentration for your system.

  • Low or Absent Receptor Expression: The target cells may not express the P2Y or P2X receptor of interest at sufficient levels.

    • Solution: Confirm receptor expression using techniques like qPCR or Western blotting. Use a positive control cell line known to express the receptor.

  • Problem with Assay Components: Issues with buffers, media, or detection reagents can mask a real signal.

    • Solution: Test your system with a well-characterized agonist for your receptor (e.g., ATP or UTP) or a downstream pathway activator (e.g., ionomycin (B1663694) for calcium assays) to ensure the assay itself is working.[10]

  • Presence of Ectonucleotidases: Although more stable than ATP, this compound can still be degraded by cell surface enzymes (ectonucleotidases).

    • Solution: Include an ectonucleotidase inhibitor in your assay buffer to prevent compound degradation during the experiment.

Issue 2: High background signal or response in negative controls.

A high background can obscure the specific signal from this compound.

Possible Causes & Solutions:

  • Compound Contamination: The this compound stock may be contaminated with other nucleotides or impurities.

    • Solution: Use high-purity, HPLC-grade this compound from a reputable supplier. If in doubt, purchase a new vial.

  • Cell Stress or Lysis: Stressed or dying cells can release endogenous ATP, activating purinergic receptors and creating a high background signal.[4]

    • Solution: Ensure gentle handling of cells.[10] Check cell viability before and after the experiment. Optimize cell density to avoid overgrowth.

  • Autofluorescence/Autoluminescence: In fluorescence or luminescence-based assays, cells or media components may produce their own signal.

    • Solution: Run a "no-dye" or "no-reagent" control to measure the intrinsic background signal and subtract it from your experimental values.

Quantitative Data Summary

The potency of this compound varies across different P2Y receptor subtypes. The following table summarizes reported EC50 values, which represent the concentration of agonist required to elicit 50% of the maximal response. Lower values indicate higher potency.

Receptor SubtypeCommon G-Protein CouplingAgonist (this compound) EC50Reference
P2Y1Gq8 nM[1]
P2Y2Gq85 nM (for ATP)[1]
P2Y11Gq/Gs13.8 µM (for 2-MeS-ATP)[1]
P2Y12Gi5 nM (for 2-MeS-ADP)[3]

Note: Data for this compound can be limited; values for structurally similar analogs like 2-MeS-ATP or 2-MeS-ADP are often used for comparison. Always determine the EC50 empirically in your specific assay system.

Key Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)

This assay measures the increase in intracellular calcium ([Ca2+]i) following the activation of Gq-coupled receptors like P2Y1.

Methodology:

  • Cell Preparation: Seed cells (e.g., 1321N1 astrocytoma cells stably expressing the human P2Y1 receptor) in a 96-well black, clear-bottom plate and culture to form a confluent monolayer.

  • Dye Loading: Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Krebs solution) for 30-60 minutes at 37°C in the dark.[11]

  • Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye. Add fresh buffer to each well.

  • Baseline Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for 15-30 seconds before adding the agonist.

  • Agonist Addition: Using an automated injector, add varying concentrations of this compound to the wells.

  • Signal Detection: Immediately begin recording fluorescence intensity kinetically for 2-3 minutes. The activation of Gq-coupled receptors will trigger a rapid increase in fluorescence as intracellular calcium is released.[12]

  • Controls:

    • Positive Control: Use a maximal concentration of a known agonist like ATP or ADP. Ionomycin can be used to elicit a maximum calcium response.[10]

    • Negative Control: Use buffer-only wells to determine baseline fluorescence.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the this compound concentration to determine the EC50.

P2Y1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq/11 P2Y1->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release ↑ [Ca²⁺]i IP3->Ca_Release triggers Agonist This compound Agonist->P2Y1 binds

Activation of the Gq-coupled P2Y1 receptor by this compound leads to downstream calcium release.

Protocol 2: Adenylyl Cyclase Inhibition Assay (for Gi-coupled receptors)

This assay is used for Gi-coupled receptors (e.g., P2Y12), which inhibit the production of cyclic AMP (cAMP).

Methodology:

  • Cell Preparation: Use cells expressing the target Gi-coupled receptor (e.g., CHO-K1 cells expressing human P2Y12).[3]

  • Pre-incubation: Harvest cells and resuspend them in stimulation buffer. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]

  • Stimulation: Add a fixed, submaximal concentration of an adenylyl cyclase activator (e.g., forskolin) to the cells.[3][13] This raises the basal cAMP level.

  • Agonist Treatment: Immediately add varying concentrations of this compound (or a more specific agonist like 2-MeS-ADP for P2Y12). The agonist will inhibit forskolin-stimulated adenylyl cyclase, causing a drop in cAMP levels.

  • Incubation: Incubate the mixture for 15-30 minutes at 37°C.

  • Lysis and Detection: Terminate the reaction and lyse the cells. Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled receptor.[3] Plot the percentage inhibition of the forskolin (B1673556) response against the log of the agonist concentration to determine the IC50.

P2Y12 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP produces Agonist Agonist (e.g., 2-MeS-ADP) Agonist->P2Y12 binds Forskolin Forskolin Forskolin->AC stimulates

Activation of the Gi-coupled P2Y12 receptor inhibits adenylyl cyclase, reducing cAMP levels.

References

Technical Support Center: Analysis of Synthesized 6-Me-ATP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols for assessing the purity of synthesized N6-methyladenosine-5'-triphosphate (6-Me-ATP).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary methods for assessing the purity of my synthesized this compound?

A1: A comprehensive purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. The most effective methods are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.[1][2][3]

Q2: I see multiple peaks in my HPLC chromatogram. What could they be?

A2: Unexpected peaks typically represent impurities from the synthesis or degradation of the product. Common impurities include:

  • Hydrolysis Products: 6-Me-ADP (diphosphate) and 6-Me-AMP (monophosphate) are common degradation products.

  • Starting Materials: Unreacted N6-methyladenosine or other precursors.

  • Byproducts: Side-products from the specific synthetic route used.

  • Salts: Inorganic salts remaining from purification steps.

To identify these peaks, compare their retention times to known standards of potential impurities or collect the corresponding fractions for analysis by mass spectrometry.[2][4]

Q3: My Mass Spectrometry (MS) data shows a mass that doesn't match the expected molecular weight of this compound. What's wrong?

A3: The expected molecular weight of this compound in its free acid form is 521.21 g/mol .[1] Discrepancies can arise from several sources:

  • Adduct Formation: In electrospray ionization (ESI), molecules can form adducts with salts like sodium ([M+Na]⁺) or potassium ([M+K]⁺), resulting in a higher observed mass-to-charge ratio (m/z).

  • Ionization State: Depending on the MS settings, you might observe the protonated molecule [M+H]⁺ or other ion forms.

  • Impurities: The signal you are observing may be from a co-eluting impurity with a different molecular weight.

  • Fragmentation: The molecule may have fragmented in the ion source, leading to lower m/z values.

Always check for common adducts and ensure your mass spectrometer is properly calibrated. Coupling liquid chromatography with mass spectrometry (LC-MS) is the best approach to ensure you are analyzing the mass of the correct peak.[2][5]

Q4: How do I interpret the NMR spectra for this compound?

A4: Both 1H and 31P NMR are highly informative.

  • 1H NMR: This spectrum confirms the presence of the N6-methyl group (a singlet) and the protons on the adenine (B156593) ring and the ribose sugar. The integration of these signals should correspond to the expected number of protons.

  • 31P NMR: This is crucial for confirming the triphosphate chain. You should observe three distinct phosphorus signals corresponding to the α, β, and γ phosphates.[6] The presence of signals corresponding to ADP (two signals) or AMP (one signal) would indicate hydrolysis and impurity.[6]

Q5: What is a typical acceptable purity level for this compound in biological experiments?

A5: For most research applications, such as kinase assays or receptor binding studies, a purity of ≥95% as determined by HPLC is considered acceptable.[1] However, for sensitive applications like structural biology or in vivo studies, higher purity (>98%) may be required.

Quantitative Data Summary

The following table summarizes key analytical parameters for the purity assessment of this compound.

Analytical TechniqueParameterExpected Value for this compoundNotes
HPLC (Reversed-Phase) Purity≥ 95%Based on peak area percentage at an appropriate UV wavelength (e.g., 265 nm).[1]
UV Spectroscopy λmax265 nm (in Tris-HCl, pH 7.5)Useful for quantification but not for purity assessment alone.[1]
LC-MS (ESI+) [M+H]⁺522.02 m/zFor the free acid form (C₁₁H₁₈N₅O₁₃P₃).[1]
LC-MS (ESI-) [M-H]⁻520.00 m/zFor the free acid form.
31P NMR Chemical Shift (δ)Three signals for α, β, and γ phosphates.Typically observed between -5 and -25 ppm. The exact shifts are dependent on pH and salt concentration.
1H NMR Chemical Shift (δ)Characteristic signals for adenine, ribose, and the N6-methyl group.Confirms the organic structure of the molecule.

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the general workflow for purity assessment and a representative signaling pathway where this compound may be involved.

G cluster_0 Purity Assessment Workflow for Synthesized this compound synthesis Crude Synthesized This compound initial_qc Initial Purity Check (e.g., TLC, UV Spec) synthesis->initial_qc purification Purification (e.g., Column Chromatography) initial_qc->purification hplc Quantitative Analysis (HPLC) purification->hplc ms Identity Confirmation (LC-MS) hplc->ms Confirm Peak nmr Structural Verification (1H & 31P NMR) ms->nmr Confirm Structure final_product Pure this compound (≥95%) nmr->final_product Purity ≥95% fail Repurify or Re-synthesize nmr->fail Purity <95%

Caption: Workflow for the purification and purity assessment of this compound.

G cluster_1 Example Signaling Pathway for this compound ligand This compound (Extracellular) receptor Purinergic Receptor (e.g., P2X/P2Y) ligand->receptor Binds transducer Signal Transduction (e.g., G-protein, Ion Channel) receptor->transducer Activates effector Effector Protein (e.g., Adenylyl Cyclase) transducer->effector Modulates response Cellular Response (e.g., cAMP production) effector->response Leads to

Caption: Simplified signaling pathway involving a purinergic receptor agonist.

Key Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect impurities like 6-Me-ADP and 6-Me-AMP.

Methodology:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable. Ion-pair reversed-phase chromatography can enhance separation.[4][7]

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 6.5.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-5 min: 100% A

    • 5-20 min: Linear gradient from 0% to 20% B

    • 20-25 min: Hold at 20% B

    • 25-30 min: Return to 100% A and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 265 nm.[1]

  • Sample Preparation: Dissolve the synthesized this compound in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Calculate purity by taking the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the main peak observed in HPLC and identify impurities.

Methodology:

  • LC System: Use an LC method similar to the HPLC protocol described above, but ensure the buffers are compatible with mass spectrometry (e.g., using ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) instead of potassium phosphate).

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Ionization Mode: Both positive and negative modes can be used. Positive mode will detect [M+H]⁺ (m/z 522.02) and sodium adducts [M+Na]⁺ (m/z 544.00). Negative mode will detect [M-H]⁻ (m/z 520.00).

  • Data Analysis: Extract the ion chromatogram for the expected m/z of this compound to confirm it aligns with the main UV peak. Analyze the mass spectra of minor peaks to identify potential impurities by their molecular weights.[5]

31P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To verify the integrity of the triphosphate chain.

Methodology:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the purified this compound in 0.6 mL of D₂O. Add a small amount of EDTA to chelate any paramagnetic metal ions, which can broaden the signals.

  • Acquisition: Acquire a standard one-dimensional 31P NMR spectrum with proton decoupling. An external standard (e.g., phosphoric acid) can be used for chemical shift referencing.

  • Data Analysis: Process the spectrum and identify the three characteristic signals for the α, β, and γ phosphates of the triphosphate chain.[6] Compare the spectrum to reference spectra for ATP and ADP to identify any hydrolysis products. The presence of only three signals confirms the integrity of the triphosphate moiety.

References

Validation & Comparative

A Comparative Analysis of 6-Methyl-ATP and ATP in Transcriptional Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, biochemistry, and drug development, understanding the nuanced roles of nucleotide analogs is critical for designing experiments and interpreting results. This guide provides a detailed comparison of 6-Methyladenosine triphosphate (6-Me-ATP) and the canonical Adenosine triphosphate (ATP) in the context of transcription. While ATP is the fundamental building block and energy source for RNA synthesis, the substitution with this compound, a modified nucleotide, introduces significant variables that can alter transcriptional outcomes. This comparison is based on established principles of transcription and available data on the effects of N6-methyladenosine (m6A) modifications.

Introduction to ATP and this compound in Transcription

Adenosine triphosphate (ATP) is a cornerstone of cellular bioenergetics and a fundamental substrate for RNA polymerases during transcription.[1][2][3] Its roles are multifaceted, serving as one of the four ribonucleoside triphosphates incorporated into the nascent RNA chain and as an energy source for ancillary processes like DNA helicase activity and the phosphorylation of the RNA polymerase II C-terminal domain.[1][4]

This compound is an analog of ATP with a methyl group at the N6 position of the adenine (B156593) base. This modification is analogous to N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA. While m6A is primarily introduced post-transcriptionally by methyltransferase enzymes, the use of this compound in in vitro transcription allows for the direct incorporation of this modification into RNA.[5][6] This guide explores the comparative effects of using this compound in place of ATP during transcription.

Quantitative Comparison of ATP and this compound in Transcription

Direct, comprehensive studies quantitatively comparing the effects of this compound and ATP on transcription are limited. However, based on studies of m6A-modified RNA and the general principles of transcription, we can infer the following comparative aspects. One study on translation utilized a 1:1 ratio of ATP to m6ATP for in vitro synthesis of m6A-modified mRNA, suggesting that this compound can serve as a substrate for RNA polymerase, though the efficiency relative to ATP was not quantified.[5]

ParameterATP (Adenosine Triphosphate)This compound (6-Methyladenosine Triphosphate)
Role in Transcription Primary building block for RNA synthesis and energy source.[1]Can act as a substrate for RNA polymerase to incorporate N6-methyladenosine into the RNA transcript.[5][6]
Incorporation Efficiency High, as it is the natural substrate for RNA polymerase.Likely lower than ATP due to the steric hindrance from the N6-methyl group, potentially affecting polymerase recognition and catalysis.
Effect on Transcription Rate Standard rate of elongation.May decrease the overall rate of transcription due to slower incorporation.
Fidelity of Transcription High fidelity, with proofreading mechanisms in place.[1]The effect on fidelity is not well-documented, but the modification could potentially alter base pairing dynamics and affect proofreading.
Properties of the Resulting RNA Standard RNA transcript.RNA transcript contains N6-methyladenosine, which can influence its secondary structure, protein binding, stability, and translation efficiency.[5][6]

Experimental Protocols

To empirically determine the comparative effects of this compound and ATP on transcription, a standard in vitro transcription assay can be employed.

Objective: To compare the rate and yield of RNA synthesis using ATP versus this compound.
Materials:
  • Linearized DNA template with a promoter (e.g., T7, SP6, or a eukaryotic promoter).

  • RNA Polymerase (e.g., T7 RNA Polymerase, RNA Polymerase II).

  • Ribonucleoside triphosphates (NTPs): GTP, CTP, UTP, and either ATP or this compound.

  • Radioactively labeled NTP (e.g., [α-³²P]UTP) for quantification.

  • Transcription buffer (containing Tris-HCl, MgCl₂, DTT, spermidine).

  • RNase inhibitor.

  • DNase I (RNase-free).

  • Scintillation counter and vials.

  • Urea-polyacrylamide gel electrophoresis (Urea-PAGE) system.

Methodology:
  • Reaction Setup: Assemble transcription reactions in separate tubes. For the control, use a standard concentration of ATP. For the experimental condition, replace ATP with an equimolar concentration of this compound. Include the radioactively labeled NTP in all reactions.

  • Initiation: Incubate the reactions at the optimal temperature for the specific RNA polymerase (e.g., 37°C for T7 RNA Polymerase) to allow transcription to initiate and proceed.

  • Time Course Sampling: At various time points (e.g., 5, 10, 20, 30, 60 minutes), remove an aliquot from each reaction and stop the transcription by adding a stop solution (e.g., EDTA).

  • Template Removal: Treat the reactions with DNase I to digest the DNA template.

  • Quantification of RNA Synthesis:

    • Filter-binding assay: Spot the stopped reactions onto DE81 filter paper, wash to remove unincorporated NTPs, and measure the incorporated radioactivity using a scintillation counter. This will provide a quantitative measure of total RNA synthesis over time.

    • Gel analysis: Run the samples on a denaturing Urea-PAGE gel to visualize the full-length transcript and any truncated products. The intensity of the bands can be quantified to determine the yield of the desired RNA product.

  • Data Analysis: Plot the amount of synthesized RNA versus time for both ATP and this compound reactions to compare the rates of transcription. Compare the final yields of the full-length transcript to assess the overall efficiency.

Visualizing the Impact on Transcription

The following diagrams illustrate the canonical transcription pathway and the potential influence of this compound.

Transcription_Pathway cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination PIC Pre-initiation Complex Assembly OC Open Complex Formation PIC->OC ATP Hydrolysis (TFIIH) Elong RNA Synthesis OC->Elong Term RNA Release Elong->Term RNA Nascent RNA Elong->RNA DNA DNA Template DNA->PIC RNAP RNA Polymerase II RNAP->PIC NTPs ATP, GTP, CTP, UTP NTPs->Elong

Caption: The canonical eukaryotic transcription pathway highlighting the ATP-dependent steps.

Experimental_Workflow cluster_setup Reaction Setup cluster_process In Vitro Transcription cluster_analysis Analysis cluster_results Results ATP_rxn Control Reaction (with ATP) Incubate Incubate at 37°C ATP_rxn->Incubate MeATP_rxn Experimental Reaction (with this compound) MeATP_rxn->Incubate Time_course Sample at Time Points Incubate->Time_course Quantify Quantify RNA Synthesis (Scintillation Counting) Time_course->Quantify Visualize Visualize Transcripts (Urea-PAGE) Time_course->Visualize Compare Compare Rate and Yield Quantify->Compare Visualize->Compare

Caption: Experimental workflow for comparing ATP and this compound in in vitro transcription.

Conclusion

While ATP is the indispensable and efficient substrate for transcription, this compound presents a valuable tool for the site-specific or global incorporation of N6-methyladenosine into RNA transcripts in vitro. This allows for the study of the functional consequences of this important RNA modification. The available evidence suggests that this compound can be utilized by RNA polymerases, although likely with reduced efficiency compared to ATP. Further direct comparative studies are necessary to fully elucidate the kinetics and fidelity of transcription with this compound. The experimental protocol outlined in this guide provides a framework for conducting such investigations, which will be crucial for advancing our understanding of how RNA modifications regulate gene expression.

References

A Comparative Guide to Validating the Biological Effects of 6-Me-ATP Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological outcomes of incorporating 6-Methyladenosine-5'-triphosphate (6-Me-ATP) into RNA, resulting in N6-methyladenosine (m6A) modified transcripts, versus unmodified RNA synthesized with standard Adenosine-5'-triphosphate (ATP). The supporting experimental data, detailed protocols, and visual workflows are designed to assist researchers in validating the functional consequences of this critical RNA modification.

Introduction to this compound and N6-methyladenosine (m6A)

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation. The incorporation of this compound during transcription, either enzymatically by methyltransferases or through unscheduled incorporation by polymerases, is the primary mechanism for introducing m6A into RNA transcripts.[1] Understanding the biological effects of this modification is crucial for elucidating gene expression regulation in various physiological and pathological processes, including cancer and developmental disorders.

This guide compares the functional consequences of m6A-modified RNA, generated through the incorporation of this compound, with its unmodified counterpart.

Quantitative Comparison of Biological Effects

The incorporation of this compound, leading to m6A-modified mRNA, has profound and context-dependent effects on mRNA fate. The following tables summarize the quantitative impact of m6A on mRNA translation efficiency and stability, as reported in various studies. The primary alternatives for comparison are unmodified transcripts (synthesized with ATP).

Table 1: Comparison of Translation Efficiency of m6A-Modified vs. Unmodified mRNA

Featurem6A-Modified mRNAUnmodified mRNA (Control)Fold Change/EffectKey Reader ProteinReference
Translation Efficiency EnhancedBaselineUp to 1.5 to 2-fold increase in protein production.YTHDF1[2][3]
Ribosome Loading IncreasedBaselineSignificant positive correlation between YTHDF1 binding and ribosome loading.YTHDF1[2]
Translation Initiation AcceleratedBaselineYTHDF1 interacts with translation initiation factors to promote initiation.YTHDF1[4]
CDS m6A Effect Can decrease ribosome transitNormal ribosome transitRibosome stalling observed at m6A sites within the coding sequence.-[3]

Table 2: Comparison of mRNA Stability of m6A-Modified vs. Unmodified mRNA

Featurem6A-Modified mRNAUnmodified mRNA (Control)Effect on Half-LifeKey Reader ProteinReference
mRNA Half-life DecreasedBaselineCan be reduced by ~50% or more. For example, the half-life of AGO2 mRNA decreased from >7 hours to ~5 hours with reduced m6A.YTHDF2[5][6]
mRNA Decay AcceleratedBaselineYTHDF2 recruits the CCR4-NOT deadenylase complex, promoting deadenylation and decay.YTHDF2[7]
Transcript Stability (specific contexts) IncreasedBaselineIn some contexts, m6A can stabilize transcripts by preventing binding of destabilizing factors.-[8]

Experimental Protocols for Validation

To validate the biological effects of this compound incorporation, a series of well-established experimental protocols can be employed. These methodologies allow for the detection of this compound incorporation, and the quantification of its impact on gene expression.

Validation of this compound Incorporation into RNA

Objective: To confirm the presence of N6-methyladenosine (m6A) in a target RNA sequence following in vitro or in vivo incorporation of this compound.

Methodology: Selective Polymerase-based m6A Detection

This method utilizes a reverse transcriptase from Thermus thermophilus (Tth) that shows selectivity against m6A, causing pausing or termination of reverse transcription at the modified site.[9]

Protocol:

  • RNA Preparation: Isolate total RNA or the specific RNA of interest from cells or from an in vitro transcription reaction containing this compound.

  • Primer Design: Design a DNA primer that anneals downstream of the putative m6A site on the target RNA. The primer should be 5'-end labeled with a radioactive (e.g., ³²P) or fluorescent tag.

  • Reverse Transcription Reaction:

    • Set up two parallel reverse transcription reactions for each RNA sample.

    • Reaction A (Selective Polymerase): Use Tth DNA polymerase.

    • Reaction B (Non-selective Polymerase): Use a non-selective reverse transcriptase, such as Avian Myeloblastosis Virus (AMV) reverse transcriptase, as a control.

    • The reaction mixture should contain the RNA template, labeled primer, dNTPs, and the respective polymerase in its appropriate buffer.

  • Gel Electrophoresis:

    • Terminate the reactions and run the cDNA products on a denaturing polyacrylamide gel.

    • Include a sequencing ladder of the same gene as a size marker.

  • Data Analysis:

    • Visualize the gel using autoradiography or fluorescence imaging.

    • A premature termination or pausing band appearing in the Tth polymerase reaction (Reaction A) but absent or significantly weaker in the AMV reverse transcriptase reaction (Reaction B) indicates the presence of an m6A modification. The position of the band relative to the sequencing ladder reveals the location of the m6A.

In Vitro Transcription with this compound

Objective: To synthesize m6A-modified RNA in vitro for use in downstream functional assays.

Methodology: T7 RNA Polymerase-mediated In Vitro Transcription

This protocol is adapted from standard in vitro transcription protocols and includes this compound in the nucleotide mix.[10][11]

Protocol:

  • Template Preparation: Prepare a linear DNA template containing a T7 RNA polymerase promoter upstream of the sequence to be transcribed. The template can be a linearized plasmid or a PCR product.

  • Transcription Reaction Setup: On ice, combine the following components in a nuclease-free tube:

    • Nuclease-free water

    • 10x Transcription Buffer

    • 100 mM DTT

    • Ribonucleotide Mix (ATP, CTP, GTP, UTP, and this compound). The ratio of this compound to ATP can be varied to control the level of modification. A common starting point is a 1:3 or 1:1 ratio.

    • RNase Inhibitor

    • T7 RNA Polymerase

    • Linearized DNA template (0.5-1.0 µg)

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.

  • RNA Purification: Purify the transcribed RNA using a column-based purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • RNA Quality Control: Assess the integrity and concentration of the synthesized RNA using gel electrophoresis and spectrophotometry.

Luciferase Reporter Assay for Translational Efficiency

Objective: To quantify the effect of m6A on the translation efficiency of a target mRNA.

Methodology: Dual-Luciferase Reporter Assay

This assay measures the protein output from a firefly luciferase reporter gene whose mRNA is designed to be either m6A-modified or unmodified. A Renilla luciferase reporter is co-transfected as a control for transfection efficiency.[12][13]

Protocol:

  • Reporter Construct Preparation:

    • Clone the 3' UTR or a region of interest from a target gene downstream of the firefly luciferase coding sequence in a suitable expression vector.

    • To create an m6A-deficient control, mutate the m6A consensus motifs (e.g., DRACH) within the cloned region (e.g., by changing the central 'A' to a 'C').

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate.

    • Co-transfect the cells with the firefly luciferase reporter construct (either wild-type or mutant) and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Lysis: After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Measure the firefly luciferase activity in the cell lysate using a luminometer.

    • Subsequently, measure the Renilla luciferase activity in the same sample.

  • Data Analysis:

    • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.

    • Compare the normalized luciferase activity of the wild-type (potentially m6A-modified) reporter to the mutant (unmodified) reporter. An increase in the ratio for the wild-type construct suggests that m6A enhances translation efficiency.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the biological effects of this compound incorporation.

Signaling Pathways

YTHDF1_Translation_Pathway cluster_transcription Transcription & Modification cluster_translation Translation Regulation This compound This compound Polymerase Polymerase This compound->Polymerase ATP ATP ATP->Polymerase m6A_mRNA m6A-modified mRNA Polymerase->m6A_mRNA YTHDF1 YTHDF1 m6A_mRNA->YTHDF1 binds to m6A eIF3 eIF3 Complex YTHDF1->eIF3 recruits Ribosome Ribosome eIF3->Ribosome promotes initiation Protein Protein Ribosome->Protein Enhanced Translation

Caption: YTHDF1-mediated enhancement of translation of m6A-modified mRNA.

YTHDF2_Decay_Pathway cluster_transcription Transcription & Modification cluster_decay mRNA Decay Regulation This compound This compound Polymerase Polymerase This compound->Polymerase ATP ATP ATP->Polymerase m6A_mRNA m6A-modified mRNA Polymerase->m6A_mRNA YTHDF2 YTHDF2 m6A_mRNA->YTHDF2 binds to m6A CCR4-NOT CCR4-NOT Complex YTHDF2->CCR4-NOT recruits Decay mRNA Decay CCR4-NOT->Decay promotes

Caption: YTHDF2-mediated degradation of m6A-modified mRNA.
Experimental Workflows

experimental_workflow cluster_incorporation Step 1: this compound Incorporation cluster_validation Step 2: Validation of Incorporation cluster_functional_assay Step 3: Functional Assays in_vitro_transcription In Vitro Transcription with this compound rna_isolation RNA Isolation in_vitro_transcription->rna_isolation cell_culture Cell Culture with This compound Precursors cell_culture->rna_isolation selective_rt Selective Polymerase Reverse Transcription rna_isolation->selective_rt luciferase_assay Dual-Luciferase Assay (Translation) rna_isolation->luciferase_assay stability_assay mRNA Stability Assay (Actinomycin D Chase) rna_isolation->stability_assay gel_electrophoresis Gel Electrophoresis & Analysis selective_rt->gel_electrophoresis

Caption: Experimental workflow for validating this compound incorporation and its effects.

Conclusion

The incorporation of this compound to generate m6A-modified RNA has significant and demonstrable effects on mRNA translation and stability. By utilizing the quantitative data and detailed experimental protocols provided in this guide, researchers can effectively validate the biological consequences of this modification in their specific systems of interest. The provided workflows and pathway diagrams offer a clear visual representation of the key processes involved, aiding in experimental design and data interpretation. As the field of epitranscriptomics continues to evolve, a thorough understanding of the functional roles of m6A will be paramount for advancements in both basic science and therapeutic development.

References

Control Experiments for Research Involving 6-Me-ATP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments for research utilizing 6-Methyladenosine triphosphate (6-Me-ATP). It is designed to assist in the robust design and interpretation of experiments by offering objective comparisons with alternative molecules, supported by experimental data and detailed protocols.

Introduction to this compound

6-Methyladenosine triphosphate (this compound) is an N6-modified analog of adenosine (B11128) triphosphate (ATP). It serves as a valuable tool in biochemical and pharmacological research due to its activity as a substrate for certain kinases and as a modulator of purinergic P2 receptors. Understanding its selectivity and mechanism of action is critical for the accurate interpretation of experimental results. This guide outlines the necessary positive and negative controls, alternative compounds, and relevant experimental protocols to ensure the specificity of findings in studies involving this compound.

I. Control Experiments for P2 Receptor Activation

This compound has been identified as an agonist at both P2X and P2Y receptors. To dissect its specific effects on these receptor families and their subtypes, a panel of control experiments is essential.

Positive Controls

Positive controls are crucial to validate the experimental setup and confirm that the cellular or tissue models are responsive to purinergic stimulation.

  • For P2X Receptors:

    • ATP (Adenosine triphosphate): As the endogenous agonist for all P2X receptors, ATP should be used to establish a baseline response.

    • α,β-Methylene ATP (α,β-meATP): A stable analog of ATP that is a potent and selective agonist for P2X1 and P2X3 receptors.[1][2] It shows little to no activity at P2X2, P2X4, P2X5, P2X6, and P2X7 receptors.[3] This makes it an excellent tool to probe for the involvement of P2X1 and P2X3 subtypes.

  • For P2Y Receptors:

    • 2-Methylthioadenosine diphosphate (B83284) (2-MeSADP): A potent agonist for the P2Y1, P2Y12, and P2Y13 receptor subtypes.[4]

    • UTP (Uridine triphosphate): An agonist for P2Y2 and P2Y4 receptors, which helps in differentiating responses from adenine (B156593) nucleotide-preferring P2Y subtypes.[5]

Negative Controls

Negative controls are used to rule out non-specific effects and confirm that the observed responses are mediated by the intended target.

  • Vehicle Control: The solvent in which this compound and other compounds are dissolved (e.g., saline, DMSO) should be applied alone to ensure it does not elicit a response.

  • P2 Receptor Antagonists: The use of selective and non-selective P2 receptor antagonists is critical to confirm that the effects of this compound are indeed mediated by P2 receptors.

    • Suramin: A non-selective P2 receptor antagonist that can block most P2X and some P2Y receptors.

    • TNP-ATP (2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate): A potent antagonist of P2X1, P2X2/3, and P2X3 receptors.

    • MRS2500: A selective and potent antagonist of the P2Y1 receptor.

Comparative Data for P2 Receptor Ligands

The following table summarizes the activity of this compound in comparison to standard P2 receptor agonists.

CompoundTarget Receptor(s)Reported Activity
This compound P2Y ReceptorsAgonist (selective for P2Y in some tissues)
P2X ReceptorsInactive in some tissues
ATPAll P2X and most P2Y ReceptorsEndogenous Agonist
α,β-Methylene ATPP2X1, P2X3Selective Agonist
2-MeSADPP2Y1, P2Y12, P2Y13Potent Agonist
UTPP2Y2, P2Y4Agonist

II. Control Experiments for Kinase Activity

This compound is known to act as a phosphate (B84403) donor for certain kinases, most notably Glycogen Synthase Kinase 3 (GSK3). A kinome-wide screen has identified 18 potential kinase targets for this compound.

Positive and Negative Controls for Kinase Assays
  • Positive Control:

    • ATP: As the natural phosphate donor for all kinases, ATP is the essential positive control to ensure the kinase is active and the assay is functioning correctly.

  • Negative Controls:

    • Vehicle Control: To control for any effects of the solvent.

    • Inactive Kinase: Using a heat-inactivated or mutant inactive version of the kinase of interest can confirm that the observed phosphorylation is enzyme-dependent.

    • Non-phosphorylatable Substrate: A substrate in which the target serine, threonine, or tyrosine residue has been mutated to a non-phosphorylatable amino acid (e.g., alanine) can confirm substrate specificity.

Comparative Kinome Selectivity

The table below presents a partial list of candidate kinases that have been shown to bind this compound in a kinome-wide screen. This information is critical for designing experiments to test the selectivity of this compound.

Kinase FamilyCandidate Kinases Binding this compound
CMGCGSK3α, GSK3β, CDK2, CDK5
CAMKCAMK1, CAMK2D
AGCPKN1, ROCK1
OtherTRIB2, MAP3K10

III. Experimental Protocols

Protocol 1: Calcium Mobilization Assay for P2Y Receptor Activation

This protocol is used to measure the activation of Gq-coupled P2Y receptors (e.g., P2Y1, P2Y2), which leads to an increase in intracellular calcium.

  • Cell Culture: Plate cells expressing the P2Y receptor of interest in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound and control compounds (e.g., 2-MeSADP as a positive control, vehicle as a negative control).

  • Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the compounds and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the EC50 value for each agonist by plotting the peak fluorescence response against the log of the agonist concentration. To test for antagonism, pre-incubate the cells with an antagonist (e.g., MRS2500) before adding the agonist.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for P2X Receptor Activation

This protocol directly measures the ion channel activity of P2X receptors.

  • Cell Preparation: Use cells expressing the P2X receptor of interest.

  • Recording Setup: Establish a whole-cell patch-clamp configuration. Hold the cell at a negative membrane potential (e.g., -60 mV).

  • Agonist Application: Rapidly apply this compound or control agonists (e.g., ATP, α,β-meATP) to the cell using a fast perfusion system.

  • Current Measurement: Record the inward current elicited by the agonist application.

  • Data Analysis: Measure the peak amplitude of the inward current. Construct concentration-response curves to determine the EC50 for each agonist. To test for antagonism, co-apply the antagonist (e.g., TNP-ATP) with the agonist.

Protocol 3: In Vitro Kinase Assay

This protocol measures the ability of this compound to serve as a phosphate donor for a specific kinase.

  • Reaction Mixture: Prepare a reaction mixture containing the purified active kinase, a specific substrate peptide or protein, and a buffer containing MgCl2.

  • Initiate Reaction: Add this compound or ATP (as a positive control) to the reaction mixture to initiate the phosphorylation reaction. Include a no-ATP control as a negative control.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiolabeling: Use [γ-³²P]ATP or [γ-³³P]ATP and measure the incorporation of the radiolabel into the substrate by autoradiography or scintillation counting.

    • Antibody-based detection: Use a phospho-specific antibody that recognizes the phosphorylated form of the substrate, followed by detection with a secondary antibody in an ELISA or Western blot format.

    • Luminescence-based assays: Use commercial kits that measure the amount of ATP remaining or ADP produced.

  • Data Analysis: Quantify the amount of phosphorylated product and compare the activity with this compound to that with ATP.

IV. Visualizations

Signaling Pathway for P2Y1 Receptor Activation

P2Y1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream Agonist This compound or 2-MeSADP Agonist->P2Y1 binds

Caption: P2Y1 receptor signaling pathway initiated by agonist binding.

Experimental Workflow for P2X Receptor Antagonist Screening

P2X_Antagonist_Screening start Start cells Plate cells expressing P2X receptor start->cells pre_incubate Pre-incubate with This compound or Antagonist cells->pre_incubate add_agonist Add P2X Agonist (e.g., α,β-meATP) pre_incubate->add_agonist measure Measure cellular response (e.g., Calcium influx or Current) add_agonist->measure analyze Analyze data (IC50 determination) measure->analyze end End analyze->end

Caption: Workflow for screening P2X receptor antagonists.

Logical Relationship of Controls in a Kinase Assay

Kinase_Assay_Controls cluster_experiment Kinase Assay cluster_interpretation Interpretation Experimental Kinase + Substrate + this compound Result_Exp Phosphorylation by this compound Experimental->Result_Exp Positive_Control Kinase + Substrate + ATP Result_Pos Assay is working Positive_Control->Result_Pos Negative_Control_1 Kinase + Substrate (No ATP/6-Me-ATP) Result_Neg_1 Baseline phosphorylation Negative_Control_1->Result_Neg_1 Negative_Control_2 Substrate + this compound (No Kinase) Result_Neg_2 Non-enzymatic phosphorylation Negative_Control_2->Result_Neg_2

Caption: Logical structure of controls for a kinase assay using this compound.

References

Navigating the Maze of RNA Modification: A Guide to Confirming 6-Me-ATP in Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of epitranscriptomics, the accurate detection of N6-methyladenosine (m6A), often referred to as 6-Me-ATP in the context of its incorporation into RNA, is paramount. This guide provides a comprehensive comparison of current methodologies, offering a clear overview of their principles, performance, and protocols to aid in the selection of the most suitable technique for your research needs.

The reversible methylation of adenosine (B11128) at the N6 position is the most abundant internal modification in eukaryotic mRNA, playing a crucial role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation. The precise identification and quantification of m6A are therefore critical to understanding its biological functions and its implications in health and disease. This guide compares five key methods for m6A detection: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq), GLORI (glyoxal and nitrite-mediated deamination of unmethylated adenosines), DART-seq (deamination adjacent to RNA modification targets), and Nanopore Direct RNA Sequencing.

At a Glance: Comparing this compound (m6A) Detection Methods

To facilitate a rapid assessment of the available techniques, the following table summarizes their key performance characteristics.

FeatureLC-MS/MSMeRIP-seqGLORIDART-seqNanopore Direct RNA Sequencing
Principle Enzymatic digestion of RNA to nucleosides and quantification by mass spectrometry.Immunoprecipitation of m6A-containing RNA fragments with an anti-m6A antibody, followed by high-throughput sequencing.Chemical deamination of unmethylated adenosines to inosines, leaving m6A intact.Fusion protein (APOBEC1-YTH) induces C-to-U editing adjacent to m6A sites.Direct sequencing of native RNA, where m6A modifications cause a detectable change in the electrical current signal.
Resolution No positional information (global quantification).~100-200 nucleotides.Single nucleotide.Single nucleotide.Single nucleotide.
Quantitative? Absolute quantification.Semi-quantitative (relative enrichment).Stoichiometric at single-base resolution.Semi-quantitative (editing efficiency).Stoichiometric at the single-molecule level.
Sensitivity High for global quantification.Moderate to high, dependent on antibody affinity.High, can detect low-abundance modifications.High, suitable for low-input samples.[1]High, detects modifications on individual RNA molecules.
Specificity High.Variable, potential for antibody cross-reactivity and off-target binding.High, chemical reaction is specific to unmethylated adenosines.High, guided by the m6A-binding YTH domain.High, based on distinct electrical signals.
Input RNA >50 µg total RNA.[2]2-15 µg total RNA.[3]As low as 500-1,000 cells.[4]As low as 10 ng total RNA.[1]~1 µg poly(A) RNA.
Key Advantage Gold standard for absolute global quantification.Widely used and well-established for transcriptome-wide mapping.Antibody-free, provides absolute quantification at single-base resolution.Antibody-free, high sensitivity for low-input and single-cell applications.[1]Direct detection on native RNA, provides long-read and isoform-specific information.
Key Limitation Does not provide sequence context.Lower resolution, potential for antibody-related artifacts.Can cause RNA degradation.Requires expression of a fusion protein in cells (for in vivo approach).Bioinformatics analysis is complex and evolving.

In-Depth Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the key methods discussed, accompanied by workflow diagrams to visualize the process.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Absolute Quantification

LC-MS/MS is the gold standard for the absolute quantification of m6A levels in the total RNA population. It provides a highly accurate measurement of the m6A/A ratio but does not give information about the location of the modification within the RNA sequence.

cluster_0 RNA Preparation & Digestion cluster_1 LC-MS/MS Analysis rna_extraction Total RNA Isolation (>50 µg) mrna_purification mRNA Purification (Oligo(dT) beads) rna_extraction->mrna_purification digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) mrna_purification->digestion lc_separation Liquid Chromatography Separation (Reversed-phase column) digestion->lc_separation Nucleoside mixture ms_detection Mass Spectrometry Detection (MRM mode) lc_separation->ms_detection quantification Quantification (m6A/A ratio calculation) ms_detection->quantification

LC-MS/MS workflow for global m6A quantification.

Experimental Protocol:

  • RNA Isolation and Purification:

    • Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol extraction followed by column purification). A minimum of 50 µg of total RNA is recommended.[2]

    • Purify messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads to enrich for polyadenylated transcripts.

  • Enzymatic Digestion:

    • Digest 100-200 ng of purified mRNA to individual nucleosides.

    • Incubate the mRNA with nuclease P1 (to digest RNA into 5'-mononucleotides) in a buffered solution at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides into nucleosides.

  • LC-MS/MS Analysis:

    • Separate the resulting nucleosides using reversed-phase liquid chromatography.

    • Detect and quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Create standard curves using known concentrations of pure A and m6A nucleosides to ensure accurate quantification.[5]

    • Calculate the m6A/A ratio to determine the global level of m6A modification.

MeRIP-seq: Antibody-Based Transcriptome-Wide Mapping

MeRIP-seq is the most widely used method for mapping the distribution of m6A across the transcriptome. It relies on the immunoprecipitation of m6A-containing RNA fragments using a specific antibody.

cluster_0 RNA Preparation cluster_1 Immunoprecipitation cluster_2 Sequencing & Analysis rna_extraction Total RNA Isolation fragmentation RNA Fragmentation (~100-200 nt) rna_extraction->fragmentation ip Immunoprecipitation (anti-m6A antibody) fragmentation->ip library_prep Library Preparation fragmentation->library_prep Input Control washing Washing Steps ip->washing elution Elution of m6A-RNA washing->elution elution->library_prep sequencing High-Throughput Sequencing library_prep->sequencing peak_calling Peak Calling & Analysis sequencing->peak_calling cluster_0 RNA Preparation & Chemical Treatment cluster_1 Sequencing & Analysis rna_extraction RNA Isolation fragmentation RNA Fragmentation rna_extraction->fragmentation g_protection Guanosine Protection (Glyoxal) fragmentation->g_protection a_deamination Adenosine Deamination (Nitrite) g_protection->a_deamination g_deprotection Guanosine Deprotection a_deamination->g_deprotection library_prep Library Preparation g_deprotection->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (A-to-G conversion) sequencing->analysis cluster_0 In Vivo or In Vitro Deamination cluster_1 Sequencing & Analysis fusion_protein APOBEC1-YTH Fusion Protein binding YTH domain binds to m6A fusion_protein->binding deamination APOBEC1 deaminates adjacent Cytidine to Uracil (C-to-U) binding->deamination rna_extraction RNA Isolation deamination->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (C-to-U mutation detection) sequencing->analysis cluster_0 Library Preparation cluster_1 Nanopore Sequencing cluster_2 Bioinformatics Analysis rna_extraction poly(A) RNA Isolation adapter_ligation Sequencing Adapter Ligation rna_extraction->adapter_ligation sequencing Direct RNA Sequencing adapter_ligation->sequencing raw_signal Raw Electrical Signal Acquisition sequencing->raw_signal basecalling Basecalling raw_signal->basecalling signal_analysis Signal-level Analysis for m6A Detection basecalling->signal_analysis m6a_calling m6A Site Identification signal_analysis->m6a_calling

References

Navigating the Nuances of N6-Methyladenosine Triphosphate: A Guide to the Evolving Research Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of purinergic signaling, N6-methyladenosine triphosphate (6-Me-ATP) presents a fascinating yet challenging area of study. While the broader field of N6-methyladenosine (m6A) modification of RNA has seen an explosion of research, studies specifically investigating the extracellular signaling roles of this compound as a distinct molecular entity are less abundant, making direct cross-validation and comparison with alternatives a nuanced task.

This guide aims to provide a framework for understanding the current state of this compound research, offering insights into its known interactions, potential signaling pathways, and comparisons with related adenosine (B11128) triphosphate (ATP) analogs. Due to the limited number of direct comparative studies on this compound, this guide will focus on collating available data and highlighting key experimental approaches for its investigation.

Unraveling the Biological Activity of this compound

This compound is a derivative of adenosine triphosphate (ATP) characterized by a methyl group at the N6 position of the adenine (B156593) nucleobase. This modification can significantly alter its interaction with purinergic receptors and enzymes that metabolize ATP.

One of the key identified interactions of this compound is with Glycogen Synthase Kinase 3 (GSK3). Studies have shown that this compound exhibits a notable binding affinity for GSK3β and can act as a phosphate (B84403) donor in the phosphorylation of its substrates[1]. This interaction positions this compound as a potential modulator of the numerous cellular processes regulated by GSK3, including metabolism, cell proliferation, and apoptosis.

Comparative Analysis with ATP Analogs

To effectively evaluate the unique properties of this compound, it is essential to compare its activity with that of ATP and other non-hydrolyzable or slowly hydrolyzable analogs. These comparisons are crucial for dissecting receptor subtype selectivity and the impact of the N6-methylation on biological responses.

CompoundKey CharacteristicsReceptor Interactions (General)Notes
ATP The primary endogenous agonist for P2 receptors. Rapidly hydrolyzed by ectonucleotidases.Broad agonist for most P2X and P2Y receptor subtypes.[2][3][4]Serves as the baseline for comparing the effects of its analogs.
α,β-methylene ATP (α,β-meATP) A slowly hydrolyzable ATP analog.A relatively selective and stable agonist for P2X1 and P2X3 receptors.[5]Its use can be complicated by its potential to act as a phosphate donor for ecto-nucleoside diphosphokinases (eNDPKs), leading to ATP synthesis.[5]
β,γ-methylene ATP (β,γ-meATP) A non-hydrolyzable ATP analog where the β-γ phosphate bond is resistant to cleavage.Acts as an inhibitor of ecto-NPP (nucleotide pyrophosphatase/phosphodiesterase) activity.[5]Does not serve as a phosphate donor for eNDPKs.[5]
This compound An N6-modified ATP derivative.Shows binding affinity to GSK3.[1]Detailed profiling across the full spectrum of P2 receptors is not extensively documented in publicly available literature.

Experimental Protocols for Investigating this compound

Researchers aiming to characterize the effects of this compound and cross-validate findings should employ a suite of well-defined experimental protocols.

Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for various purinergic receptor subtypes.

Methodology:

  • Membrane Preparation: Isolate cell membranes from cell lines or tissues endogenously expressing or recombinantly overexpressing specific P2X or P2Y receptor subtypes.

  • Radioligand Binding: Utilize a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]α,β-meATP for P2X1/3 or [³⁵S]dATPαS for some P2Y receptors).

  • Competition Assay: Incubate the membranes with the radioligand in the presence of increasing concentrations of unlabeled this compound.

  • Detection and Analysis: Measure the displacement of the radioligand and calculate the inhibition constant (Ki) for this compound, which reflects its binding affinity.

Kinase Activity Assays

Objective: To validate the interaction of this compound with kinases like GSK3 and assess its ability to serve as a phosphate donor.

Methodology:

  • Enzyme and Substrate Preparation: Purify recombinant GSK3β and a suitable substrate peptide.

  • Phosphorylation Reaction: Set up a reaction mixture containing GSK3β, the substrate peptide, and varying concentrations of this compound or ATP as the phosphate donor.

  • Detection of Phosphorylation: Measure the incorporation of phosphate into the substrate peptide. This can be done using methods such as:

    • Radiolabeling: Using [γ-³²P]this compound or [γ-³²P]ATP and detecting radioactivity in the substrate.

    • Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining in the reaction, from which the amount consumed can be inferred.

Visualizing the Landscape: Signaling Pathways and Workflows

To conceptualize the potential roles of this compound and the experimental approaches to study it, the following diagrams provide a visual representation.

cluster_0 Potential this compound Signaling This compound This compound P2 Receptors P2 Receptors This compound->P2 Receptors ? GSK3 GSK3 This compound->GSK3 Binds, Phosphate Donor Downstream Signaling Downstream Signaling P2 Receptors->Downstream Signaling GSK3->Downstream Signaling

Caption: Potential signaling interactions of this compound.

cluster_1 Receptor Binding Assay Workflow A Prepare Receptor Membranes B Incubate with Radioligand and this compound A->B C Separate Bound and Free Ligand B->C D Quantify Radioactivity C->D E Calculate Binding Affinity (Ki) D->E

Caption: Workflow for assessing this compound receptor binding.

Future Directions

The study of this compound is an emerging field with the potential to uncover novel mechanisms of purinergic signaling and enzyme regulation. Future research should focus on a comprehensive characterization of its activity across the full panel of P2 receptors to understand its selectivity and potential as a pharmacological tool or therapeutic agent. Furthermore, exploring its metabolism by ectonucleotidases will be crucial to understanding its stability and duration of action in a physiological context. As more data becomes available, the scientific community will be better positioned to cross-validate findings and build a comprehensive understanding of the biological roles of this compound.

References

A Researcher's Guide to Validating ATP-Dependent Protein-RNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the physical and functional interaction between a protein and an RNA molecule is a critical step in understanding biological pathways and identifying potential therapeutic targets. This guide provides a comparative overview of key experimental methods for validating protein-RNA interactions that are dependent on adenosine (B11128) triphosphate (ATP), with a special focus on the use of ATP analogs like 6-methyladenosine triphosphate (6-Me-ATP) to dissect these molecular mechanisms.

Many crucial cellular processes, including RNA splicing, transport, and degradation, are driven by ATP-dependent RNA-binding proteins, most notably RNA helicases. These enzymes utilize the energy from ATP hydrolysis to remodel RNA structures or ribonucleoprotein (RNP) complexes. Validating that a protein's interaction with RNA is indeed coupled to the ATP binding or hydrolysis cycle is essential for elucidating its function.

ATP analogs, which are molecules that mimic the structure of ATP, are invaluable tools in this endeavor. They can be used to trap a protein in a specific state of the ATP cycle. For instance, non-hydrolyzable analogs can lock a protein in its ATP-bound conformation, allowing for the study of binding events that precede ATP hydrolysis. This compound, an N6-modified derivative of ATP, serves as one such tool, potentially offering distinct properties for probing the nucleotide-binding pocket of these enzymes.

This guide compares three fundamental biochemical assays for the validation of ATP-dependent protein-RNA interactions: the Electrophoretic Mobility Shift Assay (EMSA), the Filter-Binding Assay, and the RNA Helicase/ATPase Activity Assay.

Comparison of Validation Methods

Parameter Electrophoretic Mobility Shift Assay (EMSA) Filter-Binding Assay RNA Helicase/ATPase Activity Assay
Primary Measurement Shift in electrophoretic mobility of a labeled RNA upon protein binding.Retention of a labeled RNA-protein complex on a nitrocellulose membrane.Measures ATP hydrolysis (release of ADP or phosphate) or the unwinding of a duplex RNA substrate.
Quantitative Output Equilibrium dissociation constant (Kd), binding stoichiometry.Equilibrium dissociation constant (Kd).Michaelis-Menten kinetics (Km, Vmax), specific activity.
Information Provided Direct evidence of a physical interaction; can resolve different complex stoichiometries.Quantifies the strength of the interaction.Provides functional evidence of ATP-dependent activity.
Throughput Low to medium.Medium to high.High (with plate-based readouts).
Use of ATP Analogs To determine if ATP binding is required for complex formation.To assess the impact of nucleotide binding on the affinity of the protein-RNA interaction.As inhibitors or to probe the requirement for hydrolysis in enzymatic function.
Typical Sensitivity Picomolar to nanomolar range.Picomolar to nanomolar range.Dependent on enzyme activity and detection method.

Experimental Protocols and Workflows

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a technique used to detect protein-RNA interactions based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA molecule.[1][2][3]

Experimental Protocol:

  • RNA Probe Preparation: Synthesize and purify the target RNA. Label the RNA with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: In a microcentrifuge tube, combine the labeled RNA probe with the purified protein of interest in a suitable binding buffer.

  • ATP/Analog Addition: To test for ATP dependence, set up parallel reactions with ATP, a non-hydrolyzable ATP analog (e.g., AMP-PNP, ATPγS, or this compound), or without any nucleotide.

  • Incubation: Incubate the reactions at the optimal temperature (often room temperature or 37°C) for a sufficient time (e.g., 20-30 minutes) to allow complex formation.

  • Gel Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A "shifted" band indicates the formation of a protein-RNA complex.

EMSA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis RNA_Probe Labeled RNA Probe Binding_Reaction Binding Reaction RNA_Probe->Binding_Reaction Protein Purified Protein Protein->Binding_Reaction ATP_Analog ATP / Analog ATP_Analog->Binding_Reaction Electrophoresis Native PAGE Binding_Reaction->Electrophoresis Detection Autoradiography / Imaging Electrophoresis->Detection Result Shifted Band (Complex) Detection->Result

EMSA experimental workflow.
Filter-Binding Assay

This assay quantifies protein-RNA interactions by taking advantage of the fact that proteins are retained by nitrocellulose membranes, while free RNA is not.[4][5] If a protein binds to a labeled RNA, the RNA will also be retained on the membrane.

Experimental Protocol:

  • RNA Probe Preparation: Prepare a radioactively labeled RNA probe of high specific activity.

  • Protein Dilution Series: Prepare a series of dilutions of the purified protein.

  • Binding Reactions: In separate tubes, mix a constant amount of the labeled RNA probe with each protein dilution in a binding buffer. Include reactions with and without ATP or ATP analogs.

  • Incubation: Allow the binding reactions to equilibrate.

  • Filtration: Pass each reaction mixture through a nitrocellulose filter under vacuum.

  • Washing: Quickly wash the filters with a small volume of cold binding buffer to remove unbound RNA.

  • Quantification: Measure the amount of radioactivity retained on each filter using a scintillation counter. The amount of retained radioactivity is proportional to the amount of protein-RNA complex formed.

  • Data Analysis: Plot the fraction of bound RNA against the protein concentration to determine the dissociation constant (Kd).

Filter_Binding_Workflow cluster_prep Preparation cluster_reaction Reaction & Filtration cluster_analysis Analysis Labeled_RNA Labeled RNA Binding_Incubation Binding Incubation Labeled_RNA->Binding_Incubation Protein_Dilutions Protein Dilutions Protein_Dilutions->Binding_Incubation ATP_Analog ATP / Analog ATP_Analog->Binding_Incubation Filtration Nitrocellulose Filtration Binding_Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Kd_Determination Kd Determination Quantification->Kd_Determination

Filter-binding assay workflow.
RNA Helicase/ATPase Activity Assay

These are functional assays that measure the enzymatic activity of the protein, which is often coupled to its interaction with RNA. The ATPase assay measures the hydrolysis of ATP to ADP and inorganic phosphate, while the helicase assay directly measures the unwinding of a duplex RNA substrate.[6][7]

Experimental Protocol (Helicase Unwinding Assay):

  • Substrate Preparation: Prepare a duplex RNA substrate with one strand labeled with a fluorophore and the other with a quencher. When the strands are annealed, the fluorescence is quenched.

  • Reaction Setup: In a multi-well plate, add the helicase enzyme, the duplex RNA substrate, and the reaction buffer.

  • Initiation of Reaction: Initiate the unwinding reaction by adding ATP. To test the effect of analogs, they can be added instead of or in competition with ATP.

  • Real-Time Monitoring: Measure the increase in fluorescence in real-time using a plate reader. As the helicase unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial rate of unwinding from the fluorescence data.

Helicase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Helicase Helicase Enzyme Reaction_Mix Reaction Mixture Helicase->Reaction_Mix Duplex_RNA Fluorophore-Quencher Duplex RNA Duplex_RNA->Reaction_Mix ATP ATP Monitoring Real-Time Fluorescence Monitoring Reaction_Mix->Monitoring Add ATP to initiate Rate_Calculation Unwinding Rate Calculation Monitoring->Rate_Calculation

RNA helicase unwinding assay workflow.

Conclusion

The validation of this compound dependent protein-RNA interactions requires a multi-faceted approach. While direct binding assays like EMSA and filter-binding can confirm a physical interaction and its dependence on nucleotide binding, functional assays such as helicase and ATPase activity assays are crucial for demonstrating the enzymatic consequences of this interaction. The strategic use of ATP analogs, including potentially this compound, is a powerful way to dissect the specific roles of ATP binding and hydrolysis in the mechanism of these essential molecular machines. Researchers should consider the specific biological question, the nature of the protein and RNA, and the available resources when selecting the most appropriate validation method or combination of methods.

References

Safety Operating Guide

Proper Disposal Procedures for 6-Methyladenosine Triphosphate (6-Me-ATP)

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Me-ATP is critical to ensure laboratory safety and environmental protection. As a modified nucleotide, it should be treated as a hazardous chemical waste unless explicitly determined to be non-hazardous by an authorized body.[1] Standard laboratory protocols for chemical waste, including proper segregation, labeling, and containment, must be strictly followed.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of chemical waste should occur in a designated and well-ventilated area, such as a chemical fume hood, to minimize exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves and a lab coat to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a particle filter respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all applicable regulations. The following is a general protocol for laboratory settings.

  • Waste Characterization and Segregation:

    • Classify all unused, expired, or contaminated this compound as hazardous chemical waste.[2]

    • This waste must be segregated from other waste streams.[3][4] Do not mix it with incompatible substances like strong acids, bases, or oxidizers.[3]

    • Solid Waste: Collect dry this compound powder and any contaminated disposable items (e.g., weigh paper, pipette tips, gloves) in a designated solid chemical waste container.[2]

    • Liquid Waste: Collect solutions containing this compound in a designated liquid chemical waste container that is compatible with the solvent used.

  • Containerization:

    • Use only appropriate, leak-proof containers for waste storage. The container must be chemically compatible with this compound and any solvents.[4]

    • Ensure the container is in good condition, free from damage, and has a secure, tightly fitting lid.[4] Keep the container closed at all times except when adding waste.[1][5]

    • Do not overfill the container; a general guideline is to fill it to no more than 90% capacity to allow for vapor expansion.[5]

  • Waste Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[2]

    • The label must include the full chemical name: "6-Methyladenosine triphosphate."

    • List all constituents, including any solvents, with their approximate percentages.

    • Indicate the date when waste was first added to the container.

  • Accumulation and Storage:

    • Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[3][4][6]

    • The SAA should be a secure location away from general laboratory traffic and incompatible materials.[2]

    • Ensure the SAA has secondary containment to capture potential spills.[5]

  • Final Disposal:

    • Hazardous chemical waste must never be poured down the drain or disposed of in the regular trash.[1][5][6]

    • Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines, arrange for its collection.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[5][6]

Summary of Disposal Procedures

ParameterGuideline
Waste Classification Hazardous Chemical Waste
PPE Requirement Safety Goggles, Gloves, Lab Coat
Disposal Method Collection by authorized hazardous waste personnel
Prohibited Actions Do not dispose of down the drain or in regular trash[1][5][6]
Waste Segregation Separate from incompatible materials (e.g., acids, bases, oxidizers)[3]
Container Type Chemically compatible, leak-proof, with a secure lid[4]
Container Labeling "Hazardous Waste," full chemical name, all constituents, and date
Storage Location Designated Satellite Accumulation Area (SAA)[3][6]

Disposal Workflow

G Diagram 1: this compound Disposal Workflow A Step 1: Characterize Waste Treat this compound as Hazardous B Step 2: Use PPE Goggles, Gloves, Lab Coat A->B C Step 3: Segregate Waste Solid vs. Liquid Away from Incompatibles B->C D Step 4: Select Container Chemically Compatible & Leak-Proof C->D E Step 5: Label Container 'Hazardous Waste' & Contents D->E F Step 6: Store in SAA Secure, Designated Area E->F G Step 7: Arrange Pickup Contact EHS for Disposal F->G H Disposal Complete G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.